Methyl 3-bromo-4-(trifluoromethyl)benzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-bromo-4-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O2/c1-15-8(14)5-2-3-6(7(10)4-5)9(11,12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBIMWDSILHGKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60448545 | |
| Record name | Methyl 3-bromo-4-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
455941-82-9 | |
| Record name | Methyl 3-bromo-4-(trifluoromethyl)benzoate | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID60448545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-bromo-4-(trifluoromethyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Properties of Methyl 3-bromo-4-(trifluoromethyl)benzoate
Abstract: This technical guide provides an in-depth exploration of Methyl 3-bromo-4-(trifluoromethyl)benzoate (CAS No: 455941-82-9), a key fluorinated building block in modern organic synthesis. The document details robust synthetic methodologies, including the critical Sandmeyer reaction for precursor synthesis and subsequent esterification. It offers a comprehensive analysis of the compound's physicochemical and spectroscopic properties, which are vital for its characterization and application. Furthermore, this guide discusses the compound's reactivity profile and its strategic importance as an intermediate in the development of novel pharmaceuticals and advanced materials. The content is tailored for researchers, medicinal chemists, and process development scientists, providing both theoretical insights and practical, field-proven protocols.
Introduction and Strategic Importance
This compound is a substituted aromatic ester that has garnered significant attention as a versatile intermediate. Its structure is distinguished by three key functional groups attached to a benzene ring: a methyl ester, a bromine atom, and a trifluoromethyl (CF₃) group. This unique combination makes it an invaluable scaffold in medicinal chemistry and materials science.
The trifluoromethyl group is a bioisostere of several functional groups and is known to significantly enhance key drug properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] The bromine atom provides a reactive handle for a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the facile construction of complex molecular architectures.[1] The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional derivatives. This trifecta of functionality makes this compound a highly sought-after starting material for synthesizing high-value compounds.[3][4][5]
Synthesis Methodologies: A Mechanistic Perspective
The synthesis of this compound is most efficiently approached via a two-stage process: the synthesis of its carboxylic acid precursor followed by esterification. This strategy ensures high yields and purity.
Retrosynthetic Analysis and Strategic Choices
A logical retrosynthetic pathway begins by disconnecting the ester bond, identifying 3-bromo-4-(trifluoromethyl)benzoic acid as the immediate precursor. This key intermediate can be synthesized from 3-amino-4-(trifluoromethyl)benzoic acid via a Sandmeyer reaction, a classic and highly reliable method for the regioselective introduction of a halide onto an aromatic ring from an amino group.[6][7] This approach is often preferred over direct bromination of 4-(trifluoromethyl)benzoic acid, which could lead to a mixture of isomers and be difficult to control.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Methyl 3-bromo-4-(trifluoromethoxy)benzoate [myskinrecipes.com]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
"physical and chemical properties of Methyl 3-bromo-4-(trifluoromethyl)benzoate"
An In-Depth Technical Guide to Methyl 3-bromo-4-(trifluoromethyl)benzoate
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a key fluorinated building block in modern organic synthesis. Its unique substitution pattern, featuring a reactive bromine atom, an electron-withdrawing trifluoromethyl group, and a versatile methyl ester, makes it an invaluable intermediate for the synthesis of complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, reactivity, synthesis, and applications, with a particular focus on its strategic importance in the fields of pharmaceutical and materials science research. Detailed protocols and safety information are provided to enable its effective and safe use by researchers, scientists, and drug development professionals.
Core Physicochemical and Structural Characteristics
This compound is a substituted aromatic ester. The trifluoromethyl (-CF₃) group at the 4-position and the bromine atom at the 3-position significantly influence the electronic properties of the benzene ring, making it a versatile substrate for various chemical transformations.
Compound Identity
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 455941-82-9[1] |
| Molecular Formula | C₉H₆BrF₃O₂[2] |
| Molecular Weight | 283.04 g/mol [2] |
| Canonical SMILES | COC(=O)C1=CC(=C(C=C1)C(F)(F)F)Br |
| InChIKey | DTVRLJMSCKUEEN-UHFFFAOYSA-N[3] |
Physical Properties
The compound is typically a clear, nearly colorless liquid.[1] Its physical state and solubility are critical parameters for reaction setup and purification procedures.
| Property | Value | Source |
| Appearance | Clear, almost colorless liquid | --INVALID-LINK--[1] |
| Storage Temperature | 2-8°C | --INVALID-LINK--[1] |
| Solubility | Moderately soluble in common organic solvents (e.g., dichloromethane, ethyl acetate). | --INVALID-LINK-- |
| Water Solubility | Poorly soluble in water. | --INVALID-LINK-- |
Spectral Data
Spectroscopic data is essential for the structural confirmation and purity assessment of this compound. Representative data is available from various suppliers and databases.[2]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The coupling patterns and chemical shifts of the aromatic protons provide confirmation of the 1,2,4-substitution pattern.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the ester, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the distinct aromatic carbons.
-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A singlet is expected in the ¹⁹F NMR spectrum, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
-
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), which is a definitive feature for identifying the presence of a single bromine atom in the molecule.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is governed by its three primary functional groups: the C-Br bond, the methyl ester, and the electron-deficient aromatic ring. The powerful electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the entire molecule.
Caption: Key reactive sites on this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond is the most synthetically versatile site on the molecule. It serves as an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents. This capability is fundamental to its role as a building block in drug discovery, enabling the rapid generation of compound libraries to explore structure-activity relationships (SAR).[4]
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing new aryl or alkyl groups.
-
Heck Coupling: Reaction with alkenes to form substituted alkenes.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing nitrogen-containing functional groups.
Ester Group Transformations
The methyl ester group can be readily transformed into other functional groups:
-
Hydrolysis: Saponification with a base (e.g., NaOH, LiOH) followed by acidic workup yields the corresponding carboxylic acid, 3-bromo-4-(trifluoromethyl)benzoic acid. This acid is itself a valuable intermediate.
-
Amidation: Direct reaction with amines, often under heating or with catalytic activation, can produce a variety of amides.
Reactivity of the Aromatic Ring
The aromatic ring is strongly deactivated by the electron-withdrawing trifluoromethyl and ester groups. Consequently, it is resistant to electrophilic aromatic substitution. Nucleophilic aromatic substitution (SₙAr) is possible but typically requires harsh conditions or specific activation of the ring.
Experimental Protocols: A Field-Proven Example
Trustworthy protocols are self-validating. The following section details a standard, reliable procedure for a Suzuki-Miyaura cross-coupling reaction, a cornerstone transformation for this substrate class.
Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol describes the synthesis of Methyl 3-phenyl-4-(trifluoromethyl)benzoate.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.04 eq) or a more specialized ligand like SPhos
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
1,4-Dioxane and Water (4:1 solvent mixture)
Procedure:
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuation and Backfill: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is critical to prevent oxidation of the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium(II) acetate and the phosphine ligand.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-90°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery and Materials Science
The trifluoromethyl group is a privileged moiety in medicinal chemistry. Its incorporation into drug candidates can significantly enhance key properties:
-
Metabolic Stability: The C-F bond is extremely strong, making the -CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes, which can increase a drug's half-life.
-
Lipophilicity: The -CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.
-
Binding Affinity: The strong dipole moment and electron-withdrawing nature of the -CF₃ group can lead to enhanced binding interactions with target proteins.
This compound is therefore a valuable starting material for synthesizing novel pharmaceuticals and agrochemicals.[5][6] Its derivatives are explored as potential drug candidates for various therapeutic areas. Beyond life sciences, this compound also finds use in materials science for creating specialized polymers and coatings where fluorine incorporation can bestow enhanced thermal stability and chemical resistance.[4][6]
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential. The compound is classified with several GHS hazard statements.
GHS Hazard Classification
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Recommended Safety Precautions
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7][8] Ensure that eyewash stations and safety showers are readily accessible.[7]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[7]
-
Skin Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.[7] Wash hands thoroughly after handling.[7][8]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][8] Recommended storage is between 2-8°C.[1] Keep away from incompatible materials such as strong bases and oxidizing agents.[7]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]
References
- 1. This compound CAS#: 455941-82-9 [amp.chemicalbook.com]
- 2. This compound(455941-82-9) 1H NMR [m.chemicalbook.com]
- 3. Methyl 4-bromo-3-(trifluoromethyl)benzoate | C9H6BrF3O2 | CID 10891333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. chemimpex.com [chemimpex.com]
- 7. fishersci.com [fishersci.com]
- 8. downloads.ossila.com [downloads.ossila.com]
"Methyl 3-bromo-4-(trifluoromethyl)benzoate CAS number 455941-82-9"
An In-depth Technical Guide to Methyl 3-bromo-4-(trifluoromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS No. 455941-82-9) is a strategically important fluorinated building block in modern organic synthesis. Its unique trifunctional architecture—comprising a reactive bromine atom, a bioisosteric trifluoromethyl group, and a versatile methyl ester—renders it an invaluable intermediate for the synthesis of complex molecules. This guide provides a comprehensive technical overview of its physicochemical properties, synthesis, core reactivity, and applications, with a particular focus on its utility in pharmaceutical research and materials science. Detailed protocols for its synthesis and key cross-coupling reactions are presented to enable its effective utilization in a research and development setting.
Introduction: A Multifunctional Synthetic Building Block
This compound is a substituted aromatic compound whose value is derived from the distinct and complementary roles of its three primary functional groups. The strategic placement of these groups on the benzene ring creates a versatile scaffold for synthetic chemists.
-
The Trifluoromethyl (CF₃) Group: This moiety is one of the most utilized fluorinated groups in medicinal chemistry.[1] Its presence can significantly enhance the metabolic stability of a parent molecule by blocking sites of oxidative metabolism. Furthermore, its high electronegativity and lipophilicity (Hansch π value of +0.88) can improve a drug candidate's membrane permeability, binding affinity to target proteins, and overall pharmacokinetic profile.[1]
-
The Bromo (Br) Group: The bromine atom serves as a highly effective handle for a wide range of transition-metal-catalyzed cross-coupling reactions. It is an excellent leaving group, particularly in palladium-catalyzed processes, enabling the facile formation of new carbon-carbon and carbon-heteroatom bonds.[2] This allows for the systematic exploration of structure-activity relationships (SAR) during the lead optimization phase of drug discovery.[2]
-
The Methyl Ester (-COOCH₃) Group: This functional group provides a site for further chemical modification. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or used as a handle for conjugation. The ester itself can also serve as a key interacting group in molecular recognition processes.
This combination of features makes this compound a critical intermediate in the synthesis of novel pharmaceuticals, agrochemicals, and advanced functional materials.[3][4]
Physicochemical & Spectroscopic Data
The fundamental properties of this compound are summarized below. It is important to note that physical form can vary based on purity.
| Property | Value | Source(s) |
| CAS Number | 455941-82-9 | [5][6] |
| Molecular Formula | C₉H₆BrF₃O₂ | [6] |
| Molecular Weight | 283.04 g/mol | [6] |
| Appearance | Clear, almost colorless liquid or White to yellow solid | [5][7] |
| Storage Temperature | 2-8°C or Room Temperature | [5][7] |
Spectroscopic Characterization: Full spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are essential for confirming the identity and purity of the compound and are available through various chemical suppliers and databases.[8]
Synthesis and Purification
The most common and direct route to this compound is the esterification of its corresponding carboxylic acid precursor, 3-bromo-4-(trifluoromethyl)benzoic acid (CAS No. 581813-17-4).[7][9] The Fischer esterification, using an excess of methanol in the presence of a strong acid catalyst, is a robust and scalable method.
Figure 1: Synthesis of the title compound via Fischer esterification.
Protocol 1: Fischer Esterification
This protocol describes a typical lab-scale synthesis.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-4-(trifluoromethyl)benzoic acid (1.0 eq).
-
Reagent Addition: Add an excess of methanol (e.g., 10-20 volumes) to serve as both the reagent and solvent.
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 0.1-0.2 eq).[10]
-
Heating: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volumes). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure ester.
Key Reactions and Synthetic Utility
The synthetic power of this compound lies in the selective transformation of its aryl bromide moiety. Palladium-catalyzed cross-coupling reactions are paramount in this context.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with an organoboron species (e.g., a boronic acid or boronate ester).[11][12] This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.[12][13] It allows for the construction of biaryl structures, which are prevalent in pharmaceuticals and liquid crystals.[13]
The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the activated boronic acid, and reductive elimination to form the product and regenerate the catalyst.[11]
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. Methyl 3-bromo-4-(trifluoromethoxy)benzoate [myskinrecipes.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound CAS#: 455941-82-9 [amp.chemicalbook.com]
- 6. This compound by USBiological, Cat. No. 455169-1G | Lucerna-Chem AG [shop.lucerna-chem.ch]
- 7. 3-Bromo-4-(trifluoromethyl)benzoic acid | 581813-17-4 [sigmaaldrich.com]
- 8. This compound(455941-82-9) 1H NMR spectrum [chemicalbook.com]
- 9. 3-Bromo-4-(trifluoromethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to the Molecular Structure and Applications of Methyl 3-bromo-4-(trifluoromethyl)benzoate
Foreword: The Strategic Importance of Fluorinated Building Blocks in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational drug design. The unique physicochemical properties imparted by moieties such as the trifluoromethyl group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide focuses on a key exemplar of this molecular strategy: Methyl 3-bromo-4-(trifluoromethyl)benzoate. As a versatile synthetic intermediate, this compound serves as a critical building block in the synthesis of a range of pharmacologically active agents, most notably in the development of protein kinase inhibitors for oncology.[2][3][4][5][6] This document provides an in-depth exploration of its molecular architecture, a validated protocol for its synthesis, and a detailed examination of its spectroscopic characterization, offering researchers and drug development professionals a comprehensive resource for leveraging this potent chemical entity.
Molecular Structure and Physicochemical Properties
This compound is a substituted aromatic ester with the molecular formula C₉H₆BrF₃O₂. The strategic placement of the bromo, trifluoromethyl, and methyl ester groups on the benzene ring gives rise to its unique reactivity and utility as a synthetic intermediate.
| Property | Value | Source |
| CAS Number | 455941-82-9 | --INVALID-LINK-- |
| Molecular Formula | C₉H₆BrF₃O₂ | --INVALID-LINK-- |
| Molecular Weight | 283.04 g/mol | --INVALID-LINK-- |
| Appearance | Clear, almost colorless liquid | --INVALID-LINK-- |
| Storage Temperature | 2-8°C | --INVALID-LINK-- |
Synthesis of this compound: A Validated Protocol
The synthesis of this compound is most effectively achieved through the Fischer esterification of its corresponding carboxylic acid, 3-bromo-4-(trifluoromethyl)benzoic acid. This acid-catalyzed reaction with methanol provides a high-yielding and straightforward route to the desired ester. The causality behind this choice of reaction lies in its efficiency and the relative ease of purification of the final product from the reaction mixture.
Experimental Protocol: Fischer Esterification
This protocol is adapted from established Fischer esterification procedures for similar aromatic carboxylic acids.
Materials:
-
3-bromo-4-(trifluoromethyl)benzoic acid
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromo-4-(trifluoromethyl)benzoic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the mixture.
-
Reflux: Heat the reaction mixture to a gentle reflux (approximately 65-70 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel containing deionized water.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to afford the pure liquid product.
Spectroscopic Characterization
A thorough understanding of the spectroscopic signature of this compound is paramount for its identification and quality control in a research and development setting. The following sections detail the predicted and characteristic spectral data for this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons and the methyl ester protons. Based on the analysis of similar structures, the following chemical shifts and coupling patterns are expected.[7][8]
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ar-H (ortho to -COOCH₃) | ~8.2 | d | ~1.5 |
| Ar-H (ortho to -Br) | ~8.0 | dd | ~8.5, 1.5 |
| Ar-H (ortho to -CF₃) | ~7.8 | d | ~8.5 |
| -OCH₃ | ~3.9 | s | - |
The downfield shift of the aromatic protons is attributed to the electron-withdrawing effects of the bromo, trifluoromethyl, and methyl ester substituents. The proton ortho to the ester group is expected to be the most deshielded.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The predicted chemical shifts are influenced by the electronegativity of the substituents.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | ~164 |
| C-Br | ~120 |
| C-CF₃ | ~130 (q, J ≈ 30 Hz) |
| CF₃ | ~122 (q, J ≈ 272 Hz) |
| Aromatic Carbons | 125-135 |
| -OCH₃ | ~53 |
The quaternary carbon attached to the trifluoromethyl group and the trifluoromethyl carbon itself will appear as quartets due to coupling with the three fluorine atoms.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum is instrumental in identifying the key functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| C=O (ester) | ~1720-1740 | Strong |
| C-O (ester) | ~1250-1300 | Strong |
| C-F (trifluoromethyl) | ~1100-1350 | Strong, multiple bands |
| C-Br | ~500-600 | Medium |
| Aromatic C=C | ~1450-1600 | Medium to weak |
| Aromatic C-H | ~3000-3100 | Medium to weak |
The strong carbonyl stretch is a definitive feature of the ester group, while the intense absorptions in the 1100-1350 cm⁻¹ region are characteristic of the C-F bonds of the trifluoromethyl group.[9]
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of this compound is expected to show a distinct molecular ion peak. The presence of bromine will result in a characteristic M+2 isotopic pattern with nearly equal intensity.
Predicted Fragmentation Pattern:
-
Molecular Ion ([M]⁺·): A prominent peak at m/z 282 and 284.
-
Loss of Methoxy Radical (·OCH₃): A fragment at m/z 251/253 resulting from the cleavage of the ester.
-
Loss of Carbon Monoxide (-CO): Subsequent loss of CO from the [M - OCH₃]⁺ fragment to give an ion at m/z 223/225.
-
Loss of Bromine Radical (·Br): A fragment at m/z 203.
Applications in Drug Development: A Gateway to Protein Kinase Inhibitors
This compound is a highly valued intermediate in the synthesis of multi-kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[2][3][4][5][6] Its utility stems from the presence of the bromine atom, which serves as a handle for cross-coupling reactions, and the trifluoromethyl group, which enhances the pharmacological properties of the final drug molecule.
A prime example of its application is in the synthesis of Sorafenib and its analogue Regorafenib , both of which are FDA-approved drugs for the treatment of various cancers, including renal cell carcinoma, hepatocellular carcinoma, and colorectal cancer.[10][11][12] In the synthesis of these complex molecules, the 3-bromo-4-(trifluoromethyl)phenyl moiety, derived from this compound, is a key pharmacophore that interacts with the active site of protein kinases.[1]
The synthesis of Sorafenib typically involves the coupling of the 4-chloro-3-(trifluoromethyl)aniline core with another molecular fragment. While the direct use of this compound might not be the primary route in all scaled-up industrial syntheses, its corresponding acid and other derivatives are crucial starting materials for creating the necessary aniline intermediate.[13] The principles of its reactivity are central to the construction of the drug's core structure.
Conclusion
This compound stands as a testament to the power of strategic molecular design in modern pharmaceutical development. Its carefully orchestrated arrangement of functional groups provides a versatile platform for the synthesis of complex and highly active therapeutic agents. This guide has provided a comprehensive overview of its molecular structure, a reliable synthetic protocol, and a detailed analysis of its spectroscopic properties. For researchers and scientists in the field of drug discovery, a thorough understanding of this and similar fluorinated building blocks is not merely advantageous but essential for the continued innovation of life-saving medicines.
References
- 1. Novel Process For The Preparation Of Sorafenib [quickcompany.in]
- 2. WO2017068412A1 - Benzolactam compounds as protein kinase inhibitors - Google Patents [patents.google.com]
- 3. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploration of 3-methylisoquinoline-4-carbonitriles as protein kinase A inhibitors of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. tarjomefa.com [tarjomefa.com]
- 11. thieme-connect.de [thieme-connect.de]
- 12. researchgate.net [researchgate.net]
- 13. Sorafenib synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Mass Spectrometry of Methyl 3-bromo-4-(trifluoromethyl)benzoate
Abstract
This technical guide provides a comprehensive analysis of the mass spectrometric behavior of Methyl 3-bromo-4-(trifluoromethyl)benzoate, a compound of interest in pharmaceutical and materials science research. As a halogenated aromatic ester featuring a trifluoromethyl group, its characterization by mass spectrometry presents distinct features that are critical for its unambiguous identification. This document outlines the theoretical underpinnings of its ionization and fragmentation patterns, primarily under Electron Ionization (EI), and offers insights into the application of softer ionization techniques like Electrospray Ionization (ESI). The guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the mass spectrometric analysis of complex organic molecules.
Introduction: The Analytical Significance of this compound
This compound (C₉H₆BrF₃O₂) is a versatile intermediate in organic synthesis. The presence of a bromine atom allows for a variety of coupling and substitution reactions, while the trifluoromethyl group imparts unique electronic properties and the ester functional group can be readily hydrolyzed to the corresponding carboxylic acid. These structural features make its derivatives potential candidates for novel pharmaceuticals and functional materials.
Given its role as a critical building block, the unequivocal identification and characterization of this compound are paramount. Mass spectrometry serves as a powerful analytical tool for this purpose, providing not only the molecular weight but also structural information through the analysis of fragmentation patterns. This guide will delve into the expected mass spectrometric behavior of this compound, with a focus on providing a predictive framework for its analysis.
Ionization Techniques: A Deliberate Choice
The choice of ionization technique is a critical first step in the mass spectrometric analysis of any compound. For this compound, both "hard" and "soft" ionization methods have their merits.
-
Electron Ionization (EI): As a hard ionization technique, EI is invaluable for obtaining detailed structural information through extensive fragmentation. The high energy (typically 70 eV) imparted to the molecule leads to reproducible fragmentation patterns that act as a molecular fingerprint. Given the relatively volatile nature of this methyl ester, EI coupled with Gas Chromatography (GC-MS) is a highly suitable analytical approach.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that typically results in minimal fragmentation, primarily yielding the protonated molecule [M+H]⁺.[1][2] This is particularly useful for confirming the molecular weight of the compound with high confidence. ESI is often coupled with Liquid Chromatography (LC-MS) and is a valuable alternative when dealing with less volatile derivatives or when confirmation of the molecular ion is the primary objective.
This guide will primarily focus on the fragmentation patterns expected from EI due to the rich structural information it provides.
The Isotopic Signature of Bromine: A Definitive Marker
A key feature in the mass spectrum of any bromine-containing compound is the presence of a distinct isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, with near-equal abundance (approximately 50.5% and 49.5%, respectively).[3][4] This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units (the M⁺ and M+2 peaks).[5][6] This 1:1 isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule and its fragments.
Predicted Fragmentation Pathways under Electron Ionization (EI)
Upon electron ionization, this compound will form a molecular ion ([M]⁺˙) which will then undergo a series of fragmentation reactions. The expected fragmentation pathways are dictated by the relative bond strengths and the stability of the resulting fragment ions.
Molecular Ion and Key Fragments
The molecular formula of this compound is C₉H₆BrF₃O₂. The monoisotopic mass of the molecular ion containing ⁷⁹Br is approximately 281.95 g/mol , and for the ion containing ⁸¹Br, it is approximately 283.95 g/mol .
The primary fragmentation events are expected to involve the ester group and the substituents on the aromatic ring. Below is a table summarizing the predicted major fragment ions.
| m/z (for ⁷⁹Br) | Proposed Fragment Ion | Neutral Loss | Proposed Fragmentation Pathway |
| 282 / 284 | [C₉H₆BrF₃O₂]⁺˙ | - | Molecular Ion ([M]⁺˙) |
| 251 / 253 | [C₈H₃BrF₃O]⁺ | •OCH₃ | Loss of the methoxy radical from the ester |
| 223 / 225 | [C₈H₃BrF₃]⁺ | CO | Loss of carbon monoxide from the [M-OCH₃]⁺ fragment |
| 203 | [C₈H₆F₃O₂]⁺ | •Br | Loss of the bromine radical |
| 175 | [C₇H₃F₃O]⁺ | •Br, CO | Loss of bromine followed by carbon monoxide |
| 145 | [C₇H₄F₃]⁺ | •Br, •COOCH₃ | Loss of the entire methyl carboxylate group |
Mechanistic Elucidation of Fragmentation
The fragmentation of the molecular ion of this compound is anticipated to proceed through several key pathways, as illustrated in the diagram below. The initial ionization event involves the removal of an electron, typically from the non-bonding orbitals of the oxygen atoms or the π-system of the aromatic ring, to form the molecular ion [M]⁺˙.
Caption: Predicted EI fragmentation of this compound.
-
Loss of the Methoxy Radical (•OCH₃): A common fragmentation pathway for methyl esters is the cleavage of the C-O bond of the ester, leading to the loss of a methoxy radical (•OCH₃).[7][8] This results in the formation of a stable acylium ion at m/z 251/253.
-
Loss of Carbon Monoxide (CO): The resulting acylium ion can subsequently lose a molecule of carbon monoxide (CO) to form a brominated trifluoromethylphenyl cation at m/z 223/225.
-
Loss of the Bromine Radical (•Br): Cleavage of the C-Br bond, which is relatively weak, will lead to the loss of a bromine radical.[5] This will result in a fragment ion at m/z 203. This fragment will not exhibit the characteristic 1:1 isotopic pattern.
-
Further Fragmentation: The fragment at m/z 203 can also lose carbon monoxide to form an ion at m/z 175. The ion at m/z 223/225 can lose a bromine radical to form a trifluoromethylphenyl cation at m/z 145.
Experimental Protocols
To experimentally verify the fragmentation of this compound, a standard Gas Chromatography-Mass Spectrometry (GC-MS) analysis with electron ionization is recommended.
Sample Preparation
-
Prepare a stock solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.
-
Perform a serial dilution to obtain a working solution of approximately 10 µg/mL.
GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-400
Caption: Standard workflow for GC-MS analysis of the target compound.
Conclusion
The mass spectrometric analysis of this compound is a powerful method for its structural confirmation. The presence of a bromine atom provides a highly characteristic 1:1 isotopic pattern for the molecular ion and any bromine-containing fragments. Under electron ionization, the molecule is expected to undergo predictable fragmentation, primarily involving the loss of the methoxy radical, carbon monoxide, and the bromine radical. This in-depth guide provides a robust theoretical framework for researchers to interpret the mass spectra of this important synthetic intermediate, thereby aiding in its unambiguous identification in complex research and development settings.
References
- 1. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 2. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. savemyexams.com [savemyexams.com]
- 7. Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
"electronic effects of the trifluoromethyl group on the aromatic ring"
An In-Depth Technical Guide to the Electronic Effects of the Trifluoromethyl Group on the Aromatic Ring
Introduction: The Unique Role of the Trifluoromethyl Group
The trifluoromethyl (CF₃) group is a cornerstone substituent in modern organic and medicinal chemistry. Its prevalence in pharmaceuticals, agrochemicals, and materials science stems from a unique combination of steric and electronic properties.[1][2] Unlike a simple methyl group, the replacement of hydrogen with three highly electronegative fluorine atoms transforms it into one of the most powerful electron-withdrawing groups in structural organic chemistry.[3][4] This guide provides a detailed examination of the profound electronic effects the CF₃ group exerts on an aromatic ring, influencing its reactivity, the properties of adjacent functional groups, and its spectroscopic signature. Understanding these principles is critical for researchers and drug development professionals seeking to rationally design molecules with tailored physicochemical and pharmacological profiles.[5][6]
Fundamental Electronic Characteristics: A Duality of Effects
The electron-withdrawing nature of the CF₃ group is not monolithic; it is a composite of a dominant inductive effect and a more nuanced resonance or hyperconjugative effect. These effects are quantitatively captured by Hammett constants, which demonstrate the group's strong electron-withdrawing capability in both the meta and para positions.[7][8]
The Powerful Inductive Effect (-I)
The primary electronic influence of the CF₃ group is its potent negative inductive effect (-I). This effect arises from the significant difference in electronegativity between the three fluorine atoms and the carbon atom to which they are attached.[9] The fluorine atoms polarize the C-F bonds, which in turn polarizes the C-C bond connecting the CF₃ group to the aromatic ring. This creates a strong dipole that pulls electron density away from the ring through the sigma bond framework.[3][10] This effect is pervasive and reduces the electron density across the entire aromatic system.
Caption: Inductive withdrawal of electron density from the aromatic ring by the CF₃ group.
Resonance and Negative Hyperconjugation (-M)
While the CF₃ group lacks lone pairs to participate in traditional positive resonance (+M), it can withdraw electron density from the π-system through a mechanism known as negative hyperconjugation.[11][12] This involves the overlap of the electron-rich π-orbitals of the aromatic ring (specifically at the ortho and para positions) with the low-energy antibonding σ* orbitals of the C-F bonds. This interaction delocalizes electron density from the ring onto the fluorine atoms, further enhancing its electron-withdrawing character. This effect is sometimes referred to as a negative mesomeric (-M) or resonance (-R) effect and specifically depletes electron density at the ortho and para positions.
Caption: Negative hyperconjugation depletes electron density at ortho and para positions.
Quantitative Measurement: Hammett Constants
The Hammett equation provides a quantitative framework for assessing the electronic impact of substituents.[8][13] The CF₃ group possesses large, positive Hammett constants (σ), confirming its status as a strong electron-withdrawing group. Notably, the para constant (σₚ) is larger than the meta constant (σₘ), reflecting the combined influence of the -I and -M effects at the para position, whereas the meta position is primarily influenced by the -I effect alone.
| Substituent | Hammett Constant (σₘ) | Hammett Constant (σₚ) | Brown-Okamoto Constant (σₚ⁺) |
| -CF₃ | 0.44[14] | 0.57[14] | 0.612[7] |
| -NO₂ | 0.73[14] | 0.78[14] | 0.790[15] |
| -CN | 0.62[14] | 0.67[14] | 1.000[15] |
| -Cl | 0.37[14] | 0.22[14] | 0.114[15] |
| -CH₃ | -0.06[14] | -0.16[14] | -0.311[15] |
Impact on Aromatic Ring Reactivity
The powerful electron-withdrawing nature of the CF₃ group profoundly deactivates the aromatic ring towards electrophilic attack while simultaneously activating it for nucleophilic substitution.
Electrophilic Aromatic Substitution (EAS)
In EAS reactions, the aromatic ring acts as a nucleophile. The CF₃ group, by withdrawing electron density, makes the ring less nucleophilic and thus less reactive towards electrophiles.[16] It is considered a strongly deactivating group.
Furthermore, the CF₃ group is a meta-director . This directing effect is not due to stabilization of the meta-intermediate, but rather the significant destabilization of the ortho- and para-intermediates (sigma complexes).[17] During ortho or para attack, one of the resonance structures places the positive charge on the carbon atom directly attached to the highly electron-withdrawing CF₃ group, which is an extremely unfavorable electrostatic arrangement.[16][18] Meta attack avoids this destabilizing configuration, making it the kinetically favored pathway.
Caption: Reaction pathway for the electrophilic substitution of trifluoromethylbenzene.
Nucleophilic Aromatic Substitution (NAS)
Conversely, the CF₃ group strongly activates the aromatic ring towards nucleophilic aromatic substitution, particularly when positioned ortho or para to a suitable leaving group (e.g., a halogen).[19] The reaction proceeds via a negatively charged Meisenheimer complex intermediate. The electron-withdrawing CF₃ group is highly effective at stabilizing this negative charge through both inductive and resonance effects, thereby lowering the activation energy of the rate-determining step and facilitating the substitution.[19][20]
Influence on Acidity and Basicity of Appended Groups
The electronic effects of the CF₃ group extend to functional groups attached to the aromatic ring, significantly altering their acidity and basicity.
-
Increased Acidity: When attached to a benzoic acid or phenol, the CF₃ group helps to stabilize the negative charge of the conjugate base (carboxylate or phenoxide) through electron withdrawal. This stabilization makes the loss of a proton more favorable, resulting in a lower pKa and a stronger acid. For example, 4-(trifluoromethyl)benzoic acid is significantly more acidic than benzoic acid.[21]
-
Decreased Basicity: When attached to an aniline, the CF₃ group withdraws electron density from the nitrogen atom. This reduces the availability of the nitrogen's lone pair to accept a proton, making the aniline a weaker base (i.e., its conjugate acid is stronger and has a lower pKa).
| Compound | pKa | Effect of CF₃ Group |
| Benzoic Acid | 4.20 | - |
| 4-(Trifluoromethyl)benzoic Acid | 3.69 (calculated)[21] | Increases Acidity |
| Anilinium Ion (Aniline conjugate acid) | 4.63 | - |
| 4-(Trifluoromethyl)anilinium Ion | 2.76 | Decreases Basicity |
| Phenol | 9.95 | - |
| 4-(Trifluoromethyl)phenol | 8.61 | Increases Acidity |
Analytical Characterization: ¹⁹F NMR Spectroscopy
A key experimental technique for characterizing trifluoromethylated arenes is ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[22] Fluorine-19 is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it a highly sensitive NMR nucleus.[23]
Experimental Protocol: ¹⁹F NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the trifluoromethylated aromatic compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Utilize a high-field NMR spectrometer. While ¹H NMR is typically referenced to tetramethylsilane (TMS), ¹⁹F NMR spectra are commonly referenced externally to a standard such as CFCl₃ (trichlorofluoromethane) at 0 ppm.
-
Data Acquisition: Acquire a standard one-dimensional ¹⁹F spectrum. Due to the large chemical shift range of ¹⁹F, a wider spectral width is often required compared to ¹H NMR.[24]
-
Data Analysis:
-
Chemical Shift (δ): The chemical shift of the CF₃ group on an aromatic ring typically appears in the range of -55 to -70 ppm.[23] The exact position is sensitive to the electronic environment; electron-donating groups on the ring will cause an upfield shift (less negative), while other electron-withdrawing groups will cause a downfield shift (more negative).
-
Coupling: Observe for coupling between the fluorine nuclei and nearby protons (e.g., ortho protons), which can provide valuable structural information.
-
Caption: Workflow for the analysis of trifluoromethylated arenes using ¹⁹F NMR.
Conclusion
The electronic effects of the trifluoromethyl group on an aromatic ring are potent and multifaceted. Its dominant inductive electron withdrawal (-I effect), supplemented by negative hyperconjugation (-M effect), renders the aromatic ring electron-deficient. This deactivates the ring towards electrophilic substitution, directing incoming electrophiles to the meta position, while strongly activating it for nucleophilic substitution. These fundamental electronic properties also translate into predictable and significant modulations of the acidity and basicity of attached functional groups, a principle that is heavily exploited in drug design. The unique signature of the CF₃ group in ¹⁹F NMR spectroscopy provides a powerful and direct tool for the characterization of these important molecules. A thorough grasp of these principles is indispensable for scientists aiming to leverage the trifluoromethyl group for the rational design of functional molecules.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 3. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Hammett equation - Wikipedia [en.wikipedia.org]
- 9. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 10. researchgate.net [researchgate.net]
- 11. The Electrical Effect of the Trifluoromethyl Group | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. global.oup.com [global.oup.com]
- 15. homepages.bluffton.edu [homepages.bluffton.edu]
- 16. youtube.com [youtube.com]
- 17. homework.study.com [homework.study.com]
- 18. brainly.com [brainly.com]
- 19. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 20. researchgate.net [researchgate.net]
- 21. quora.com [quora.com]
- 22. 19F NMR spectroscopic investigation into the absorption and metabolism of 3-trifluoromethylaniline in Eisenia veneta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 24. 19Flourine NMR [chem.ch.huji.ac.il]
An In-Depth Technical Guide to the Stability and Storage of Methyl 3-bromo-4-(trifluoromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of a Versatile Building Block
Methyl 3-bromo-4-(trifluoromethyl)benzoate is a key intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring a bromine atom and a trifluoromethyl group on the benzene ring, provides multiple reaction sites for the construction of complex molecular architectures. The bromine allows for the introduction of various functionalities through cross-coupling reactions, while the electron-withdrawing trifluoromethyl group can significantly influence the biological activity and pharmacokinetic properties of the final product.[1] Given its importance, ensuring the chemical integrity of this compound during storage and handling is paramount to the success of multi-step syntheses and the quality of the final products. This guide provides a comprehensive overview of the stability profile of this compound and outlines best practices for its storage and handling.
Chemical Stability Profile
The stability of this compound is influenced by several factors, including temperature, moisture, light, and pH. While generally stable under normal conditions, its ester functionality and substituted aromatic ring can be susceptible to degradation under specific environmental stresses.
Susceptibility to Hydrolysis
The ester group in this compound is the primary site of potential hydrolytic degradation. This reaction, which cleaves the ester bond to yield 3-bromo-4-(trifluoromethyl)benzoic acid and methanol, can be catalyzed by both acids and bases.
The presence of the electron-withdrawing trifluoromethyl group on the aromatic ring is expected to increase the electrophilicity of the carbonyl carbon in the ester group. This heightened electrophilicity can make the ester more susceptible to nucleophilic attack by water, particularly under basic conditions.[2][3] Therefore, exposure to alkaline environments should be strictly avoided to prevent accelerated hydrolysis. While acidic conditions can also promote hydrolysis, the reaction rate is generally slower compared to base-catalyzed hydrolysis.
Potential for Photodegradation
Aromatic compounds, particularly those with halogen substituents, can be sensitive to light. Exposure to ultraviolet (UV) radiation can lead to the formation of reactive species and subsequent degradation. For halogenated aromatic esters, photodegradation can proceed through pathways such as hydroxylation of the aromatic ring or cleavage of the ester linkage.[4] The bromine atom in this compound could also be a site for photolytic cleavage, leading to the formation of radical species and a cascade of secondary reactions. Therefore, protection from light is a critical aspect of its storage.
Thermal Stability
Recommended Storage and Handling Conditions
To maintain the purity and integrity of this compound, the following storage and handling conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2°C to 8°C | Refrigeration slows down potential chemical reactions, including hydrolysis and other degradation pathways, thereby extending the shelf life of the compound. |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | An inert atmosphere prevents oxidation, which can be a concern for many organic compounds over long-term storage. |
| Container | Tightly sealed, amber glass vial or bottle | A tightly sealed container prevents the ingress of moisture, which is necessary for hydrolysis. Amber glass protects the compound from light, mitigating the risk of photodegradation. |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases | These substances can react with and degrade the compound. Strong bases will catalyze rapid hydrolysis. Strong acids can also promote hydrolysis, and strong oxidizing agents may react with the aromatic ring or other parts of the molecule. |
Experimental Protocol for Stability Assessment
A comprehensive stability testing program is essential to fully characterize the stability of this compound and to establish a reliable shelf-life. The following protocol outlines a series of experiments based on the International Council for Harmonisation (ICH) guidelines for stability testing.
Analytical Methodology
A validated stability-indicating analytical method is the cornerstone of any stability study. For a compound like this compound, a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is typically suitable.[5][6][7] This method should be capable of separating the intact compound from its potential degradation products, such as 3-bromo-4-(trifluoromethyl)benzoic acid.
Forced Degradation Studies
Forced degradation, or stress testing, is performed to identify potential degradation products and pathways, and to demonstrate the specificity of the analytical method.[8][9]
1. Acid and Base Hydrolysis:
-
Procedure: Dissolve a known concentration of the compound in a solution of 0.1 M HCl (for acid hydrolysis) and 0.1 M NaOH (for base hydrolysis).
-
Conditions: Maintain the solutions at a controlled temperature (e.g., 60°C) and monitor for degradation over time (e.g., at 2, 4, 8, and 24 hours).
-
Analysis: Neutralize the samples before analysis by HPLC to prevent damage to the column.
2. Oxidative Degradation:
-
Procedure: Dissolve the compound in a solution of 3% hydrogen peroxide.
-
Conditions: Keep the solution at room temperature and monitor for degradation at various time points.
-
Analysis: Analyze the samples directly by HPLC.
3. Thermal Degradation:
-
Procedure: Store the solid compound in a controlled temperature oven (e.g., 80°C).
-
Conditions: Monitor for degradation over an extended period (e.g., 1, 3, and 7 days).
-
Analysis: Dissolve the samples in a suitable solvent before HPLC analysis.
4. Photostability Testing:
-
Procedure: Expose the solid compound to a light source that provides both visible and UV light, as specified in ICH Q1B guidelines.[10] A control sample should be kept in the dark under the same temperature conditions.
-
Conditions: The total illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.
-
Analysis: Analyze both the light-exposed and dark control samples by HPLC.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems [frontiersin.org]
- 5. kinampark.com [kinampark.com]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. scispace.com [scispace.com]
- 9. jetir.org [jetir.org]
- 10. edepot.wur.nl [edepot.wur.nl]
Methodological & Application
Application Notes and Protocols for the Use of Methyl 3-bromo-4-(trifluoromethyl)benzoate in Suzuki Coupling Reactions
Introduction: Strategic Importance of Fluorinated Biphenyls
In the landscape of modern drug discovery and materials science, the biphenyl scaffold remains a privileged structure. Its rigid, yet tunable, nature allows for the precise spatial orientation of functional groups, which is critical for molecular recognition and biological activity. The introduction of fluorine-containing substituents, such as the trifluoromethyl (-CF₃) group, has become a cornerstone strategy for optimizing the metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[1]
Methyl 3-bromo-4-(trifluoromethyl)benzoate (CAS No: 455941-82-9) is a key building block for accessing these valuable structures.[2] It serves as an electrophilic partner in the Suzuki-Miyaura cross-coupling reaction, one of the most robust and widely used methods for forging carbon-carbon bonds.[3] The presence of two electron-withdrawing groups—the trifluoromethyl group and the methyl ester—activates the aryl bromide towards the initial oxidative addition step in the catalytic cycle, often facilitating the reaction under milder conditions than electron-rich analogues.[4]
These application notes provide a comprehensive technical guide for researchers, chemists, and drug development professionals on the effective use of this compound in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic nuances dictated by the substrate's electronic properties, present detailed experimental protocols, and offer field-proven insights for troubleshooting and optimization.
Mechanistic Considerations: The Impact of Electron Deficiency
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding how the electronic nature of this compound influences each step is crucial for rational protocol design.
The catalytic cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide. For this compound, the electron-deficient nature of the aromatic ring accelerates this typically rate-limiting step.[4]
-
Transmetalation: The organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) center. This step requires activation by a base.
-
Reductive Elimination: The two organic partners on the palladium complex couple to form the new C-C bond of the biphenyl product, regenerating the Pd(0) catalyst which re-enters the cycle.[3]
References
"palladium-catalyzed cross-coupling with Methyl 3-bromo-4-(trifluoromethyl)benzoate"
An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions with Methyl 3-bromo-4-(trifluoromethyl)benzoate
Authored by a Senior Application Scientist
This technical guide provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for leveraging this compound in palladium-catalyzed cross-coupling reactions. The strategic placement of the bromine atom, the electron-withdrawing trifluoromethyl group, and the methyl ester functionality makes this compound a highly valuable and versatile building block for the synthesis of complex molecules.
The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, renowned for its ability to enhance crucial drug properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] Palladium-catalyzed cross-coupling reactions offer a powerful and precise methodology for forming new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds, enabling the elaboration of this key intermediate into a diverse array of target structures.[4][5]
The General Catalytic Cycle: A Mechanistic Overview
At the heart of most palladium-catalyzed cross-coupling reactions is a catalytic cycle that typically involves the palladium center cycling between the Pd(0) and Pd(II) oxidation states.[4][6][7] Understanding this fundamental pathway is critical for troubleshooting and optimizing reaction conditions.
The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. This is often the rate-determining step.
-
Transmetalation (for C-C couplings) or Amine Coordination/Deprotonation (for C-N couplings):
-
In reactions like Suzuki or Sonogashira, an organometallic coupling partner (e.g., organoboron or organocopper) transfers its organic group to the palladium center.[7]
-
In Buchwald-Hartwig amination, the amine coordinates to the palladium, and a base facilitates deprotonation to form a palladium-amido complex.[8]
-
-
Reductive Elimination: The two organic groups coupled to the palladium center are expelled, forming the new C-C or C-N bond of the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][6]
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl structures due to its mild conditions, high functional group tolerance, and the commercial availability and stability of boronic acid reagents.[4][9][10]
Key Considerations
-
Catalyst/Ligand: A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand is common. Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often effective in promoting the reaction for electron-deficient aryl bromides.[9] For less demanding substrates, Pd(PPh₃)₄ can be used directly.
-
Base: An inorganic base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ is essential to activate the boronic acid for the transmetalation step.[9][10]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DME) and water is typically used to dissolve both the organic and inorganic reagents.[10]
Representative Suzuki-Miyaura Coupling Conditions
| Entry | Coupling Partner (1.2 equiv) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 16 | 90-98 |
| 3 | Thiophen-3-ylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF/H₂O (5:1) | 80 | 18 | 88-96 |
Note: Conditions are generalized based on protocols for similar aryl bromides and should be optimized for specific substrates.[11][12]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 10 mL of Toluene/H₂O 4:1) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired product.[5][11]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a premier method for synthesizing aryl amines, which are ubiquitous motifs in pharmaceuticals.[8][13] The reaction couples an aryl halide with a primary or secondary amine.[14]
Key Considerations
-
Catalyst/Ligand: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos, RuPhos) are critical for promoting the reductive elimination step and preventing β-hydride elimination.[15][16]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is most common, though weaker bases like K₂CO₃ or Cs₂CO₃ can be used with more advanced catalyst systems.
-
Amine Scope: The reaction is broadly applicable to a wide range of primary and secondary amines, including anilines, alkylamines, and heterocycles.[8]
Representative Buchwald-Hartwig Amination Conditions
| Entry | Amine (1.2 equiv) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu (1.4) | Toluene | 100 | 8-16 | 80-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | t-BuOH | 110 | 12-24 | 75-90 |
| 3 | Benzylamine | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ (2.1) | 1,4-Dioxane | 100 | 10-20 | 85-95 |
Note: The choice of ligand and base is crucial and often substrate-dependent.[16]
Detailed Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the ligand (e.g., BINAP, 0.03 mmol, 3 mol%), and the base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv) to a dry Schlenk tube.
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv). Seal the tube, remove it from the glovebox, and add the anhydrous, degassed solvent (e.g., Toluene, 10 mL) followed by the amine (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction: Heat the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by GC-MS or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium black and inorganic salts.
-
Purification: Wash the filtrate with water and brine, then dry over anhydrous MgSO₄. Concentrate the organic layer and purify the residue by column chromatography.[11][16]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl halides, creating C(sp²)-C(sp) bonds.[17] This reaction is fundamental for synthesizing conjugated enynes and functionalized alkynes used in materials science and as synthetic intermediates.[18]
Key Considerations
-
Catalysis: The classic Sonogashira reaction uses a dual catalyst system: a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI) as a co-catalyst.[18] Copper-free conditions have also been developed to avoid the issue of alkyne homocoupling (Glaser coupling).[17]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used, often serving as both the base and the solvent.
-
Atmosphere: The reaction is sensitive to oxygen, which can promote homocoupling, so maintaining a strictly inert atmosphere is crucial.[19]
Representative Sonogashira Coupling Conditions
| Entry | Alkyne (1.2 equiv) | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3) | THF | 60 | 6-12 | 85-95 |
| 2 | 1-Heptyne | Pd(PPh₃)₄ (3) | CuI (5) | DIPEA (3) | DMF | 80 | 8 | 80-90 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | - (Copper-free) | DBU (2) | Toluene | 100 | 12 | 75-85 |
Note: Copper(I) iodide is a crucial co-catalyst in the traditional protocol but can be omitted under specific ligand/base conditions.[17][18]
Detailed Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and the copper(I) iodide co-catalyst (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF, 10 mL) and the amine base (e.g., Et₃N, 3.0 mmol, 3.0 equiv), followed by the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction: Stir the mixture at room temperature or heat as required (e.g., 60 °C).
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Work-up: Once complete, cool the mixture, dilute with ethyl acetate, and wash with a saturated aqueous solution of NH₄Cl to remove the copper salts and amine hydrochloride.
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.[18]
General Experimental Workflow
The success of any cross-coupling reaction relies on a meticulous experimental procedure. The following workflow is broadly applicable to the protocols described above.
Conclusion
This compound is a powerful synthetic intermediate whose utility is greatly expanded by palladium-catalyzed cross-coupling chemistry. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide reliable and versatile pathways to construct complex molecular architectures bearing the valuable trifluoromethylbenzoate scaffold. The protocols and principles outlined in this guide serve as a robust starting point for researchers in drug discovery and materials science, enabling the efficient synthesis of novel compounds with potentially enhanced biological or physical properties.
References
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fiveable.me [fiveable.me]
- 7. nobelprize.org [nobelprize.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. research.rug.nl [research.rug.nl]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
The Strategic Utility of Methyl 3-bromo-4-(trifluoromethyl)benzoate in Medicinal Chemistry: Application Notes and Protocols
Introduction: Unlocking Complex Scaffolds with a Versatile Building Block
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl (CF3) group, in particular, is prized for its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[1] Methyl 3-bromo-4-(trifluoromethyl)benzoate (CAS No. 455941-82-9) has emerged as a critical building block for medicinal chemists, offering a unique combination of reactive handles and desirable physicochemical properties. This trifluoromethylated and brominated aromatic ester serves as a versatile starting material for the synthesis of a wide array of complex molecules, including potent kinase inhibitors.
This comprehensive guide provides an in-depth exploration of this compound as a key intermediate in medicinal chemistry. We will delve into its synthesis, key chemical transformations, and its application in the development of targeted therapeutics, with a particular focus on the synthesis of PIM kinase inhibitors. Detailed, field-proven protocols for its use in cornerstone cross-coupling reactions are provided to empower researchers in their drug development endeavors.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe utilization in synthesis.
| Property | Value | Source |
| CAS Number | 455941-82-9 | [2][3][4][5][6] |
| Molecular Formula | C9H6BrF3O2 | [2][3] |
| Molecular Weight | 283.04 g/mol | [2][3] |
| Appearance | White to yellow solid | Synthonix |
| Purity | ≥95% | [5] |
| Storage | Room Temperature | Synthonix |
Safety and Handling: As with all halogenated organic compounds, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of this compound
The synthesis of the title compound can be achieved from commercially available starting materials. A common route involves the preparation of the corresponding carboxylic acid, 3-bromo-4-(trifluoromethyl)benzoic acid, followed by esterification.
Protocol 1: Synthesis of 3-bromo-4-(trifluoromethyl)benzoic acid
This multi-step synthesis starts from 3-nitro-4-(trifluoromethyl)benzoic acid.[2]
Reaction Scheme:
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PIM Kinase as an Executional Target in Cancer [jcpjournal.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. [PDF] PIM Kinase as an Executional Target in Cancer | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
Application Notes & Protocols: Sonogashira Coupling of Methyl 3-bromo-4-(trifluoromethyl)benzoate
Introduction: Strategic C-C Bond Formation
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] First reported by Kenkichi Sonogashira in 1975, this palladium-catalyzed transformation, often co-catalyzed by a copper(I) species, has become indispensable for the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[3][4] Its utility lies in its operational simplicity, mild reaction conditions, and broad functional group tolerance.[1]
This guide provides a detailed examination of Sonogashira coupling protocols specifically tailored for Methyl 3-bromo-4-(trifluoromethyl)benzoate. This substrate presents a unique electronic profile: the bromine at the 3-position is activated by two potent electron-withdrawing groups—the trifluoromethyl group at the 4-position and the methyl ester at the 1-position. This electron deficiency generally enhances the rate of the oxidative addition step, a critical phase in the catalytic cycle, making this substrate a prime candidate for efficient coupling.[5][6]
We will explore two robust protocols: the classic copper-co-catalyzed method and a modern, copper-free variant, explaining the mechanistic rationale behind each procedural choice to ensure trustworthy and reproducible results for researchers in synthetic chemistry and drug development.
Mechanistic Underpinnings: The Engine of the Reaction
Understanding the reaction mechanism is paramount to troubleshooting and optimization. The Sonogashira coupling proceeds via two interconnected catalytic cycles.[1]
-
The Palladium Cycle : This is the primary engine of C-C bond formation.
-
Precatalyst Activation : If a Pd(II) source like PdCl₂(PPh₃)₂ is used, it is first reduced in situ to the active Pd(0) species by an amine, phosphine ligand, or other reagents in the mixture.[1]
-
Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition with the aryl bromide (this compound), forming a Pd(II) intermediate. This is often the rate-determining step.[1]
-
Transmetalation : The aryl-Pd(II) complex reacts with an activated alkyne species. In the classic protocol, this is a copper(I) acetylide; in copper-free variants, it is a palladium acetylide formed directly.[1][7] This step transfers the alkyne group to the palladium center.
-
Reductive Elimination : The resulting di-organopalladium(II) complex undergoes reductive elimination, forming the final C-C bond of the desired product and regenerating the active Pd(0) catalyst to continue the cycle.[1]
-
-
The Copper Cycle (in Classic Sonogashira) :
-
The copper(I) salt (e.g., CuI) reacts with the terminal alkyne in the presence of the base to form a copper(I) acetylide.[1] This species is more nucleophilic than the parent alkyne, which significantly accelerates the transmetalation step with the palladium complex, allowing the reaction to proceed under milder conditions, often at room temperature.[1][3] The primary drawback of this cycle is the promotion of undesirable alkyne homocoupling, known as Glaser coupling.[7][8]
-
Visualizing the Catalytic Pathways
Caption: Figure 1: Catalytic Cycles of the Sonogashira Coupling
Experimental Protocols: A Practical Guide
The following protocols provide step-by-step methodologies for the successful coupling of this compound with a representative terminal alkyne, such as phenylacetylene.
Protocol 1: Classic Pd/Cu Co-Catalyzed Sonogashira Coupling
This method is highly reliable and proceeds under mild conditions, making it an excellent starting point for optimization.[1] The use of copper(I) iodide as a co-catalyst is a hallmark of the original Sonogashira-Hagihara procedure.[2]
Materials:
| Reagent | MW ( g/mol ) | Amount (mg) | Mmol | Equiv. |
| This compound | 283.04 | 283 | 1.0 | 1.0 |
| Phenylacetylene | 102.14 | 123 | 1.2 | 1.2 |
| PdCl₂(PPh₃)₂ | 701.90 | 21 | 0.03 | 0.03 |
| Copper(I) Iodide (CuI) | 190.45 | 11.4 | 0.06 | 0.06 |
| Triethylamine (Et₃N) | 101.19 | - | - | - |
| Tetrahydrofuran (THF), anhydrous | 72.11 | - | - | - |
Step-by-Step Methodology:
-
Inert Atmosphere Setup : To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (283 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (11.4 mg, 0.06 mmol).
-
Atmosphere Exchange : Seal the flask with a rubber septum and purge with argon or nitrogen for 10-15 minutes. This is critical to prevent oxidative homocoupling of the alkyne.[8]
-
Solvent and Reagent Addition : Under a positive pressure of inert gas, add anhydrous THF (10 mL) and triethylamine (5 mL) via syringe. Stir the mixture until all solids dissolve.
-
Alkyne Addition : Add phenylacetylene (123 mg, 1.2 mmol) dropwise via syringe over 5 minutes.
-
Reaction Execution : Stir the reaction mixture at room temperature. The formation of a precipitate (triethylammonium bromide) is a visual indicator of reaction progress.[9]
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 9:1 v/v) as the eluent. The reaction is typically complete within 2-4 hours.
-
Workup : Upon completion, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove catalyst residues and salts.
-
Extraction : Transfer the filtrate to a separatory funnel, wash with saturated aqueous NH₄Cl (2 x 20 mL) to remove copper salts, followed by brine (20 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure coupled product.
Protocol 2: Advanced Copper-Free Sonogashira Coupling
This protocol is essential for applications where trace copper contamination is unacceptable, such as in materials science or late-stage pharmaceutical synthesis.[8][10] The absence of copper necessitates a more active catalyst system, often achieved by using a bulky, electron-rich phosphine ligand like XPhos.[11]
Materials:
| Reagent | MW ( g/mol ) | Amount (mg) | Mmol | Equiv. |
| This compound | 283.04 | 283 | 1.0 | 1.0 |
| Phenylacetylene | 102.14 | 123 | 1.2 | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 4.5 | 0.02 | 0.02 |
| XPhos | 476.62 | 19 | 0.04 | 0.04 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 652 | 2.0 | 2.0 |
| 1,4-Dioxane, anhydrous | 88.11 | - | - | - |
Step-by-Step Methodology:
-
Inert Atmosphere Setup : To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound (283 mg, 1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), XPhos (19 mg, 0.04 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol).
-
Atmosphere Exchange : Seal the tube and subject it to three cycles of vacuum backfill with argon or nitrogen.
-
Solvent and Reagent Addition : Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (10 mL) followed by phenylacetylene (123 mg, 1.2 mmol) via syringe.
-
Reaction Execution : Seal the Schlenk tube and place it in a preheated oil bath at 80-100 °C. Stir vigorously.
-
Monitoring : Monitor the reaction by TLC or GC-MS. Copper-free reactions with aryl bromides often require elevated temperatures and may take longer (4-16 hours) than their copper-catalyzed counterparts.[5]
-
Workup : After cooling to room temperature, dilute the reaction mixture with diethyl ether (20 mL) and filter through a plug of silica gel, washing the plug with additional ether.
-
Concentration : Concentrate the filtrate under reduced pressure.
-
Purification : Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate solvent system (e.g., gradient of ethyl acetate in hexane).
Comparative Summary of Protocols
| Parameter | Protocol 1: Classic Pd/Cu Co-Catalyzed | Protocol 2: Advanced Copper-Free |
| Catalyst System | PdCl₂(PPh₃)₂ / CuI | Pd(OAc)₂ / XPhos |
| Base | Triethylamine (liquid amine) | Cesium Carbonate (inorganic base) |
| Solvent | THF / Triethylamine | 1,4-Dioxane |
| Temperature | Room Temperature | 80 - 100 °C |
| Pros | Mild conditions, rapid reaction, widely applicable.[1] | Avoids toxic copper, eliminates Glaser homocoupling by-product.[8] |
| Cons | Potential for Glaser homocoupling, copper contamination in product.[12] | Requires higher temperatures, more expensive ligands, longer times.[13] |
Workflow Visualization
Caption: Figure 2: General Experimental Workflow
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 11. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 12. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Derivatization of the Ester Group of Methyl 3-bromo-4-(trifluoromethyl)benzoate
Abstract
This comprehensive guide details the chemical derivatization of the methyl ester functionality of Methyl 3-bromo-4-(trifluoromethyl)benzoate. This compound is a valuable building block in medicinal chemistry and materials science, largely due to the unique electronic properties conferred by the trifluoromethyl and bromo substituents.[1] This document provides detailed protocols for three primary transformations of the ester group: hydrolysis to the corresponding carboxylic acid, amidation to generate a diverse library of benzamides, and transesterification to produce alternative esters. The underlying mechanisms of these reactions are discussed to provide a thorough understanding of the experimental parameters. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage this versatile scaffold in their synthetic endeavors.
Introduction: The Strategic Importance of this compound
This compound is a strategically important synthetic intermediate. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules, making it a desirable feature in many pharmaceutical candidates.[1] The bromine atom serves as a versatile handle for further chemical modifications, such as cross-coupling reactions. The ester group, the focus of this guide, provides a key site for derivatization, allowing for the introduction of a wide range of functionalities to explore structure-activity relationships (SAR).
The derivatization of the ester group can lead to the synthesis of carboxylic acids, amides, and other esters, each with distinct physicochemical properties and potential biological activities. For instance, the resulting carboxylic acid can serve as a precursor for more complex molecules, while the benzamide derivatives have shown a wide range of pharmacological activities, including their use as anticancer and anti-inflammatory agents.[2]
This document provides detailed, validated protocols for the hydrolysis, amidation, and transesterification of this compound, enabling researchers to efficiently generate a library of derivatives for their specific applications.
Hydrolysis: Synthesis of 3-bromo-4-(trifluoromethyl)benzoic acid
The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation, often the first step in a multi-step synthesis. This reaction can be effectively achieved under basic conditions, a process also known as saponification.
Mechanistic Insight: Base-Catalyzed Ester Hydrolysis
Base-catalyzed hydrolysis of esters proceeds via a nucleophilic acyl substitution mechanism. The reaction is initiated by the attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the methoxide as a leaving group. The resulting carboxylic acid is then deprotonated by the strongly basic methoxide to form a carboxylate salt, driving the reaction to completion. Acidic workup is required to protonate the carboxylate and yield the final carboxylic acid product.
Caption: Workflow for the hydrolysis of this compound.
Detailed Experimental Protocol: Hydrolysis
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Buchner funnel and filter paper
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add a mixture of methanol and water (e.g., 3:1 v/v) or THF and water (e.g., 3:1 v/v) to dissolve the ester.
-
Add sodium hydroxide (2.0-3.0 eq) or lithium hydroxide (2.0-3.0 eq).
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly add concentrated hydrochloric acid with stirring until the pH is acidic (pH ~2), which will cause the carboxylic acid to precipitate.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold deionized water to remove any remaining salts.
-
Dry the product under vacuum to obtain 3-bromo-4-(trifluoromethyl)benzoic acid as a white solid.
| Parameter | Condition | Rationale |
| Base | NaOH or LiOH | Strong base to effectively hydrolyze the ester. |
| Solvent | MeOH/Water or THF/Water | Co-solvent system to ensure solubility of both the ester and the hydroxide salt. |
| Temperature | Reflux | To increase the reaction rate. |
| Workup | Acidification with HCl | To protonate the carboxylate salt and precipitate the carboxylic acid. |
Characterization Data: 3-bromo-4-(trifluoromethyl)benzoic acid
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons. The carboxylic acid proton will be a broad singlet. |
| ¹³C NMR | Signals for the carboxyl carbon, aromatic carbons, and the trifluoromethyl carbon. |
| IR (cm⁻¹) | Broad O-H stretch (~3000 cm⁻¹), C=O stretch (~1700 cm⁻¹), C-Br stretch, and C-F stretches. |
| Mass Spec (ESI-) | [M-H]⁻ peak corresponding to the molecular weight of the carboxylic acid. |
Amidation: Synthesis of N-Substituted 3-bromo-4-(trifluoromethyl)benzamides
The conversion of the ester to an amide is a powerful tool for creating a diverse range of compounds. Direct amidation of the ester with an amine can be achieved, often with the aid of a catalyst.
Mechanistic Insight: Catalytic Amidation
The direct amidation of an unactivated ester with an amine is often a slow process. However, the reaction can be facilitated by Lewis acid or other catalysts. The catalyst activates the ester carbonyl group, making it more susceptible to nucleophilic attack by the amine. The reaction proceeds through a tetrahedral intermediate, which then collapses to form the amide and release methanol. In some cases, the reaction can be driven by heating the ester and amine together, especially with more nucleophilic amines.
Caption: Workflow for the amidation of this compound.
Detailed Experimental Protocol: Amidation
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine, piperidine)
-
Toluene or another high-boiling solvent
-
Optional: Lewis acid catalyst (e.g., Ti(OiPr)₄, ZrCl₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in toluene.
-
Add the desired primary or secondary amine (1.2-2.0 eq).
-
If using a catalyst, add it at this stage (typically 5-10 mol%).
-
Heat the reaction mixture to reflux and stir for 12-24 hours, or until TLC analysis indicates completion.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to yield the desired N-substituted 3-bromo-4-(trifluoromethyl)benzamide.
| Parameter | Condition | Rationale |
| Amine | Primary or secondary | The nucleophile that will form the amide bond. |
| Solvent | Toluene | High-boiling solvent to facilitate the reaction. |
| Catalyst | Lewis acid (optional) | To activate the ester carbonyl and increase the reaction rate. |
| Purification | Column chromatography | To isolate the pure amide product from starting materials and byproducts. |
Characterization Data: N-Substituted 3-bromo-4-(trifluoromethyl)benzamides
| Technique | Expected Data |
| ¹H NMR | Signals for the aromatic protons and the protons of the N-substituent. The amide N-H proton (for primary amine adducts) will appear as a broad singlet. |
| ¹³C NMR | Signals for the amide carbonyl carbon, aromatic carbons, the trifluoromethyl carbon, and the carbons of the N-substituent. |
| IR (cm⁻¹) | N-H stretch (for primary amine adducts, ~3300 cm⁻¹), C=O stretch (~1650 cm⁻¹), C-Br stretch, and C-F stretches. |
| Mass Spec (ESI+) | [M+H]⁺ or [M+Na]⁺ peak corresponding to the molecular weight of the amide. |
Transesterification: Synthesis of Alternative Esters
Transesterification is a useful method for converting one ester into another, which can be valuable for altering the physical properties of the molecule or for introducing a specific alcohol moiety. This reaction can be catalyzed by either an acid or a base.
Mechanistic Insight: Acid-Catalyzed Transesterification
In the acid-catalyzed mechanism, the carbonyl oxygen of the ester is first protonated by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The new alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, the original alcohol (methanol) is eliminated as a leaving group, and deprotonation of the carbonyl oxygen regenerates the catalyst and yields the new ester. The reaction is an equilibrium process, and using a large excess of the new alcohol can drive the reaction to completion.
Caption: Workflow for the transesterification of this compound.
Detailed Experimental Protocol: Transesterification
Materials:
-
This compound
-
Desired alcohol (e.g., ethanol, isopropanol)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Sodium bicarbonate (NaHCO₃)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add a large excess of the desired alcohol, which will also serve as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 1-5 mol%).
-
Heat the reaction mixture to reflux and stir for 6-12 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Remove the excess alcohol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the new ester.
| Parameter | Condition | Rationale |
| Alcohol | Large excess | Acts as both reactant and solvent, driving the equilibrium towards the product. |
| Catalyst | H₂SO₄ or p-TsOH | To protonate the carbonyl and activate the ester for nucleophilic attack. |
| Temperature | Reflux | To increase the reaction rate. |
| Workup | Neutralization | To quench the acid catalyst before extraction. |
Characterization Data: New 3-bromo-4-(trifluoromethyl)benzoate Esters
| Technique | Expected Data |
| ¹H NMR | Signals for the aromatic protons and the protons of the new ester's alkyl group. |
| ¹³C NMR | Signals for the ester carbonyl carbon, aromatic carbons, the trifluoromethyl carbon, and the carbons of the new ester's alkyl group. |
| IR (cm⁻¹) | C=O stretch (~1720 cm⁻¹), C-O stretch, C-Br stretch, and C-F stretches. |
| Mass Spec (ESI+) | [M+H]⁺ or [M+Na]⁺ peak corresponding to the molecular weight of the new ester. |
Conclusion
The derivatization of the ester group of this compound offers a facile and versatile approach to a wide array of valuable compounds for drug discovery and materials science. The protocols detailed in this guide for hydrolysis, amidation, and transesterification provide robust and reproducible methods for accessing 3-bromo-4-(trifluoromethyl)benzoic acid, a diverse range of N-substituted benzamides, and various other benzoate esters. A thorough understanding of the underlying reaction mechanisms, as discussed herein, is crucial for optimizing reaction conditions and troubleshooting potential issues. The characterization data provided serves as a benchmark for verifying the successful synthesis of these important derivatives.
References
Application Note: Synthesis of Novel Heterocyclic Compounds Using Methyl 3-bromo-4-(trifluoromethyl)benzoate as a Versatile Building Block
Audience: Researchers, scientists, and drug development professionals.
Abstract: The incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3] This guide provides an in-depth exploration of Methyl 3-bromo-4-(trifluoromethyl)benzoate, a highly versatile and functionalized building block for the synthesis of novel trifluoromethyl-substituted heterocycles. We present detailed protocols for key transformations, including palladium-catalyzed cross-coupling reactions and direct cyclization strategies to form high-value benzimidazole and benzothiazole cores. The methodologies are explained with a focus on the underlying chemical principles and rationale for experimental design, providing researchers with a robust framework for innovation.
Introduction: The Strategic Importance of Trifluoromethylated Heterocycles
Role in Medicinal Chemistry and Drug Development
Heterocyclic compounds are ubiquitous in pharmaceuticals, forming the core structures of a vast number of approved drugs. The strategic introduction of a trifluoromethyl group can profoundly alter a molecule's physicochemical properties.[4] Due to fluorine's high electronegativity, the CF₃ group is strongly electron-withdrawing, which can modulate the pKa of nearby functional groups and influence non-covalent interactions with biological targets. Furthermore, it often improves metabolic stability by blocking sites susceptible to oxidative metabolism and increases lipophilicity, which can enhance cell membrane permeability.[5] Consequently, methods for the efficient synthesis of trifluoromethylated heterocycles are in high demand across the chemical industry.[4][6]
This compound: A Key Synthetic Intermediate
This compound (CAS No: 455941-82-9) is a trifunctionalized aromatic building block offering multiple avenues for synthetic elaboration.[7][8] Its utility stems from the orthogonal reactivity of its three key functional groups:
-
Aryl Bromide: Serves as a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
-
Trifluoromethyl Group: A powerful electron-withdrawing group that influences the reactivity of the aromatic ring and imparts desirable pharmacological properties to the final products.
-
Methyl Ester: Can be readily hydrolyzed to the corresponding carboxylic acid, converted to amides, or used to directly participate in cyclization reactions.
This combination makes it an ideal starting material for constructing complex, poly-functionalized heterocyclic systems.
Key Synthetic Transformations and Strategies
Overview of Reactivity
The strategic positioning of the bromo, trifluoromethyl, and methyl ester groups on the benzene ring dictates the primary synthetic pathways. The aryl bromide is the most common site for initial functionalization via cross-coupling, while the ester group is typically reserved for subsequent cyclization or modification steps.
Caption: Key reactivity sites of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The most powerful applications of this substrate involve leveraging the aryl bromide for palladium-catalyzed reactions. These methods offer mild conditions and exceptional functional group tolerance.
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds.[9][10] Reacting this compound with various primary or secondary amines provides access to substituted aniline derivatives. These products are not only valuable in their own right but are also key precursors for fused N-heterocycles like benzimidazoles and quinolones. The choice of a bulky, electron-rich phosphine ligand is critical to promote the reductive elimination step and ensure high reaction efficiency.[11][12]
The Suzuki-Miyaura reaction enables the formation of C-C bonds by coupling the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester).[13] This reaction is fundamental for synthesizing biaryl structures, which are prevalent in many biologically active compounds and advanced materials.[14][15] The electron-withdrawing trifluoromethyl group on the substrate can facilitate the initial oxidative addition step of the catalytic cycle.[14]
Detailed Experimental Protocols
General Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the C-N coupling of an amine with this compound.
Principle: A palladium catalyst, in conjunction with a specialized phosphine ligand and a base, facilitates the coupling of an aryl halide with an amine. The catalytic cycle involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[16]
Table 1: Representative Catalyst Systems for Buchwald-Hartwig Amination
| Palladium Precatalyst | Ligand | Base | Solvent | Temp (°C) |
|---|---|---|---|---|
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | 1,4-Dioxane | 100-120 |
| G3-XPhos Precatalyst | (Internal) | Cs₂CO₃ | t-Amyl alcohol | 100-110 |
Caption: General workflow for a Buchwald-Hartwig amination experiment.
Step-by-Step Procedure:
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired amine (1.2 equiv), and sodium tert-butoxide (NaOtBu) (1.4 equiv).
-
Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%) and add them to the Schlenk flask.
-
Solvent Addition: Add anhydrous, degassed toluene (approx. 0.1 M concentration) via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS). Reaction times typically range from 4 to 24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove catalyst residues.
-
Extraction: Wash the filtrate sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired N-aryl amine.
Protocol I: Synthesis of a 2-Aryl-6-(trifluoromethyl)benzimidazole Derivative
Principle: This synthesis proceeds via a condensation reaction between an o-phenylenediamine derivative and the ester functionality of the starting material, often promoted by acid catalysis at elevated temperatures. This approach directly constructs the fused imidazole ring.[17][18]
Caption: Reaction scheme for the synthesis of a benzimidazole derivative.
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine this compound (1.0 equiv) and o-phenylenediamine (1.1 equiv).
-
Reaction Medium: Carefully add polyphosphoric acid (PPA) (approx. 10 times the weight of the limiting reagent) to the flask.
-
Reaction: Heat the mixture to 180-200 °C with efficient stirring for 4-6 hours. The mixture will become a thick, viscous paste.
-
Monitoring: Monitor the reaction by taking a small aliquot, quenching it in ice-water, and analyzing by TLC or LC-MS.
-
Work-up: After cooling to approximately 80-100 °C, very carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the product.
-
Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or ammonium hydroxide (NH₄OH) until the pH is ~7-8.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with water and dry under vacuum.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Protocol II: Synthesis of a 2-Aryl-6-(trifluoromethyl)benzothiazole Derivative
Principle: This protocol utilizes the classic condensation of a carboxylic acid derivative (in this case, the methyl ester) with 2-aminothiophenol to form the benzothiazole ring system. The reaction involves initial amide formation followed by an intramolecular cyclodehydration.[19][20][21]
Caption: Reaction scheme for the synthesis of a benzothiazole derivative.
Step-by-Step Procedure:
-
Preparation: Combine this compound (1.0 equiv) and 2-aminothiophenol (1.1 equiv) in a round-bottom flask.
-
Reaction Medium: Add Eaton's reagent (P₂O₅ in MeSO₃H) or polyphosphoric acid (PPA) as the solvent and catalyst.
-
Reaction: Heat the reaction mixture to 140-160 °C under an inert atmosphere for 3-5 hours.
-
Monitoring: Track the consumption of starting materials by TLC or LC-MS.
-
Work-up: Cool the reaction mixture and pour it onto crushed ice, followed by neutralization with a suitable base (e.g., aqueous NaOH or NH₄OH) to precipitate the crude product.
-
Isolation: Collect the solid by filtration, wash extensively with water, and dry.
-
Purification: Purify the crude material by column chromatography on silica gel or by recrystallization to obtain the pure 2-arylbenzothiazole.
Conclusion
This compound is a powerful and versatile intermediate for the synthesis of diverse, high-value heterocyclic compounds. Its orthogonal functionalities allow for sequential and controlled modifications, primarily through robust palladium-catalyzed cross-coupling reactions and direct condensation/cyclization pathways. The protocols detailed in this guide provide a solid foundation for researchers to construct novel benzimidazole, benzothiazole, and other related scaffolds, paving the way for the discovery of new therapeutic agents and advanced materials.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Semantic Scholar [semanticscholar.org]
- 4. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Trifluoromethyl nitrogen heterocycles: synthetic aspects and potential biological targets - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. PubChemLite - this compound (C9H6BrF3O2) [pubchemlite.lcsb.uni.lu]
- 8. This compound CAS#: 455941-82-9 [amp.chemicalbook.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Benzimidazole synthesis [organic-chemistry.org]
- 18. ijfmr.com [ijfmr.com]
- 19. office2.jmbfs.org [office2.jmbfs.org]
- 20. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jsynthchem.com [jsynthchem.com]
Application Notes and Protocols for Methyl 3-bromo-4-(trifluoromethyl)benzoate in Advanced Materials Synthesis
Introduction: A Versatile Building Block for High-Performance Materials
Methyl 3-bromo-4-(trifluoromethyl)benzoate is a key aromatic intermediate that offers a unique combination of reactive sites and performance-enhancing functional groups, making it a valuable building block for the synthesis of advanced materials. The presence of a bromine atom provides a handle for palladium-catalyzed cross-coupling reactions, enabling its incorporation into polymer backbones or the synthesis of complex organic molecules.[1][2] The trifluoromethyl (-CF3) group, with its high electronegativity, imparts several desirable properties to the resulting materials. These include a lowered Highest Occupied Molecular Orbital (HOMO) energy level, enhanced thermal stability, reduced dielectric constant, and improved intermolecular interactions, which are critical for applications in organic electronics and high-performance polymers.[3][4]
This guide provides detailed protocols and technical insights for researchers, materials scientists, and drug development professionals on the application of this compound in the synthesis of a conjugated polymer for potential use in organic electronics.
The Strategic Advantage of the Trifluoromethyl Group
The trifluoromethyl group is a cornerstone of modern materials design. Its strong electron-withdrawing nature significantly influences the electronic and physical properties of organic materials.[5] In the context of conjugated polymers for electronic applications, the -CF3 group can:
-
Lower HOMO Energy Levels: This leads to better air stability and can improve the open-circuit voltage in organic solar cells.[3]
-
Enhance Solubility: The "fluorine effect" can improve the solubility of rigid polymer backbones in common organic solvents, simplifying processing and fabrication of thin films.[6]
-
Reduce Dielectric Constant: The introduction of fluorine can lower the dielectric constant of polymers, making them suitable for applications as interlayer insulating materials in microelectronics.[4]
-
Promote Favorable Intermolecular Interactions: The fluorine atoms can participate in non-covalent interactions (e.g., C-F…H, F…S), which can influence the packing of polymer chains and, consequently, charge transport properties.[3]
Application in Conjugated Polymer Synthesis via Suzuki-Miyaura Cross-Coupling
The bromine atom on the this compound molecule serves as an excellent electrophilic partner in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is one of the most robust and versatile methods for forming carbon-carbon bonds, and it is widely used for the synthesis of conjugated polymers.[7]
The following section provides a detailed, field-proven protocol for the synthesis of an alternating copolymer of this compound and a fluorene-based diboronic ester. Polyfluorenes are a well-studied class of blue-emitting conjugated polymers used in organic light-emitting diodes (OLEDs).[8] The incorporation of the trifluoromethylbenzoate unit can be used to tune the electronic properties and improve the performance of the resulting polymer.
Experimental Workflow: Polymer Synthesis
The synthesis of the target polymer, Poly[(9,9-dioctylfluorene-2,7-diyl)-alt-(this compound)], is achieved through a Suzuki-Miyaura polymerization.
Caption: Workflow for Suzuki-Miyaura Polymerization.
Detailed Protocol: Synthesis of a Polyfluorene Copolymer
Materials:
-
This compound (1.0 eq)
-
9,9-Dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 eq)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.06 eq)
-
Potassium Carbonate (K₂CO₃) (4.0 eq)
-
Aliquat 336 (phase transfer catalyst)
-
Anhydrous Toluene
-
Degassed Deionized Water
Procedure:
-
Reaction Setup: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester, Pd₂(dba)₃, and P(o-tol)₃.
-
Inert Atmosphere: Seal the flask and subject it to three cycles of evacuation and backfilling with high-purity argon gas to ensure an oxygen-free environment.
-
Addition of Reagents: Under a positive pressure of argon, add anhydrous toluene, a 2M aqueous solution of K₂CO₃, and a few drops of Aliquat 336. The toluene/water ratio should be approximately 4:1.
-
Degassing: Degas the reaction mixture by bubbling with argon for 30 minutes.
-
Polymerization: Heat the reaction mixture to 90 °C with vigorous stirring. The polymerization is typically allowed to proceed for 48-72 hours. Monitor the growth of the polymer chain by taking small aliquots and analyzing them by Gel Permeation Chromatography (GPC).
-
End-capping: To terminate the polymerization, add a small amount of bromobenzene and stir for an additional 4 hours, followed by the addition of phenylboronic acid and another 4 hours of stirring.
-
Workup: Cool the reaction mixture to room temperature. Dilute with chloroform and transfer to a separatory funnel. Wash the organic layer sequentially with water (3x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solution under reduced pressure.
-
Precipitation: Precipitate the polymer by slowly adding the concentrated solution to a large volume of vigorously stirring methanol.
-
Purification: Collect the fibrous polymer precipitate by filtration. Further purify the polymer by Soxhlet extraction with acetone and hexane to remove oligomers and catalyst residues. Finally, extract the polymer with chloroform and re-precipitate it into methanol.
-
Final Product: Dry the purified polymer under vacuum at 60 °C for 24 hours to yield the final product.
Data Presentation: Expected Material Properties
The incorporation of the this compound unit is expected to influence the properties of the resulting polymer. The table below provides a summary of anticipated properties based on literature for similar fluorinated polyfluorene derivatives.
| Property | Expected Value/Observation | Rationale/Reference |
| Molecular Weight (Mn) | 15 - 30 kDa | Typical for Suzuki polymerization of polyfluorenes.[8] |
| Polydispersity Index (PDI) | 1.5 - 2.5 | Characteristic of step-growth polymerization.[9] |
| UV-Vis Absorption (λmax) | 380 - 390 nm (in solution) | Characteristic π-π* transition of the polyfluorene backbone. |
| Photoluminescence (λem) | 410 - 430 nm (in solution) | Blue emission typical for polyfluorene derivatives.[8] |
| HOMO Energy Level | -5.8 to -6.0 eV | The -CF3 group is expected to lower the HOMO level compared to non-fluorinated analogues.[3] |
| Thermal Stability (TGA, 5% wt loss) | > 350 °C | High thermal stability is a known feature of aromatic polymers.[10] |
Causality Behind Experimental Choices
-
Catalyst System: The Pd₂(dba)₃ / P(o-tol)₃ system is chosen for its efficiency in Suzuki cross-coupling of aryl bromides. The bulky, electron-rich phosphine ligand facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base and Phase Transfer Catalyst: A two-phase system with an aqueous base (K₂CO₃) and a phase transfer catalyst (Aliquat 336) is employed to ensure efficient reaction between the organic-soluble monomers and the aqueous-soluble base. This method is effective for achieving high molecular weight polymers.
-
End-capping: The addition of bromobenzene and phenylboronic acid at the end of the reaction ensures that the polymer chain ends are well-defined, which can improve the stability and performance of the material in electronic devices.
-
Purification: Rigorous purification by precipitation and Soxhlet extraction is crucial to remove impurities such as residual catalyst and low molecular weight oligomers, which can act as charge traps and degrade device performance.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block for the synthesis of advanced functional materials. The protocols and insights provided in this guide demonstrate its application in the creation of high-performance conjugated polymers through well-established Suzuki-Miyaura cross-coupling chemistry. The unique electronic properties imparted by the trifluoromethyl group make this monomer particularly attractive for the development of next-generation organic electronic devices, including OLEDs, organic photovoltaics, and field-effect transistors. Further exploration of this and similar fluorinated building blocks will undoubtedly continue to drive innovation in materials science.
References
- 1. Stille Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Stille Coupling | NROChemistry [nrochemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of Fluorenes Starting from 2-Iodobiphenyls and CH2Br2 through Palladium-Catalyzed Dual C-C Bond Formation. | Semantic Scholar [semanticscholar.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. 20.210.105.67 [20.210.105.67]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of conjugated polymers via an exclusive direct-arylation coupling reaction: a facile and straightforward way to synthesize thiophene-flanked benzothiadiazole derivatives and their copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols for Scaling-Up Reactions with Methyl 3-bromo-4-(trifluoromethyl)benzoate
Abstract
This technical guide provides a comprehensive framework for researchers, process chemists, and drug development professionals on the successful scale-up of chemical reactions involving Methyl 3-bromo-4-(trifluoromethyl)benzoate. This critical building block is frequently employed in the synthesis of pharmaceuticals and agrochemicals, where its trifluoromethyl moiety imparts unique electronic properties. Transitioning reactions from the laboratory bench to pilot or production scale introduces significant challenges related to mass and heat transfer, mixing dynamics, and process safety. This document elucidates these core principles and provides detailed, field-proven protocols for two common, industrially relevant transformations: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. By explaining the causality behind experimental choices, this guide aims to equip scientists with the necessary knowledge to develop robust, safe, and efficient large-scale synthetic processes.
Introduction: The Challenge of Scale
This compound (CAS No. 455941-82-9) is a valuable substituted aromatic compound. The bromine atom serves as a versatile handle for various cross-coupling reactions, while the electron-withdrawing trifluoromethyl (-CF3) group significantly influences the molecule's reactivity and the properties of its derivatives.[1] While numerous protocols exist for small-scale transformations, scaling these processes is not a linear endeavor.[2]
The fundamental challenge arises from the non-linear scaling of physical phenomena. As reactor volume increases, the surface-area-to-volume ratio decreases dramatically.[3] This directly impacts heat transfer, making the management of exothermic reactions a critical safety and quality concern.[4] Similarly, achieving uniform mixing in a large vessel is far more complex than in a round-bottom flask, potentially leading to localized "hot spots," concentration gradients, and the formation of impurities.[5][6]
This guide will deconstruct these challenges and offer practical, scalable solutions.
Physicochemical Properties & Safety Imperatives
A thorough understanding of the starting material is the foundation of safe and successful process development.
Physical and Chemical Data
| Property | Value | Source |
| CAS Number | 455941-82-9 | [1] |
| Molecular Formula | C₉H₆BrF₃O₂ | [7] |
| Molecular Weight | 283.04 g/mol | [7] |
| Appearance | White to off-white solid | [8] |
| Boiling Point | ~274 °C | [8] |
| Solubility | Moderately soluble in common organic solvents (e.g., dichloromethane, ethyl acetate); poorly soluble in water. |
Note: Data for the related isomer, Methyl 4-bromo-3-(trifluoromethyl)benzoate, is often more readily available and can serve as a useful proxy for general properties, but isomer-specific data should be used whenever possible.[7][8]
Safety and Handling
Based on available safety data for structurally similar compounds, this compound should be handled with care.[7][9]
| Hazard Statement | Precautionary Measures |
| Causes skin irritation. | Wear protective gloves and clothing. Wash skin thoroughly after handling.[7][9] |
| Causes serious eye irritation. | Wear eye and face protection (safety goggles, face shield).[7][9] |
| May cause respiratory irritation. | Use only outdoors or in a well-ventilated area. Avoid breathing dust.[7][9] |
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[9] Personal Protective Equipment (PPE): Standard laboratory PPE is required, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
Core Principles of Reaction Scale-Up
Transitioning from a 1 L flask to a 100 L reactor requires a shift in thinking from pure reaction kinetics to a multidisciplinary approach where transport phenomena (mixing and heat transfer) often become the rate-limiting factors.[2]
The Central Role of Mixing
Effective mixing ensures uniform temperature and concentration, which is critical for achieving consistent product quality and avoiding side reactions.[5]
-
Macro-mixing (Bulk Flow): Governs the overall blending of reactants. Inadequate macro-mixing can lead to large regions of unreacted material.
-
Meso-mixing (Turbulent Eddies): Breaks down large pockets of fluid. This is critical when adding a reactant, as it prevents localized high concentrations.
-
Micro-mixing (Molecular Diffusion): The final stage where molecules come into contact to react.
On scale-up, achieving the same mixing efficiency as in the lab is challenging. The power input per unit volume (P/V) is a common metric, but maintaining a constant P/V does not guarantee identical mixing performance across scales.[10] The choice of impeller type (e.g., pitched-blade turbine for axial flow, Rushton turbine for radial flow) and reactor baffling becomes critical.[2]
Thermal Management: Taming the Exotherm
Nearly all chemical reactions involve a change in enthalpy. For exothermic reactions, the heat generated is proportional to the volume (Scale³), while the ability to remove that heat via the reactor jacket is proportional to the surface area (Scale²).[3]
This disparity means that a reaction with a manageable temperature rise in the lab can become a dangerous thermal runaway risk at scale.[4]
Key Strategies for Thermal Control:
-
Calorimetry Studies: Before any scale-up, use reaction calorimetry (e.g., RC1, DSC) to determine the heat of reaction (ΔHrxn), maximum adiabatic temperature rise, and the onset of any decomposition.[11]
-
Semi-Batch Operation: Instead of adding all reactants at once, control the reaction rate and heat evolution by adding one reactant slowly over time. The feed rate is dictated by the reactor's cooling capacity.[4]
-
Solvent Selection: Higher boiling point solvents provide a larger operating window. The heat capacity of the solvent also plays a role in absorbing the energy released.
Application Protocol: Scale-Up of Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds and is widely used in industry.[12][13] This protocol details the coupling of this compound with a generic arylboronic acid.
Lab-Scale Protocol (1-10 g)
Materials:
-
This compound (1.0 eq)
-
Arylboronic Acid (1.2 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (1-2 mol%)
-
SPhos (2-4 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic (2.0 eq)
-
Toluene and Water (degassed, e.g., 5:1 ratio)
Procedure:
-
To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add all solids under a nitrogen atmosphere.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).[14]
-
Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography.
Scale-Up Considerations & Pilot Protocol (100-500 g)
Transitioning to a jacketed glass reactor requires significant changes to address the principles discussed in Section 3.
Parameter Comparison: Lab vs. Pilot Scale
| Parameter | Lab Scale (500 mL Flask) | Pilot Scale (10 L Reactor) | Rationale for Change |
| Agitation | Magnetic Stir Bar (~500 RPM) | Overhead Mechanical Stirrer, Pitched-Blade Impeller (150-300 RPM) | Ensures bulk fluid movement and solids suspension in the larger volume.[5] |
| Heating/Cooling | Heating Mantle | Jacketed Reactor with Thermal Fluid | Provides precise and uniform temperature control; essential for managing exotherms.[11] |
| Reagent Addition | All at once | Sub-surface addition of arylboronic acid solution over 1-2 hours | Controls reaction rate and heat output. Prevents localized high concentrations.[4] |
| Catalyst Loading | 1-2 mol% | 0.5-1 mol% (or lower, in ppm) | Catalyst efficiency can change with scale; optimization reduces cost and heavy metal contamination.[15][16] |
| Work-up | Separatory Funnel | Reactor-based phase separation; pump transfers | Accommodates larger volumes safely and efficiently. |
| Purification | Column Chromatography | Crystallization / Recrystallization | Chromatography is generally not viable for large quantities. Crystallization is the preferred industrial method. |
Pilot-Scale Protocol:
-
Charge the 10 L jacketed reactor with this compound, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Inert the reactor by purging with nitrogen for at least 30 minutes.
-
Add degassed toluene. Begin agitation to ensure a slurry is formed.
-
Heat the reactor contents to 80 °C.
-
In a separate vessel, dissolve the arylboronic acid in a minimum amount of degassed toluene and water.
-
Slowly add the boronic acid solution to the reactor via a dosing pump over 2 hours, monitoring the internal temperature. The jacket temperature may need to be lowered to control any exotherm.
-
Maintain the reaction at 80 °C and monitor by HPLC for completion.
-
Cool the reactor to 40 °C. Add water and stir for 15 minutes, then stop agitation and allow the layers to separate.
-
Drain the lower aqueous layer.
-
The crude product in toluene can be filtered through a pad of celite and then used directly for crystallization, or solvent-swapped to an appropriate crystallization solvent (e.g., isopropanol/heptane).
Application Protocol: Scale-Up of Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, a transformation of immense importance in medicinal chemistry.[17][18]
Lab-Scale Protocol (1-10 g)
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary, 1.1-1.2 eq)
-
Pd₂(dba)₃ (1-2 mol% Pd)
-
XPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene or 1,4-Dioxane (anhydrous, degassed)
Procedure:
-
In a glovebox or under a nitrogen atmosphere, add all solids to a flame-dried Schlenk tube.
-
Add the degassed solvent, followed by the amine.
-
Seal the tube and heat to 90-110 °C.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool, dilute with a suitable solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water, dry, and concentrate.
-
Purify by column chromatography.
Scale-Up Considerations & Pilot Protocol (100-500 g)
The base, NaOtBu, is highly reactive and requires careful handling at scale. The principles of thermal management and mixing are paramount.
Key Scale-Up Modifications:
-
Base Addition: NaOtBu is often added as a solid in portions or as a solution in THF at a controlled rate to manage the exotherm from the acid-base reaction and the coupling itself.
-
Inert Atmosphere: Maintaining a strictly oxygen-free atmosphere is even more critical at scale to prevent catalyst deactivation and ensure reproducibility. Continuous nitrogen blanketing is essential.
-
Agitation: Good agitation is required to keep the inorganic base suspended and ensure efficient reaction.
-
Palladium Removal: At scale, specific scavengers (e.g., thiol-functionalized silica) may be used after the reaction to reduce palladium levels in the final product to acceptable limits (ppm levels).[19]
Pilot-Scale Protocol:
-
Charge the inerted 10 L reactor with this compound, Pd₂(dba)₃, and XPhos in anhydrous, degassed toluene.
-
Heat the mixture to 90 °C.
-
In a separate, inerted vessel, prepare a solution or slurry of the amine and NaOtBu in toluene.
-
Slowly dose the amine/base mixture into the reactor over 2-3 hours, carefully monitoring the internal temperature.
-
After the addition is complete, maintain the temperature at 90-100 °C until HPLC analysis shows complete consumption of the starting material.
-
Cool the reaction to room temperature.
-
Carefully quench the reaction by the slow addition of aqueous ammonium chloride solution.
-
Perform an aqueous work-up similar to the Suzuki protocol.
-
After phase separation, treat the organic layer with a palladium scavenger if required, followed by filtration.
-
Concentrate the solution and proceed with crystallization to isolate the pure product.
In-Process Controls (IPCs) & Troubleshooting
Reliable analytical methods are the key to monitoring and controlling a reaction at scale.[20][21]
Common IPCs:
-
HPLC/UPLC: The workhorse for monitoring the disappearance of starting materials and the appearance of the product. Essential for determining reaction completion.
-
GC: Useful if products and starting materials are volatile. Can also be used for residual solvent analysis.
-
NMR: Can be used on crude samples to check for the formation of key intermediates or byproducts.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Stalled or Incomplete Reaction | - Inactive catalyst (oxygen exposure) - Insufficient mixing/agitation - Poor quality base or reagents | - Ensure rigorous inerting of the reactor. - Increase agitation speed; check impeller design. - Use freshly opened/high-purity reagents. |
| Formation of Byproducts (e.g., Homocoupling, Hydrodehalogenation) | - Incorrect catalyst/ligand ratio - Reaction temperature too high - Presence of oxygen | - Re-optimize catalyst and ligand loading. - Lower the reaction temperature. - Improve nitrogen purging and blanketing. |
| Poor Phase Separation During Work-up | - Formation of emulsions - Incorrect pH | - Add brine to "break" the emulsion. - Filter through celite before separation. - Adjust pH of the aqueous layer. |
| Difficulty with Crystallization | - Presence of impurities inhibiting nucleation - Incorrect solvent system | - Treat the crude solution with activated carbon to remove color/impurities. - Perform a solvent screen to find a suitable anti-solvent system. |
Conclusion
The successful scale-up of reactions involving this compound is an achievable goal that hinges on a foundational understanding of chemical engineering principles. By moving beyond a purely kinetic-focused viewpoint and embracing the critical roles of mixing, heat transfer, and process safety, researchers can effectively translate laboratory discoveries into robust, large-scale manufacturing processes. The protocols and considerations outlined in this guide for Suzuki-Miyaura and Buchwald-Hartwig reactions provide a practical template for navigating the complexities of scale-up, enabling the efficient and safe production of valuable chemical intermediates.
References
- 1. This compound CAS#: 455941-82-9 [amp.chemicalbook.com]
- 2. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mt.com [mt.com]
- 6. Mixing Considerations in Chemical Reactor Scale-Up [comsol.fr]
- 7. Methyl 4-bromo-3-(trifluoromethyl)benzoate | C9H6BrF3O2 | CID 10891333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Methyl 4-Bromo-3-(Trifluoromethyl)benzoate price,buy Methyl 4-Bromo-3-(Trifluoromethyl)benzoate - chemicalbook [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 11. mt.com [mt.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. pharmtech.com [pharmtech.com]
- 21. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Products in Reactions of Methyl 3-bromo-4-(trifluoromethyl)benzoate
Welcome to the technical support center for Methyl 3-bromo-4-(trifluoromethyl)benzoate. This versatile building block is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties imparted by the trifluoromethyl and bromo substituents. However, its reactivity can lead to several common side products that complicate synthesis and purification. This guide is designed to help you, the researcher, diagnose and troubleshoot these issues through a series of frequently asked questions, detailed protocols, and mechanistic insights.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I'm observing a significant amount of a debrominated product, Methyl 4-(trifluoromethyl)benzoate, in my reaction. What's causing this and how can I prevent it?
Answer: This is the most common issue encountered. The formation of Methyl 4-(trifluoromethyl)benzoate is a result of hydrodebromination (or protodebromination), where the C-Br bond is cleaved and replaced by a C-H bond.[1] The mechanism varies depending on the reaction conditions.
Causality & Mechanism:
-
In Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig): This side reaction is often a competing pathway within the catalytic cycle. For instance, in Buchwald-Hartwig aminations, an unproductive β-hydride elimination from the palladium-amido intermediate can occur, leading to the debrominated arene.[2] In other cross-coupling reactions, trace amounts of water or other proton sources can react with catalytic intermediates.
-
During Grignard Reagent Formation: If you are attempting to form the Grignard reagent, any trace of a proton source (especially water) will rapidly quench the highly basic organometallic species as it forms, yielding the debrominated product.[3]
Troubleshooting Flowchart for Hydrodebromination
Caption: Troubleshooting workflow for hydrodebromination.
Step-by-Step Mitigation Protocol:
-
Preparation: Meticulously dry all glassware in an oven (>120 °C) overnight and allow it to cool under a stream of inert gas (Argon or Nitrogen).
-
Reagents & Solvents: Use freshly distilled, anhydrous, and degassed solvents. For bases like K₃PO₄ or Cs₂CO₃, ensure they are finely ground and dried under high vacuum before use.
-
Reaction Setup: Assemble the reaction under a positive pressure of inert gas. Add reagents in the following order: solid reagents (starting material, base, catalyst, ligand), followed by the solvent, and finally any liquid coupling partners.
-
Execution: Maintain the inert atmosphere throughout the reaction. If sampling for analysis, use a positive pressure of inert gas to prevent atmospheric moisture ingress.
Question 2: My cross-coupling reaction is giving low yields and I'm isolating the hydrolyzed starting material, 3-bromo-4-(trifluoromethyl)benzoic acid. Why is this happening?
Answer: The presence of 3-bromo-4-(trifluoromethyl)benzoic acid indicates that the methyl ester is undergoing hydrolysis. This is a classic side reaction, particularly when using strong bases or when there is residual water in the reaction mixture.
Causality & Mechanism:
The ester functional group is susceptible to nucleophilic attack by hydroxide ions (OH⁻). Many common bases used in cross-coupling reactions (e.g., NaOH, K₂CO₃, KOH) can either directly provide hydroxide or generate it from trace water. The reaction is a base-promoted saponification. While hindered esters can be resistant, this particular ester is susceptible under typical cross-coupling conditions, especially at elevated temperatures.[4]
Troubleshooting Table: Ester Hydrolysis
| Parameter | Issue | Recommended Solution |
| Base | Strong, aqueous bases (NaOH, KOH) or bases that can generate OH⁻ (e.g., K₂CO₃ in wet solvent). | Switch to a non-nucleophilic, anhydrous base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). |
| Solvent | Presence of water in the solvent (e.g., dioxane, toluene). | Use rigorously dried, anhydrous solvents. If a co-solvent is needed, use degassed water sparingly and consider lower temperatures. |
| Temperature | High temperatures (>100 °C) accelerate the rate of hydrolysis. | Attempt the reaction at a lower temperature (e.g., 80-90 °C) for a longer duration. Monitor closely to find the optimal balance. |
| Reaction Time | Prolonged reaction times increase the likelihood of hydrolysis. | Monitor the reaction by TLC or LC-MS and work it up as soon as the starting material is consumed. |
Question 3: In my Suzuki-Miyaura coupling, I'm observing significant homocoupling of my boronic acid reagent. How can I favor the desired cross-coupling product?
Answer: Homocoupling of the boronic acid (to form a biaryl) is a well-known side reaction in Suzuki-Miyaura couplings.[5] It is often promoted by the presence of oxygen and can compete with the desired transmetalation step in the catalytic cycle.
Causality & Mechanism:
The palladium(0) catalyst can react with the boronic acid in the presence of an oxidant (like trace oxygen) to form a palladium(II) species, which then undergoes reductive elimination to yield the homocoupled product. The base also plays a critical role; its gradual formation of boric acid can disturb the acid-base equilibrium, affecting selectivity.[6]
Key Mitigation Strategies:
-
Rigorous Degassing: Oxygen is a primary culprit. Ensure your solvent is thoroughly degassed before use by either sparging with an inert gas for 30-60 minutes or by using several freeze-pump-thaw cycles.
-
Stoichiometry Control: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) but avoid a large excess, which can favor homocoupling.
-
Catalyst & Ligand Choice: Use a well-defined Pd(0) source or a precatalyst that rapidly generates the active Pd(0) species. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can promote the desired cross-coupling pathway over homocoupling.[7]
-
Base Selection: Potassium phosphate (K₃PO₄) is often an excellent choice as it is effective and less prone to promoting certain side reactions compared to stronger bases.[7]
Optimized Suzuki-Miyaura Protocol:
This protocol is designed to minimize common side products when coupling this compound with a generic arylboronic acid.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (finely ground, dried) (2.0 equiv)
-
Anhydrous, degassed Toluene/Water (10:1 v/v)
-
-
Procedure:
-
To a flame-dried Schlenk flask under Argon, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the flask with Argon three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor reaction progress by TLC/LC-MS.
-
Upon completion (typically 4-12 hours), cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Question 4: When I try to form the Grignard reagent, the reaction turns dark and I get a high-molecular-weight byproduct. What is it and how do I stop it?
Answer: The byproduct is almost certainly 3,3'-Bis(methoxycarbonyl)-4,4'-bis(trifluoromethyl)biphenyl, the result of a Wurtz-type homocoupling reaction .
Causality & Mechanism:
This occurs when the freshly formed Grignard reagent (Aryl-MgBr) nucleophilically attacks the C-Br bond of a molecule of the unreacted starting material (Aryl-Br). This side reaction is particularly favored by high local concentrations of the aryl bromide and elevated temperatures.[8]
Visualizing the Competing Pathways
Caption: Desired Grignard formation vs. undesired Wurtz coupling.
Protocol for Successful Grignard Formation:
-
Activation of Magnesium: Place magnesium turnings in a flame-dried flask. Add a single crystal of iodine and gently warm under vacuum until the purple iodine vapor sublimes and coats the magnesium, then cool under Argon. This activates the surface.
-
Initiation: Add a small portion (approx. 10%) of your this compound solution in anhydrous THF to the magnesium. Wait for initiation, which is often indicated by gentle bubbling or a slight exotherm. Gentle warming may be required.
-
Slow Addition: Once the reaction has initiated, add the remaining aryl bromide solution dropwise via an addition funnel. The rate of addition should be slow enough to maintain a gentle reflux without external heating. This keeps the concentration of unreacted aryl bromide low, minimizing the Wurtz coupling.[9]
-
Temperature Control: If the reaction becomes too vigorous, cool the flask in an ice-water bath. Do not allow the temperature to rise excessively.
-
Completion: After the addition is complete, stir the mixture at room temperature or with gentle warming for an additional 30-60 minutes to ensure complete conversion.
Summary of Common Side Products
| Side Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Favored By |
| Methyl 4-(trifluoromethyl)benzoate | C₉H₇F₃O₂ | 204.15 | Protic impurities, certain bases/ligands in Pd-coupling, quenching of Grignard.[10] |
| 3-Bromo-4-(trifluoromethyl)benzoic acid | C₈H₄BrF₃O₂ | 269.02 | Presence of water, strong bases (e.g., NaOH, KOH), high temperatures, long reaction times. |
| 3,3'-Bis(methoxycarbonyl)-4,4'-bis(trifluoromethyl)biphenyl | C₁₈H₁₀F₆O₄ | 416.26 | High concentration of starting material and high temperature during Grignard formation. |
References
- 1. Dehalogenation - Wikipedia [en.wikipedia.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Methyl 3-(trifluoromethyl)benzoate | C9H7F3O2 | CID 520213 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Methyl 3-bromo-4-(trifluoromethyl)benzoate
Welcome to the technical support center for the purification of Methyl 3-bromo-4-(trifluoromethyl)benzoate (CAS 455941-82-9). This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this key intermediate with high purity. Here, we address common issues in a practical, question-and-answer format, grounded in established chemical principles and field-proven experience.
Compound Profile & Purity Expectations
This compound is a solid at room temperature, appearing as a white to off-white powder. In drug discovery and development, purity requirements are stringent, often demanding >98% purity as determined by GC or HPLC, and structural confirmation by ¹H NMR. Common impurities often include regioisomers, starting materials, or byproducts from its synthesis.
| Property | Value | Source |
| CAS Number | 455941-82-9 | [1] |
| Molecular Formula | C₉H₆BrF₃O₂ | [2] |
| Molecular Weight | 283.04 g/mol | [2] |
| Physical State | Solid |
Part 1: Troubleshooting & Frequently Asked Questions (FAQs)
Q1: My crude product is a dark, oily residue after the reaction work-up. What is the best initial purification strategy?
Answer: A dark, oily crude product suggests the presence of significant impurities. Before attempting a high-resolution technique like column chromatography, it is often best to perform a series of extractive washes.
Application Scientist's Insight: Start with a simple liquid-liquid extraction. Dissolve the crude oil in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acid Wash: Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any basic impurities.
-
Base Wash: Follow with a wash using a weak base (e.g., saturated sodium bicarbonate solution) to remove acidic byproducts.
-
Brine Wash: A final wash with saturated sodium chloride (brine) will remove residual water from the organic layer.
After drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and concentrating it in vacuo, you will likely have a cleaner, possibly solid, material. This pre-purification step reduces the load on subsequent chromatographic steps and prevents irreversible contamination of the silica gel.
Q2: I've analyzed my crude product by Thin Layer Chromatography (TLC), and I see multiple spots. How do I choose between column chromatography and recrystallization?
Answer: The choice depends on the separation (ΔRf) between your product and the impurities on the TLC plate.
-
Choose Column Chromatography if: You observe well-separated spots, especially if the impurities have significantly different Rf values from your product. An ideal Rf for the target compound for good separation is around 0.2-0.3.[3][4]
-
Consider Recrystallization if: The impurities are present in small amounts, or if your product is the major spot and is significantly less soluble in a particular solvent system than the impurities. If spots are very close together on TLC, chromatography may be challenging and yield mixed fractions.
Below is a decision-making workflow to guide your choice.
Caption: Decision workflow for selecting a purification method.
Q3: What are the optimal conditions for purifying this compound using flash column chromatography?
Answer: The optimal conditions involve selecting the right column size, stationary phase, and a mobile phase that provides good separation.
Application Scientist's Insight: For aromatic esters like this compound, standard silica gel (230-400 mesh) is the preferred stationary phase.[5][6] The key is finding the right mobile phase (eluent).
-
Solvent System Selection: Start by screening solvent systems using TLC. A common starting point for compounds of moderate polarity is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).
-
Target Rf Value: Adjust the solvent ratio until your product has an Rf value of approximately 0.2-0.3 for optimal separation on a column.[7] A higher Rf means the compound will elute too quickly with poor separation, while a lower Rf will lead to long elution times and band broadening.[3][8]
Recommended Starting Conditions:
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | Standard for most organic compounds; provides good resolution.[5] |
| Eluent System | Hexanes:Ethyl Acetate | Excellent starting point for tuning polarity. |
| Initial Ratio | 95:5 (v/v) | Start with low polarity and increase if the Rf is too low. |
| Target Rf | ~0.25 | Provides a good balance between separation and elution time.[3] |
| Loading Method | Dry Loading | Recommended if the compound has poor solubility in the eluent. Dissolve the crude material in a minimal amount of a volatile solvent (like DCM), adsorb it onto a small amount of silica gel, and evaporate the solvent completely before loading the powder onto the column.[8] |
Q4: My compound is "oiling out" instead of crystallizing during recrystallization. What can I do?
Answer: "Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid crystal lattice, often because the solution is supersaturated above the compound's melting point.[9][10]
Troubleshooting Steps:
-
Add More Solvent: The most common cause is that the solution is too concentrated. Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[10][11]
-
Slow Down Cooling: Rapid cooling encourages oil formation.[12] After dissolving your compound in the hot solvent, let the flask cool to room temperature on a benchtop, insulated by a cork ring or paper towels, before moving it to an ice bath.[12]
-
Induce Crystallization: If the solution is clear and supersaturated, you may need to initiate crystal growth.[11]
-
Change Solvents: If the problem persists, the chosen solvent may be unsuitable. A different solvent or a two-solvent system (one in which the compound is soluble and one in which it is insoluble) may be necessary.[9][14] For halogenated benzoic acid esters, solvent systems like aqueous ethanol or isopropanol have been reported as effective.[15][16]
Caption: Troubleshooting workflow for when a compound "oils out".
Q5: How do I confirm the purity and identity of my final product?
Answer: A combination of chromatographic and spectroscopic techniques is essential for validating your purification protocol.
Application Scientist's Insight:
-
Thin Layer Chromatography (TLC): After purification, run a TLC of your final product against the crude material and a co-spot (a single lane spotted with both the crude and final product). A pure sample should show a single, well-defined spot.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for assessing purity and confirming the molecular weight. A pure sample will show a single major peak in the chromatogram, and the mass spectrum should show the expected molecular ion peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the definitive method for structural confirmation. The spectrum should be clean, with peaks integrating to the correct proton ratios and exhibiting the expected chemical shifts and splitting patterns for the structure. You can compare your spectrum to literature data or predictive models.[17]
Part 2: Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is designed for the purification of ~1 gram of crude material. Adjust the scale accordingly.
-
Prepare the Column:
-
Select a glass column with a diameter of approximately 2.5-4 cm.
-
Insert a small plug of cotton or glass wool into the bottom of the column.[18]
-
Add a ~1 cm layer of sand over the cotton plug.
-
Prepare a slurry of silica gel (~30-40 g) in the initial, non-polar eluent (e.g., 98:2 Hexanes:EtOAc).
-
Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.[3][5]
-
Add another ~1 cm layer of sand on top of the packed silica to prevent disturbance during solvent addition.[4][8]
-
Wash the packed column with several column volumes of the eluent, ensuring the solvent level never drops below the top of the sand.[3][8]
-
-
Load the Sample (Dry Loading):
-
Dissolve ~1 g of crude this compound in a minimal amount of DCM (~5-10 mL).
-
Add ~2-3 g of silica gel to this solution.
-
Carefully remove the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.[8]
-
Carefully add this powder to the top of the prepared column.
-
-
Elute and Collect Fractions:
-
Carefully add the eluent to the top of the column.
-
Apply gentle positive pressure using compressed air or nitrogen to achieve a flow rate of about 2 inches/minute.[18]
-
Begin collecting fractions immediately.
-
Monitor the elution process by collecting small samples from the eluting fractions and spotting them on a TLC plate.
-
If the product is slow to elute, you can gradually increase the polarity of the eluent (gradient elution), for example, by moving from 2% ethyl acetate to 5%, then 10%.[19]
-
-
Isolate the Product:
-
Analyze the collected fractions by TLC.
-
Combine the fractions that contain only the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Recrystallization
-
Select a Solvent: Based on small-scale solubility tests, choose a suitable solvent. A good choice is a solvent in which the compound is sparingly soluble at room temperature but very soluble when hot.[14] Aqueous isopropanol is a good starting point.
-
Dissolve the Crude Product:
-
Cool Slowly:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Do not rush this step by placing it directly in an ice bath, as this promotes impurity trapping.[13]
-
Once the flask has reached room temperature and crystals have formed, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[13]
-
-
Collect and Dry Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[13]
-
Continue to draw air through the crystals for several minutes to help them dry.
-
Transfer the crystals to a watch glass and allow them to air dry completely or dry in a vacuum oven.
-
References
- 1. This compound CAS#: 455941-82-9 [amp.chemicalbook.com]
- 2. Methyl 4-bromo-3-(trifluoromethyl)benzoate | C9H6BrF3O2 | CID 10891333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. safety.engr.wisc.edu [safety.engr.wisc.edu]
- 7. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Home Page [chem.ualberta.ca]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. US6103926A - Benzylic halogenation of alkylbenzoic acid esters - Google Patents [patents.google.com]
- 16. WO2000053564A2 - Benzylic halogenation of alkylbenzoic acid esters - Google Patents [patents.google.com]
- 17. This compound(455941-82-9) 1H NMR spectrum [chemicalbook.com]
- 18. Chromatography [chem.rochester.edu]
- 19. Chromatography [chem.rochester.edu]
Technical Support Center: Troubleshooting Low Yields in Cross-Coupling of Trifluoromethylated Substrates
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for cross-coupling reactions involving trifluoromethylated (CF₃) substrates. The unique electronic properties of the CF₃ group, while beneficial for drug discovery and materials science, introduce distinct challenges into common catalytic cycles.[1][2] This guide is designed to provide researchers, scientists, and drug development professionals with a structured approach to diagnosing and resolving issues leading to low reaction yields. We will move from initial diagnostics to in-depth, mechanism-driven troubleshooting for specific coupling reactions.
Initial Diagnosis: Where Did My Reaction Go Wrong?
A failed or low-yielding reaction requires a systematic diagnosis. Before diving into complex mechanistic issues, it's crucial to rule out common experimental errors. The following decision tree provides a logical workflow to pinpoint the general area of failure.
Caption: Initial diagnostic workflow for troubleshooting low yields.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when working with CF₃-substituted substrates.
Q1: My reaction shows no conversion of starting materials. What are the most critical initial checks?
A1: When a reaction fails completely, the issue often lies with the fundamental components and conditions, not the nuanced kinetics of the CF₃ group.[3][4]
-
Catalyst Integrity: Ensure your palladium source and ligands are active. Pd(0) sources like Pd(PPh₃)₄ are sensitive to air and should be fresh or stored properly. Pd(II) precatalysts are generally more stable but require in-situ reduction, which can sometimes fail.[3]
-
Inert Atmosphere: The exclusion of oxygen is critical. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can promote undesirable side reactions like the homocoupling of boronic acids (in Suzuki reactions) or alkynes (in Sonogashira couplings).[3] Ensure your solvent is thoroughly degassed and the reaction is run under a positive pressure of an inert gas like argon or nitrogen.
-
Reagent Purity & Stoichiometry: Verify the purity of your substrates and reagents. Impurities can poison the catalyst. Double-check all calculations and measurements to ensure correct stoichiometry.
Q2: I'm observing significant hydrodehalogenation (or protodeboronation). How can I suppress this?
A2: Hydrodehalogenation (replacement of the halide with hydrogen) is a common side reaction, particularly with electron-deficient aryl halides.
-
Source of Hydrogen: The primary hydrogen source is often trace water in the solvent or base.[5] Using rigorously dried solvents and reagents is paramount. Anhydrous bases, such as K₃PO₄ that has been flame-dried under vacuum, can be beneficial.
-
Ligand Choice: The phosphine ligand can play a role. In some cases, the ligand itself or its decomposition products can act as a hydrogen source.[5] Screening different ligand classes may be necessary.
-
Base Selection: For Suzuki reactions, protodeboronation of the boronic acid partner is a frequent problem, especially with strong aqueous bases.[6] Using milder bases like K₃PO₄ or Cs₂CO₃ in less protic solvents (e.g., dioxane, toluene) can mitigate this. For boronic esters (like BPin), which are more stable, ensuring anhydrous conditions is still key.[7]
Q3: My mass spec indicates a product that has lost one or more fluorine atoms. What causes defluorination and how can I prevent it?
A3: The CF₃ group, while generally stable, can undergo defluorination under certain cross-coupling conditions, leading to -CF₂H or other degraded products.[2][8][9]
-
Mechanism: Defluorination can be promoted by strong bases, high temperatures, or specific transition-metal intermediates.[10][11][12] For example, nucleophilic attack on the CF₃-bearing carbon, especially if activated, can lead to fluoride elimination.
-
Prevention Strategies:
-
Lower the Temperature: Often, defluorination has a higher activation energy than the desired coupling. Running the reaction at the lowest effective temperature can favor the desired product.
-
Screen the Base: Avoid overly harsh or nucleophilic bases. Weaker inorganic bases (e.g., K₂CO₃, K₃PO₄) are often safer than strong alkoxides (e.g., NaOtBu) if defluorination is a problem, though this must be balanced with the need for sufficient basicity for the catalytic cycle.
-
Change the Catalyst System: The metal center and ligand environment can influence the stability of the CF₃ group on the metal. Trying a different metal (e.g., Ni-based catalysts) or a different ligand set might prevent the specific pathway leading to defluorination.
-
Q4: The final C-CF₃ reductive elimination seems to be the bottleneck. How can I promote this difficult step?
A4: The formation of the aryl-CF₃ bond via reductive elimination from a Pd(II) intermediate is notoriously difficult.[13][14] This is a primary mechanistic hurdle for these reactions. The strong Pd-CF₃ bond is reluctant to break.
-
Oxidative State: One advanced strategy involves oxidizing the palladium center from Pd(II) to Pd(IV). Reductive elimination from a higher oxidation state Pd(IV) complex can be much faster.[13][14] This is often achieved by including an oxidant in the reaction, though this can be complex to optimize.
-
Ligand Design: The choice of ligand is the most practical tool to influence this step. Bulky, electron-donating ligands are essential. They increase electron density on the palladium center, which promotes the reductive elimination step.[15] For challenging substrates, highly specialized biaryl phosphine ligands (see Q5) are often required.
-
Photoredox Catalysis: For certain transformations, dual-catalyst systems using photoredox catalysis can generate radical intermediates, bypassing the traditional reductive elimination step from a Pd(II) center entirely.[16][17][18][19][20]
Caption: Catalytic cycle highlighting the challenging reductive elimination and key side reactions.
In-Depth Troubleshooting & Optimization Protocols
Guide 1: Ligand & Base Screening for a Failing Reaction
When initial checks don't solve the problem, a systematic screen of ligands and bases is the most effective way to find productive conditions. This protocol is designed for a small-scale array in parallel reaction vials.
Protocol: Parallel Reaction Screen
-
Preparation: In a glovebox, prepare stock solutions of your CF₃-aryl halide, coupling partner, and palladium precatalyst (e.g., Pd₂(dba)₃) in a degassed, anhydrous solvent (e.g., dioxane or toluene).
-
Array Setup: To an array of labeled reaction vials, add the appropriate solid ligand (e.g., XPhos, RuPhos, P(t-Bu)₃) and base (e.g., K₃PO₄, LHMDS, Cs₂CO₃). Use a different ligand/base combination for each vial. See Table 1 for suggestions.
-
Initiation: Dispense the stock solutions into each vial. Seal the vials tightly with screw caps.
-
Execution: Remove the vial array from the glovebox and place it in a heating block set to the desired temperature (e.g., 100 °C).
-
Monitoring: After a set time (e.g., 2, 8, 24 hours), take a small aliquot from each vial, quench, and analyze by LC-MS or GC-MS to determine the percent conversion to product and identify major byproducts.
-
Analysis: Compare the results across the array to identify the most promising ligand/base combination for scale-up and further optimization.
Data Tables for Parameter Selection
Table 1: Ligand Selection Guide for Challenging CF₃-Substrates
| Aryl Electrophile | Recommended Ligand Class | Example Ligands | Rationale |
| Aryl Chlorides | Bulky, Electron-Rich Biaryl Phosphines | XPhos, SPhos, BrettPhos | Necessary to promote the very slow oxidative addition of the strong C-Cl bond.[6][21] |
| Aryl Bromides | Bulky Biaryl or Monodentate Phosphines | RuPhos, cataCXium® A, P(t-Bu)₃ | More reactive than chlorides, but still benefit from electron-rich ligands to facilitate reductive elimination. |
| Aryl Triflates | Varies by Coupling Type | dppf (Suzuki), Josiphos (Buchwald) | The choice is often highly dependent on the specific coupling reaction being performed. |
Table 2: General Conditions for Common Cross-Couplings with CF₃-Substrates
| Coupling Reaction | Typical Base | Common Solvent(s) | Key Considerations for CF₃-Substrates |
| Suzuki-Miyaura | K₃PO₄, Cs₂CO₃, K₂CO₃ | Dioxane/H₂O, Toluene, THF | Balance base strength to avoid protodeboronation while ensuring transmetalation. Anhydrous conditions can be beneficial.[6][7] |
| Buchwald-Hartwig | NaOtBu, LiHMDS, K₃PO₄ | Toluene, Dioxane, THF | Base is critical and highly substrate-dependent. Stronger bases are often needed but increase the risk of side reactions.[21][22][23] |
| Sonogashira | Et₃N, DIPEA (often as solvent) | THF, DMF | Copper co-catalyst is standard but can sometimes be omitted. Oxygen must be rigorously excluded to prevent alkyne homocoupling.[3][24][25] |
| Heck | Et₃N, NaOAc | DMF, NMP, Acetonitrile | Regioselectivity can be a challenge. High temperatures are often required, increasing the risk of defluorination.[26][27][28] |
| Negishi | (No base required) | THF, Dioxane | Organozinc reagents are very sensitive to air and moisture. Additives like LiBr can sometimes accelerate the reaction by forming higher-order zincates.[29][30] |
By methodically diagnosing the issue, consulting these FAQs, and systematically optimizing key parameters, you can significantly improve the yields of these challenging but valuable transformations.
References
- 1. mdpi.com [mdpi.com]
- 2. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Defluorination degradation of trifluoromethyl groups identified by tandem mass spectrometry coupled with stable isotope incorporation strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Hydrocyclization/Defluorination of CF3‐Substituted Acrylamides: Insights from Kinetics of Hydrogen Atom Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydrocyclization/Defluorination of CF3-Substituted Acrylamides: Insights from Kinetics of Hydrogen Atom Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Aryl-CF3 Bond-Forming Reductive Elimination from Palladium(IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. DSpace [repository.upenn.edu]
- 17. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Photoredox catalyzed reductive trifluoromethylation of imines via a radical umpolung strategy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 23. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 24. reddit.com [reddit.com]
- 25. reddit.com [reddit.com]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. pubs.acs.org [pubs.acs.org]
- 29. On the role of additives in alkyl–alkyl Negishi cross-couplings - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 30. researchgate.net [researchgate.net]
"managing protodeboronation in Suzuki reactions with electron-deficient partners"
A Specialist Guide for Researchers in Synthetic Chemistry
Welcome to the technical support center for managing protodeboronation, a critical side reaction in Suzuki-Miyaura cross-coupling. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges when working with electron-deficient coupling partners. Here, we move beyond standard protocols to provide in-depth troubleshooting, mechanistic insights, and proactive strategies to ensure the success of your reactions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding protodeboronation, providing a foundational understanding of the problem.
Q1: What is protodeboronation and why is it a problem in my Suzuki reaction?
A1: Protodeboronation is an undesired chemical reaction where the carbon-boron (C-B) bond of your boronic acid or ester is cleaved and replaced with a carbon-hydrogen (C-H) bond.[1][2] This side reaction consumes your nucleophilic coupling partner, leading to a reduced yield of the desired product and the formation of a deboronated byproduct (e.g., a simple arene or heteroarene).[1][3] This byproduct can complicate the purification process, impacting the overall efficiency of your synthesis.[1]
Q2: I'm seeing a lot of my boronic acid starting material being converted back to the simple arene/heteroarene. How can I confirm this is protodeboronation?
A2: The most direct way to identify protodeboronation is by analyzing your crude reaction mixture using techniques like LC-MS, GC-MS, or NMR spectroscopy. The key indicator is the presence of a significant byproduct that corresponds to the protonated version of your boronic acid starting material (Ar-H instead of Ar-B(OH)₂).[3] This will typically be accompanied by a lower-than-expected yield of your target biaryl product and a significant amount of unreacted aryl halide.[3]
Q3: Why are electron-deficient partners, like some heteroaryl boronic acids, so much more susceptible to this side reaction?
A3: Electron-deficient arylboronic acids are particularly prone to protodeboronation.[3][4] The electron-withdrawing nature of these systems can increase the Lewis acidity of the boron center, making it more susceptible to certain decomposition pathways.[5] Additionally, heteroaromatic boronic acids, such as 2-pyridyl boronic acid, are notoriously unstable.[1] Their susceptibility is often due to the presence of basic nitrogen atoms within the ring, which can lead to unique decomposition pathways not typically observed with simple arylboronic acids.[1] For instance, 2-pyridine boronic acid can form a highly reactive zwitterionic intermediate under neutral pH conditions, which rapidly fragments.[1][2]
Q4: What are the primary experimental factors that I should be aware of that can cause or accelerate protodeboronation?
A4: Several factors can significantly influence the rate of protodeboronation. The reaction's pH is a critical variable, as both acid- and base-catalyzed mechanisms for this side reaction exist.[2][3][6] Key contributing factors include:
-
Substrate Structure: As mentioned, electron-deficient and heteroaromatic boronic acids are highly susceptible.[3]
-
Reaction Conditions: High temperatures and prolonged reaction times can accelerate the decomposition process.[3]
-
Presence of Water: Water is a proton source and can facilitate the undesired C-B bond cleavage.[3]
-
Choice of Base: The type and strength of the base can significantly influence the rate of protodeboronation, often by generating a more reactive boronate anion ([ArB(OH)₃]⁻).[3][7]
-
Ligand Choice: It has been shown that bulky phosphine ligands can, in some cases, promote palladium-catalyzed protodeboronation.[3][8]
Section 2: Troubleshooting Guide: A Symptom-Based Approach
This section is designed to help you diagnose and solve specific problems you may be observing in your experiments.
Symptom 1: High Levels of Protodeboronated Byproduct Observed
This is the most direct evidence that the protodeboronation pathway is outcompeting your desired Suzuki coupling.
Caption: Troubleshooting workflow for high protodeboronation.
-
Cause A: Base-Induced Protodeboronation
-
The "Why": Strong bases, particularly hydroxide ions in aqueous media, can attack the boron atom to form a boronate complex ([ArB(OH)₃]⁻).[7][9] While this is a necessary step for transmetalation, under certain conditions, this intermediate can be protonated by water or other protic sources, leading to the cleavage of the C-B bond.[10] For highly electron-deficient arylboronic acids, this process can be particularly rapid.[10]
-
The Fix: Base Optimization. The goal is to select a base that is strong enough to facilitate the catalytic cycle but not so strong that it excessively promotes protodeboronation.
-
| Base Type | Examples | Suitability for Sensitive Substrates | Rationale |
| Strong Hydroxide Bases | NaOH, KOH, Ba(OH)₂ | Low (High Risk) | Often accelerate base-catalyzed protodeboronation, especially with aqueous solvents.[11] |
| Carbonate Bases | K₂CO₃, Cs₂CO₃ | Moderate to High | Generally a good starting point. Cesium carbonate is often effective for difficult couplings.[9] |
| Phosphate Bases | K₃PO₄ | High | A strong, effective, and commonly used base for challenging couplings, often providing a good balance of reactivity and minimizing side reactions.[11] |
| Fluoride Bases | CsF, KF | High (Anhydrous) | Can be highly effective, particularly under anhydrous conditions, as they avoid the introduction of water.[9] |
-
Cause B: Slow Catalysis vs. Fast Decomposition
-
The "Why": The Suzuki reaction is a race between the desired catalytic cycle and the undesired protodeboronation pathway. For electron-deficient partners, the transmetalation step is often the rate-limiting step of the cycle.[9] If transmetalation is slow, the boronic acid spends more time in the reaction mixture, vulnerable to decomposition. The solution is to accelerate the catalytic cycle so that it outpaces protodeboronation.[2]
-
The Fix: Catalyst System Optimization. The use of modern, highly active catalyst systems is crucial. Sterically hindered, electron-rich phosphine ligands developed by groups like Buchwald and Fu are designed to accelerate both the transmetalation and the final reductive elimination step.[9]
-
| Catalyst/Ligand Class | Examples | Suitability for Electron-Deficient Partners | Rationale |
| Traditional Ligands | PPh₃ | Low | Often results in slow rates of catalysis, allowing protodeboronation to dominate.[12] |
| Bulky, Electron-Rich Phosphines | XPhos, SPhos, RuPhos, P(tBu)₃ | Very High | These ligands promote fast catalytic turnover, which is essential to outcompete the decomposition pathway.[9][13] |
| N-Heterocyclic Carbenes (NHCs) | PEPPSI-type catalysts | High | Strong electron-donating ability and steric bulk provide highly active catalysts.[9] |
| Pre-formed Catalysts (Precatalysts) | XPhos-Pd-G3, SPhos-Pd-G2 | Very High | These air-stable complexes generate the active Pd(0) species under mild conditions, leading to highly efficient and reproducible reactions.[9] |
Section 3: Proactive Strategies to Prevent Protodeboronation
The best way to manage protodeboronation is to design your experiment to minimize it from the outset.
Strategy 1: Choose a More Stable Boron Reagent
For notoriously unstable substrates (e.g., 2-pyridyl systems), moving away from the boronic acid itself is often the most effective strategy.
-
MIDA Boronates: These N-methyliminodiacetic acid protected boronates are highly stable crystalline solids.[2] They participate in a "slow release" of the boronic acid under basic conditions, keeping the instantaneous concentration of the unstable free boronic acid low, thereby minimizing decomposition.[2]
-
Organotrifluoroborates (R-BF₃K): Potassium organotrifluoroborates are also highly stable, air-stable crystalline solids. They are competent coupling partners and serve as an excellent alternative to unstable boronic acids.
-
Pinacol Boronate Esters (B(pin)): Boronic esters are generally more stable than their corresponding boronic acids and less prone to protodeboronation.[5][14] They can be isolated and purified, ensuring high-quality starting material for the coupling reaction.
Strategy 2: Rigorous Control of Reaction Conditions
-
Inert Atmosphere: Oxygen can lead to the homocoupling of boronic acids and can damage the catalyst.[14] It is imperative to use standard Schlenk techniques or a glovebox to thoroughly degas your solvents and maintain an inert (Nitrogen or Argon) atmosphere throughout the reaction setup and duration.[11]
-
Anhydrous Solvents: While many Suzuki protocols call for aqueous base, excess water can be a source of protons for the protodeboronation reaction.[11] Using dry solvents and carefully controlling the amount of water is critical. For particularly sensitive substrates, completely anhydrous conditions (e.g., using CsF as the base in dry dioxane) may be beneficial.
-
Temperature Control: While heating is often necessary, excessive temperatures can accelerate the rate of boronic acid decomposition.[3] The optimal temperature will be a balance between achieving a reasonable reaction rate and minimizing byproduct formation. Aim for the lowest temperature that provides efficient conversion.
Visualizing the Competing Pathways
The core challenge is managing the kinetics of two competing reactions.
Caption: The kinetic race between the Suzuki cycle and protodeboronation.
Section 4: General Protocol for Challenging Couplings
This protocol serves as a robust starting point for Suzuki reactions involving electron-deficient partners where protodeboronation is a known or suspected issue.
-
Reagent Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the stable boron reagent (e.g., MIDA boronate, 1.2-1.5 equiv), the base (e.g., K₃PO₄, 3.0 equiv), and the palladium precatalyst (e.g., XPhos-Pd-G3, 1-2 mol%).[1][11]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[11]
-
Solvent Addition: Add the degassed anhydrous solvent (e.g., dioxane, 2-MeTHF, or toluene) via syringe. If using an aqueous base, ensure it has also been thoroughly degassed before addition.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[11]
-
Monitoring: Follow the reaction progress by taking small aliquots at regular intervals and analyzing them by LC-MS or GC-MS. Look for the consumption of starting materials and the formation of both the desired product and the protodeboronated byproduct.
-
Workup and Purification: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[13]
By understanding the mechanisms of protodeboronation and systematically applying these troubleshooting and proactive strategies, researchers can significantly improve the outcomes of challenging Suzuki-Miyaura cross-coupling reactions.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. books.rsc.org [books.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Yoneda Labs [yonedalabs.com]
Technical Support Center: Ligand Optimization for Palladium-Catalyzed Reactions of Substituted Aryl Bromides
Welcome to our dedicated technical support center for optimizing palladium-catalyzed cross-coupling reactions involving substituted aryl bromides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of ligand selection and reaction optimization. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, empowering you to troubleshoot effectively and advance your research.
Part 1: Core Troubleshooting Guide
This section addresses global issues commonly encountered across various palladium-catalyzed reactions of aryl bromides.
Issue 1: Low or No Product Yield
Question: My cross-coupling reaction with an aryl bromide is showing minimal or no conversion. What are the primary factors to investigate?
Answer: Low to non-existent yields in palladium-catalyzed reactions are a common challenge, often stemming from a few critical factors. A systematic approach to troubleshooting is key.
Initial Diagnostic Workflow:
-
Reagent and Solvent Integrity: The quality of your reagents is paramount. Ensure that your aryl bromide, coupling partner, base, and solvents are pure and, where necessary, anhydrous and deoxygenated.[1][2] Moisture and oxygen can rapidly deactivate the palladium catalyst.[1][2] Solvents should be freshly distilled or from a reliable commercial source.
-
Catalyst and Ligand Activity:
-
Palladium Source: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, its reduction to the active Pd(0) species is a crucial initiation step.[1][2][3][4] This reduction can be inefficient. Consider using a pre-activated Pd(0) source (e.g., Pd₂(dba)₃) or a modern precatalyst that facilitates clean and efficient generation of the active LPd(0) species.[5]
-
Ligand Selection: The ligand is not just a spectator; it is intimately involved in every step of the catalytic cycle. The initial ligand choice may be suboptimal for your specific substrate. For many reactions involving aryl bromides, bulky, electron-rich phosphine ligands are a good starting point.[2]
-
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to air. Ensure your reaction vessel has been properly degassed and is maintained under a positive pressure of an inert gas like argon or nitrogen.[1]
Workflow for Troubleshooting Low Yield:
Caption: Initial troubleshooting workflow for low-yield reactions.
Issue 2: Catalyst Decomposition and Black Precipitate (Palladium Black)
Question: My reaction mixture has turned black, and I see a precipitate, leading to a stalled reaction. What is happening, and how can I prevent it?
Answer: The formation of a black precipitate is typically indicative of palladium black, an inactive, agglomerated form of palladium metal. This signifies catalyst decomposition, a common pitfall in these reactions.
Underlying Causes and Solutions:
-
Insufficient Ligand: The ligand's primary role is to stabilize the palladium center. An inadequate ligand-to-palladium ratio can leave the metal center exposed and prone to aggregation.
-
Solution: Increasing the ligand-to-palladium ratio (e.g., from 1:1 to 2:1 or even 4:1) can enhance catalyst stability. An extra equivalent of ligand relative to palladium can improve catalyst stability.[5]
-
-
Ligand Dissociation: At elevated temperatures, some ligands can dissociate from the palladium center, leading to catalyst decomposition.
-
Solution: Select a more thermally stable ligand. Bidentate ligands, such as Xantphos or DPEphos, can offer greater stability due to the chelate effect. For sterically demanding substrates, certain bulky monophosphine ligands are designed for high thermal stability.
-
-
Inappropriate Ligand Choice: The chosen ligand may not be robust enough for the reaction conditions or may not sufficiently stabilize the palladium intermediates in the catalytic cycle.
-
Solution: Screen a panel of ligands with varying steric and electronic properties. For instance, bulky, electron-rich ligands often promote the crucial oxidative addition step and stabilize the resulting Pd(II) complex.
-
Part 2: Frequently Asked Questions (FAQs) for Specific Reactions
Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura coupling of a sterically hindered aryl bromide is sluggish. How can I optimize the ligand choice?
Answer: Sterically hindered aryl bromides, particularly those with ortho-substituents, present a significant challenge to the oxidative addition step. The ligand plays a critical role in overcoming this hurdle.
-
Ligand Properties for Steric Hindrance:
-
Bulk: Highly bulky ligands are essential. The steric pressure they exert on the palladium center can promote both oxidative addition and the final reductive elimination step.[6] Ligands like SPhos, XPhos, and RuPhos are excellent starting points for such challenging substrates.
-
Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center, making it more nucleophilic and facilitating its insertion into the C-Br bond.[6]
-
| Ligand | Key Feature | Application Notes |
| SPhos | Bulky, electron-rich biaryl phosphine | Excellent general ligand for sterically demanding aryl bromides. |
| XPhos | Very bulky biaryl phosphine | Often effective when SPhos fails, particularly with di-ortho-substituted aryl bromides. |
| RuPhos | Buchwald biaryl phosphine | Another powerful ligand for challenging couplings, including those with heterocyclic bromides. |
| AntPhos | Rigid anthracenyl-based ligand | Has shown excellent reactivity for sterically demanding aryl-alkyl couplings by potentially inhibiting β-hydride elimination.[7] |
Experimental Protocol for Ligand Screening in a Suzuki-Miyaura Coupling:
-
Setup: In parallel, oven-dried reaction vials, each with a magnetic stir bar.
-
Reagents: To each vial, add the aryl bromide (1.0 equiv), boronic acid or ester (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv).
-
Catalyst/Ligand: In a separate glovebox, prepare stock solutions of the palladium precatalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and the ligands to be screened. Add the appropriate amount of catalyst (e.g., 2 mol %) and ligand (e.g., 4 mol %) to each vial.
-
Solvent: Add the degassed solvent system (e.g., dioxane/water, toluene, or THF).
-
Reaction: Seal the vials and heat to the desired temperature (e.g., 80-110 °C).
-
Analysis: Monitor the reaction progress by TLC, GC, or LC-MS at regular intervals to determine the most effective ligand.
Buchwald-Hartwig Amination
Question: I am attempting a Buchwald-Hartwig amination with an electron-rich aryl bromide, and the reaction is not proceeding. What ligand modifications should I consider?
Answer: Electron-rich aryl bromides are challenging substrates for Buchwald-Hartwig amination because they undergo oxidative addition more slowly than their electron-poor counterparts. The choice of ligand is critical to accelerate this rate-limiting step.
-
Ligand Design for Electron-Rich Aryl Bromides:
-
High Electron Density: Very electron-rich phosphine ligands are required to enhance the nucleophilicity of the palladium center. Ligands based on dialkylbiaryl phosphines or ferrocenyl phosphines are often successful.
-
Steric Bulk: As with Suzuki couplings, steric bulk on the ligand can promote the reductive elimination of the aryl amine product.
-
Ligand Generations for Buchwald-Hartwig Amination:
| Generation | Ligand Type | Examples | Key Improvements |
| First | Monodentate phosphines | P(o-tolyl)₃ | Limited to specific substrates. |
| Second | Bidentate phosphines | BINAP, DPPF | Broader scope, including primary amines.[8] |
| Third/Fourth | Bulky, electron-rich monophosphines | Buchwald ligands (e.g., BrettPhos, RuPhos) | High reactivity for challenging substrates, including aryl chlorides and electron-rich aryl bromides.[4] |
Logical Relationship of Catalytic Cycle Steps:
Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.
Heck Reaction
Question: My Heck reaction of an aryl bromide is giving a mixture of regioisomers and some reduced arene. How can ligand choice influence selectivity?
Answer: In the Heck reaction, the ligand influences not only the rate but also the regioselectivity of the olefin insertion and the propensity for side reactions like reductive dehalogenation.
-
Controlling Regioselectivity:
-
Cationic vs. Neutral Pathway: The reaction can proceed through different pathways depending on the conditions. The choice of ligand can favor one over the other. For instance, bidentate phosphine ligands like dppp or dppf often favor the formation of the linear product.
-
Steric Effects: Bulky ligands can direct the insertion of the aryl group to the less sterically hindered carbon of the double bond.
-
-
Minimizing Side Reactions:
-
Reductive Dehalogenation: This side product (Ar-H) arises from β-hydride elimination from the Pd-alkyl intermediate followed by reductive elimination. Bulky, electron-rich ligands that accelerate the desired reductive elimination of the product can often suppress this side reaction.
-
Homocoupling: The formation of biaryl (Ar-Ar) can sometimes be an issue. Ensuring an adequate ligand-to-palladium ratio can help prevent this.[9]
-
Sonogashira Coupling
Question: I am performing a Sonogashira coupling with an aryl bromide at room temperature. What are the key considerations for ligand selection in a copper-free protocol?
Answer: While traditional Sonogashira couplings use a copper co-catalyst, copper-free versions are often preferred to avoid the formation of alkyne homocoupling byproducts (Glaser coupling). In these systems, the ligand's role is even more critical.
-
Ligands for Copper-Free Sonogashira:
-
High Basicity and Bulk: Highly basic and sterically demanding ligands such as P(t-Bu)₃ are very effective.[10] They facilitate the oxidative addition of the aryl bromide and promote the subsequent steps of the catalytic cycle.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are also excellent choices for copper-free Sonogashira couplings due to their strong electron-donating ability and thermal stability.
-
General Recommendations for Ligand Selection Based on Aryl Bromide Substitution:
| Aryl Bromide Substituent | Challenge | Recommended Ligand Class | Rationale |
| Electron-Withdrawing | Faster oxidative addition, potentially faster side reactions. | Moderately bulky, electron-rich phosphines (e.g., P(o-tolyl)₃). | Balances reactivity and stability. |
| Electron-Donating | Slow oxidative addition. | Very bulky, highly electron-rich phosphines (e.g., Buchwald ligands). | Accelerates the rate-limiting oxidative addition.[6] |
| Ortho-Substituted (Sterically Hindered) | Steric hindrance to oxidative addition. | Extremely bulky ligands (e.g., XPhos, t-BuXantphos). | Overcomes steric barriers and promotes C-Br bond activation.[11] |
Part 3: References
-
BenchChem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (2014). Iron-catalyzed cross-coupling of sterically encumbered aryl Grignard reagents with allylic bromides: application to the synthesis of cannabigerol. Organic & Biomolecular Chemistry. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Iron-Catalyzed Cross-coupling of Sterically Encumbered Aryl Grignard Reagents with Allylic Bromides: Application to the Synthesis of Cannabigerol. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. Retrieved from --INVALID-LINK--
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Optimizing Buchwald-Hartwig Amination of Aryl Bromides. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025, August 10). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Retrieved from --INVALID-LINK--
-
Semantic Scholar. (2016). Computed ligand effects on the oxidative addition of phenyl halides to phosphine supported palladium(0) catalysts. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2023, December 3). Oxidative Addition/Reductive Elimination. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from --INVALID-LINK--
-
ACS Publications. (2014, August 18). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2025, May 29). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Heck Reaction—State of the Art. Retrieved from --INVALID-LINK--
-
ACS Publications. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. Retrieved from --INVALID-LINK--
-
University of Windsor. (n.d.). Oxidative addition of aryl chlorides to palladium N-heterocyclic carbene complexes and their role in catalytic. Retrieved from --INVALID-LINK--
-
University of California, Santa Barbara. (2008, June 29). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Optimization of Intramolecular Heck Reaction Conditions. Retrieved from --INVALID-LINK--
-
ACS Publications. (n.d.). Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines. The Journal of Organic Chemistry. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from --INVALID-LINK--
-
Beilstein Journals. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Retrieved from --INVALID-LINK--
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - PMC [pmc.ncbi.nlm.nih.gov]
"workup procedures for reactions containing Methyl 3-bromo-4-(trifluoromethyl)benzoate"
Technical Support Center: Workup Procedures for Reactions Containing Methyl 3-bromo-4-(trifluoromethyl)benzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the workup procedures of reactions involving this compound. The insights provided herein are grounded in established chemical principles and practical laboratory experience to ensure the integrity and success of your experimental outcomes.
Introduction to this compound
This compound is a valuable building block in organic synthesis, frequently employed in cross-coupling reactions to construct complex molecular architectures. Its structure features an electron-deficient aromatic ring, making it a suitable substrate for various palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. The presence of the trifluoromethyl group can influence the reactivity of the molecule and may require specific considerations during the reaction workup.[1][2]
This guide is designed to address common challenges and provide robust protocols to ensure efficient and effective purification of your target compounds.
General Workup Workflow
A typical workup for reactions involving this compound follows a series of logical steps to isolate the desired product from the reaction mixture. The specific details may vary depending on the reaction type, but the general principles remain consistent.
Caption: A generalized workflow for the workup of reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the workup of reactions with this compound.
Section 1: General Workup and Purification
Q1: What is a standard extractive workup procedure for a reaction containing this compound?
A1: A typical procedure involves the following steps:
-
Cooling: Once the reaction is deemed complete by a monitoring technique like TLC or LC-MS, cool the reaction mixture to room temperature.
-
Dilution: Dilute the mixture with a suitable organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Wash the organic layer sequentially with:
-
Water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and remove some inorganic salts.
-
A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic components.
-
Brine (saturated aqueous NaCl) to reduce the solubility of organic compounds in the aqueous layer and aid in phase separation.
-
-
Drying: Dry the separated organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purification: Purify the crude material using an appropriate technique, most commonly flash column chromatography on silica gel.[1][3]
Q2: I'm observing a persistent emulsion during the aqueous workup. How can I resolve this?
A2: Emulsion formation is a common problem. Here are several strategies to break it:
-
Add Brine: Introduce a saturated solution of NaCl (brine) to the separatory funnel. The increased ionic strength of the aqueous phase often helps to break the emulsion.
-
Filtration: Pass the emulsified mixture through a pad of Celite® or a plug of glass wool.
-
Centrifugation: If the volume is manageable, centrifuging the mixture can effectively separate the layers.
-
Solvent Addition: Adding a small amount of a different organic solvent (e.g., toluene if you are using EtOAc) can sometimes alter the interfacial tension and break the emulsion.
-
Patience: Allowing the mixture to stand undisturbed for an extended period can sometimes lead to phase separation.
Q3: My product seems to be hydrolyzing (the methyl ester is converting to a carboxylic acid) during the workup. How can I prevent this?
A3: The methyl ester of your compound can be susceptible to hydrolysis, especially under basic conditions.[4]
-
Avoid Strong Bases: During the aqueous wash, use a mild base like saturated sodium bicarbonate instead of stronger bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
-
Minimize Contact Time: Reduce the contact time between your organic layer and the aqueous basic solution.
-
Use Neutral Washes: If possible, perform the washes with neutral solutions like water and brine.
-
Temperature Control: Keep the workup temperature low (e.g., by using an ice bath) to slow down the rate of hydrolysis.
If hydrolysis does occur, the resulting carboxylic acid will have a significantly different polarity, which can often be exploited for separation during column chromatography.
Section 2: Specific Reaction Types
Q4: What are the key considerations for the workup of a Suzuki-Miyaura coupling reaction with this compound?
A4: Suzuki-Miyaura reactions utilize a palladium catalyst and a base, and the workup is designed to remove these reagents and any boron-containing byproducts.[2][5][6][7]
Typical Workup Protocol for Suzuki Coupling:
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the organic filtrate with water and brine.
-
To remove boron byproducts, you can perform one of the following:
-
Dry the organic layer, concentrate, and purify by column chromatography.
| Reagent/Byproduct | Removal Strategy | Rationale |
| Palladium Catalyst | Filtration through Celite® | The catalyst is often heterogeneous or adsorbs onto the Celite®. |
| Inorganic Base (e.g., K₂CO₃) | Aqueous washes | The base is soluble in the aqueous phase. |
| Boronic Acid Byproducts | 1M KF wash or co-evaporation with MeOH | Forms insoluble salts or volatile esters for easy removal.[8] |
Q5: I'm performing a Buchwald-Hartwig amination. What are the common challenges during the workup?
A5: The Buchwald-Hartwig amination also uses a palladium catalyst and a base, but the workup needs to address the removal of the phosphine ligand and any unreacted amine.[1][9][10]
Troubleshooting Buchwald-Hartwig Workup:
Caption: Troubleshooting common workup issues in Buchwald-Hartwig aminations.
-
Removing Phosphine Ligands: Sterically hindered phosphine ligands and their oxides can be greasy and difficult to separate by chromatography.
-
Acidic Wash: If your product is not acid-sensitive, washing the organic layer with dilute HCl can protonate the phosphine and its oxide, moving them into the aqueous layer.
-
Trituration: Suspending the crude product in a non-polar solvent like pentane or hexanes can often precipitate the phosphine oxide, which can then be removed by filtration.[8]
-
-
Removing Unreacted Amine: An acidic wash is effective for removing unreacted primary or secondary amines, provided your product does not contain a basic site that would also be extracted.[8]
-
Product is a Basic Amine: If your product is a basic amine, you can use an acid-base extraction for purification. Extract the product into a dilute aqueous acid solution, wash the aqueous layer with an organic solvent to remove non-basic impurities, then basify the aqueous layer and re-extract your product into a fresh organic layer.
Section 3: Safety and Handling
Q6: What are the primary safety concerns when handling this compound and during its reaction workups?
A6: As with any chemical procedure, a thorough understanding of the hazards is crucial.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11][12][13]
-
Ventilation: Conduct all manipulations in a well-ventilated fume hood to avoid inhalation of vapors or dust.[11][12][14]
-
Hazard Information: this compound is classified as a skin, eye, and respiratory irritant.[15] Avoid contact with skin and eyes.[11][12] In case of exposure, rinse the affected area thoroughly with water.[11]
-
Waste Disposal: Dispose of all chemical waste in accordance with your institution's guidelines.[11][12]
| Hazard Class | Precautionary Statement | Reference |
| Skin Irritation | Wash thoroughly after handling. Wear protective gloves. | [12][15] |
| Eye Irritation | Wear eye protection. Rinse cautiously with water if in eyes. | [12][15] |
| Respiratory Irritation | Use only in a well-ventilated area. Avoid breathing dust/fumes. | [12][15] |
Conclusion
The successful workup of reactions containing this compound is achievable with careful planning and an understanding of the potential challenges. By anticipating issues such as emulsion formation, product hydrolysis, and the removal of specific reagents, researchers can develop robust and efficient purification strategies. Always prioritize safety and consult the relevant Safety Data Sheets (SDS) before beginning any experimental work.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. angenechemical.com [angenechemical.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. Methyl 4-bromo-3-(trifluoromethyl)benzoate | C9H6BrF3O2 | CID 10891333 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Amide Coupling with Methyl Ester Substrates
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This resource addresses a common yet critical challenge in synthetic chemistry: preventing the unwanted hydrolysis of methyl esters during amide bond formation. The following troubleshooting guides and frequently asked questions (FAQs) are designed to provide not only solutions but also the underlying chemical principles to empower you in your experimental design and execution.
Introduction: The Chemoselectivity Challenge
In multi-step organic synthesis, particularly in the fields of peptide chemistry and medicinal chemistry, it is often necessary to perform an amide coupling reaction on a molecule that also contains a methyl ester. The methyl ester may be serving as a protecting group for a carboxylic acid or be an integral part of the final molecular structure. The challenge arises from the fact that the very conditions used to facilitate the amide coupling—especially the use of bases—can also promote the saponification (base-catalyzed hydrolysis) of the methyl ester, leading to undesired byproducts and reduced yields. This guide will equip you with the knowledge to navigate this chemoselectivity issue effectively.
Frequently Asked Questions (FAQs)
Q1: Why is my methyl ester hydrolyzing during my amide coupling reaction?
A1: Methyl ester hydrolysis, or saponification, is the cleavage of the ester bond to form a carboxylate salt and methanol.[1] This reaction is most commonly catalyzed by a base, specifically the hydroxide ion (OH⁻).[2][3] In the context of an amide coupling reaction, there are several potential sources of hydroxide or other nucleophilic species that can initiate hydrolysis:
-
Presence of Water: Trace amounts of water in your solvents or reagents can react with the base used in the coupling reaction to generate hydroxide ions.
-
Choice of Base: While many organic bases used in coupling reactions are non-nucleophilic, they can still promote hydrolysis if water is present. Strong inorganic bases like NaOH or KOH are potent catalysts for saponification.[3]
-
Elevated Temperatures: Like most chemical reactions, the rate of ester hydrolysis increases with temperature.[4] Running coupling reactions at elevated temperatures to overcome steric hindrance or low reactivity can inadvertently accelerate the hydrolysis of a sensitive methyl ester.[5][6]
-
Extended Reaction Times: The longer the methyl ester is exposed to basic conditions, the greater the extent of hydrolysis.[7]
Q2: I'm using DIPEA as a base. Can it still cause hydrolysis?
A2: N,N-Diisopropylethylamine (DIPEA), also known as Hünig's base, is a sterically hindered, non-nucleophilic base commonly used in peptide coupling reactions.[8] Its bulkiness prevents it from acting as a nucleophile itself. However, it can still facilitate hydrolysis indirectly by deprotonating any residual water in the reaction mixture to form hydroxide ions. While DIPEA is generally preferred over less hindered amines like triethylamine (TEA) to minimize side reactions,[9] meticulous control over anhydrous conditions is still paramount to prevent ester saponification.
Q3: How does the choice of solvent affect methyl ester stability?
A3: The solvent system plays a crucial role in the rate of ester hydrolysis. The rate of saponification generally decreases as the concentration of the organic co-solvent in an aqueous mixture increases.[10][11][12] This is due to a decrease in the dielectric constant of the medium and changes in the solvation of the reactants and the transition state.[10][13] For your coupling reactions, using anhydrous aprotic polar solvents such as Dichloromethane (DCM), N,N-Dimethylformamide (DMF), or 2-Methyltetrahydrofuran (2-MeTHF) is recommended to minimize the presence of water and thus suppress hydrolysis.[14]
Q4: My coupling reaction is sluggish at room temperature. What are my options to avoid hydrolysis at higher temperatures?
A4: If your coupling reaction requires heating, you are in a delicate situation where you need to promote the desired amide bond formation without significantly increasing the rate of ester hydrolysis. Here are some strategies:
-
Optimize the Coupling Reagent: Switch to a more potent coupling reagent. For instance, phosphonium-based reagents like PyBOP or uronium/aminium-based reagents like HATU or COMU can be more efficient than carbodiimides like EDC, potentially allowing the reaction to proceed at a lower temperature.[14][15] COMU, in particular, has shown high efficiency and is soluble in a broad range of solvents.[14]
-
Strictly Anhydrous Conditions: Ensure all your reagents and solvents are scrupulously dried. The use of molecular sieves in the reaction can help to scavenge any trace amounts of water.
-
Careful Temperature Control: Incrementally increase the temperature and monitor the reaction closely by TLC or LC-MS to find the "sweet spot" where the coupling proceeds at a reasonable rate while hydrolysis remains minimal.
-
Limit Reaction Time: As soon as the starting material is consumed, proceed with the workup to minimize the ester's exposure to the reaction conditions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant ester hydrolysis observed by LC-MS or NMR. | 1. Presence of water in reagents or solvents.2. Use of a nucleophilic or overly strong base.3. Elevated reaction temperature.4. Prolonged reaction time. | 1. Use anhydrous solvents and reagents. Dry glassware thoroughly. Consider adding molecular sieves.2. Switch to a sterically hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine.3. Attempt the reaction at a lower temperature (e.g., 0 °C or room temperature). If heating is necessary, do so cautiously and monitor closely.4. Optimize the reaction for a shorter duration. |
| Low yield of desired amide product, with starting materials and hydrolyzed ester present. | 1. Inefficient coupling reagent for the specific substrates.2. Competing hydrolysis of the activated carboxylic acid intermediate. | 1. Change to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU or COMU).2. Ensure anhydrous conditions to maintain the stability of the activated intermediate. |
| Ester hydrolysis occurs during aqueous workup. | 1. Exposure to acidic or basic aqueous solutions for an extended period.2. Use of hot or room temperature aqueous solutions. | 1. Perform aqueous washes quickly and efficiently. Do not let layers sit for extended periods.[7]2. Use ice-cold aqueous solutions for all washes to slow down the kinetics of hydrolysis.[7]3. Neutralize the reaction mixture carefully before extraction. A brine wash can help to remove bulk water before drying the organic layer.[7] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling with a Methyl Ester-Containing Substrate
This protocol is a starting point and may require optimization for your specific substrates.
-
Preparation:
-
Dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of inert gas (e.g., nitrogen or argon) or in a desiccator.[4]
-
Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.
-
Ensure all reagents are anhydrous.
-
-
Reaction Setup:
-
Under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) and the amine (1.0-1.2 eq.) in an appropriate anhydrous solvent (e.g., DCM or DMF).
-
Add the coupling reagent (e.g., HATU, 1.1 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq.).
-
Stir the reaction at room temperature or 0 °C.
-
-
Monitoring:
-
Monitor the progress of the reaction by TLC or LC-MS at regular intervals (e.g., every 30 minutes).
-
-
Workup:
-
Once the reaction is complete, quench the reaction with a suitable reagent if necessary.
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with ice-cold, dilute aqueous acid (e.g., 5% citric acid), ice-cold saturated aqueous sodium bicarbonate, and finally, ice-cold brine.[7] Perform these washes quickly.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[7]
-
Filter and concentrate the solvent in vacuo.
-
-
Purification:
-
Purify the crude product by flash column chromatography or recrystallization.
-
Visualizing the Process
Diagram 1: Troubleshooting Workflow for Methyl Ester Hydrolysis
Caption: A decision tree for troubleshooting unwanted methyl ester hydrolysis.
Diagram 2: Competing Reaction Pathways
Caption: Desired amide formation versus the competing methyl ester hydrolysis pathway.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Saponification-Typical procedures - operachem [operachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. heartandsoap.com [heartandsoap.com]
- 6. Effect of Sulfonation Temperature and Time on the Preparation of Methyl Ester Sulfonate Surfactant From Crude Palm Oil (CPO) Based Methyl Ester | Atlantis Press [atlantis-press.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. reddit.com [reddit.com]
- 10. ijsdr.org [ijsdr.org]
- 11. DSpace [bradscholars.brad.ac.uk]
- 12. rjpn.org [rjpn.org]
- 13. ias.ac.in [ias.ac.in]
- 14. pubs.acs.org [pubs.acs.org]
- 15. bachem.com [bachem.com]
Validation & Comparative
A Comparative Spectroscopic Guide: Unraveling the Structure of Methyl 3-bromo-4-(trifluoromethyl)benzoate through ¹H and ¹³C NMR Analysis
For researchers and professionals engaged in drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount analytical technique in this endeavor, providing unparalleled insight into molecular architecture. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of Methyl 3-bromo-4-(trifluoromethyl)benzoate, a compound of interest in medicinal chemistry due to its unique substitution pattern. By comparing its spectral features with those of structurally related analogues, we will illuminate the profound influence of substituent effects on chemical shifts and coupling constants, thereby providing a robust framework for spectral interpretation.
The Power of NMR in Molecular Characterization
NMR spectroscopy exploits the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, and chemical environment of molecules.[1] In the context of drug development, NMR is indispensable for confirming the identity and purity of synthesized compounds, studying drug-target interactions, and elucidating metabolic pathways.[2][3] The two most common NMR techniques, ¹H and ¹³C NMR, offer a comprehensive picture of a molecule's carbon-hydrogen framework.
Analysis of this compound
Molecular Structure:
Caption: Chemical structure of this compound.
¹H NMR Spectral Data (Predicted and Inferred from Analogues)
While a publicly available, experimentally verified spectrum for this compound is not readily accessible in the provided search results, we can predict the expected chemical shifts and splitting patterns based on established principles of NMR spectroscopy and by analyzing data from similar compounds. Aromatic protons typically resonate in the 6.5-8.5 ppm region.[4] The presence of both a bromine atom and a trifluoromethyl group, both of which are electron-withdrawing, will significantly influence the chemical shifts of the aromatic protons.
Expected ¹H NMR Signals:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.2 | d | ~2.0 |
| H-5 | ~7.9 | dd | ~8.4, 2.0 |
| H-6 | ~7.8 | d | ~8.4 |
| -OCH₃ | ~3.9 | s | - |
Rationale for Assignments:
-
H-2: This proton is ortho to the electron-withdrawing ester group and meta to the bromine atom. This combination of effects is expected to shift it the most downfield. It will appear as a doublet due to coupling with H-6 (meta-coupling, small J value).
-
H-5: This proton is ortho to the bromine atom and meta to both the ester and trifluoromethyl groups. It will be significantly deshielded and will appear as a doublet of doublets due to coupling with H-6 (ortho-coupling, larger J value) and H-2 (para-coupling, very small J value, may not be resolved).
-
H-6: This proton is ortho to the trifluoromethyl group and meta to the ester group. It will be deshielded and appear as a doublet due to coupling with H-5 (ortho-coupling).
-
-OCH₃: The methyl protons of the ester group will appear as a singlet in the typical region for such groups.
¹³C NMR Spectral Data (Predicted and Inferred from Analogues)
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Aromatic carbons typically appear in the 120-150 ppm range.[5] The electron-withdrawing substituents will cause a downfield shift for the carbons they are attached to, while the effect on other carbons will be more complex.
Expected ¹³C NMR Signals:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~164 |
| C-1 | ~133 |
| C-2 | ~131 |
| C-3 | ~125 (C-Br) |
| C-4 | ~130 (q, J ≈ 30 Hz) (C-CF₃) |
| C-5 | ~128 |
| C-6 | ~135 |
| -OCH₃ | ~53 |
| -CF₃ | ~123 (q, J ≈ 270 Hz) |
Rationale for Assignments:
-
C=O: The carbonyl carbon of the ester will be the most downfield signal.
-
C-1: The carbon attached to the ester group will be downfield.
-
C-3 and C-4: The carbons directly attached to the bromine and trifluoromethyl groups will have their chemical shifts significantly influenced by these substituents. The carbon attached to the trifluoromethyl group (C-4) will appear as a quartet due to coupling with the three fluorine atoms.
-
-CF₃: The carbon of the trifluoromethyl group will also appear as a quartet with a large coupling constant.
-
-OCH₃: The methyl carbon will be the most upfield signal.
Comparative Analysis with Structurally Related Compounds
To understand the specific influence of the bromo and trifluoromethyl substituents, it is instructive to compare the predicted NMR data of our target compound with the experimental data of simpler analogues.
Comparison of ¹H NMR Data
| Compound | H-2 (δ, ppm) | H-3 (δ, ppm) | H-4 (δ, ppm) | H-5 (δ, ppm) | H-6 (δ, ppm) | -OCH₃ (δ, ppm) |
| Methyl 4-bromobenzoate [6] | 7.87 (d) | 7.55 (d) | - | 7.55 (d) | 7.87 (d) | 3.87 (s) |
| Methyl 3-bromobenzoate [6] | 8.15 (s) | - | 7.68 (d) | 7.33 (m) | 7.98 (m) | 3.91 (s) |
| Methyl 4-(trifluoromethyl)benzoate [4] | 8.14 (d) | 7.68 (d) | - | 7.68 (d) | 8.14 (d) | 3.94 (s) |
| Methyl 3-(trifluoromethyl)benzoate [7] | 8.28 (s) | - | 7.85 (d) | 7.59 (t) | 8.22 (d) | 3.96 (s) |
Analysis of Trends:
-
Electron-Withdrawing Effects: Both bromine and the trifluoromethyl group are electron-withdrawing, causing a general downfield shift of the aromatic protons compared to unsubstituted methyl benzoate. The trifluoromethyl group has a stronger deshielding effect than bromine, as seen in the comparison between Methyl 4-bromobenzoate and Methyl 4-(trifluoromethyl)benzoate.
-
Positional Effects: The position of the substituent dramatically alters the chemical shifts and splitting patterns. In our target molecule, the combination of a bromo group at C-3 and a trifluoromethyl group at C-4 creates a unique electronic environment, leading to the predicted complex spectrum.
Comparison of ¹³C NMR Data
| Compound | C-1 (δ, ppm) | C-2 (δ, ppm) | C-3 (δ, ppm) | C-4 (δ, ppm) | C-5 (δ, ppm) | C-6 (δ, ppm) | C=O (δ, ppm) | -OCH₃ (δ, ppm) |
| Methyl 4-bromobenzoate [6] | 130.6 | 131.1 | 128.5 | 131.9 | 128.5 | 131.1 | 165.7 | 51.2 |
| Methyl 3-bromobenzoate [6] | 132.4 | 135.7 | - | - | - | - | 165.5 | 52.3 |
| Methyl 4-(trifluoromethyl)benzoate [4] | 133.5 | 130.1 | 125.5 (q) | 134.5 (q) | 125.5 (q) | 130.1 | 165.9 | 52.6 |
| Methyl 3-(trifluoromethyl)benzoate [7] | 131.1 (q) | 132.8 | 129.1 | 126.6 (q) | 129.5 (q) | 131.0 | 165.8 | 52.5 |
Analysis of Trends:
-
Substituent Effects on Carbon Chemical Shifts: The carbon atoms directly attached to the electron-withdrawing substituents (C-Br and C-CF₃) are significantly affected. The quartet splitting pattern for carbons near the CF₃ group is a key diagnostic feature.
-
Predictive Power: By observing the substituent effects in these simpler molecules, we can gain confidence in our predicted chemical shifts for this compound. The data from the 3- and 4-substituted analogues provide a strong basis for estimating the shifts in the di-substituted target compound.
Experimental Protocol for NMR Analysis
To ensure high-quality, reproducible NMR data, a standardized experimental protocol is essential.
Workflow for NMR Sample Preparation and Analysis
Caption: A standardized workflow for NMR sample preparation and data acquisition.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound for ¹H NMR analysis (30-50 mg for ¹³C NMR) into a clean, dry vial.[7]
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) to dissolve the sample completely.
-
Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. Ensure there are no solid particles in the solution.[8]
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
Acquire the proton-decoupled ¹³C NMR spectrum.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.
-
Phase the spectra to ensure all peaks are in the positive absorptive mode.
-
Reference the spectra using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Identify the chemical shifts, multiplicities, and coupling constants for all signals in both spectra.
-
Conclusion
The detailed analysis of the ¹H and ¹³C NMR spectra of this compound, guided by comparisons with structurally related compounds, provides a powerful illustration of the principles of NMR spectroscopy. The electron-withdrawing nature and specific placement of the bromine and trifluoromethyl substituents create a distinct and predictable set of spectral features. By following a rigorous experimental protocol, researchers can confidently utilize NMR to verify the structure of this and other complex organic molecules, a critical step in the advancement of drug discovery and development. This guide serves as a practical resource for interpreting such spectra, enabling scientists to translate raw data into definitive molecular knowledge.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. This compound CAS#: 455941-82-9 [amp.chemicalbook.com]
- 3. hmdb.ca [hmdb.ca]
- 4. rsc.org [rsc.org]
- 5. Methyl 4-bromo-3-(trifluoromethyl)benzoate | C9H6BrF3O2 | CID 10891333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Analytical Techniques for Assessing the Purity of Methyl 3-bromo-4-(trifluoromethyl)benzoate
For researchers, scientists, and professionals in the fast-paced world of drug development, the purity of starting materials and intermediates is not just a matter of quality control; it is a cornerstone of safety, efficacy, and regulatory compliance. Methyl 3-bromo-4-(trifluoromethyl)benzoate, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Its purity can significantly impact reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, patient safety. This guide provides an in-depth, objective comparison of the primary analytical techniques for assessing the purity of this critical intermediate: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
This document moves beyond a simple listing of methods. It delves into the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative references to ensure scientific integrity.
The Criticality of Purity for this compound
This compound is a substituted aromatic ester. The bromine atom provides a reactive handle for cross-coupling reactions, while the trifluoromethyl group can enhance metabolic stability and binding affinity of the final drug molecule. Potential impurities in this intermediate can arise from several sources:
-
Unreacted Starting Materials: Such as 3-bromo-4-(trifluoromethyl)benzoic acid.
-
By-products from the Synthesis: Including regioisomers or products of side reactions.
-
Degradation Products: Formed during synthesis, purification, or storage.
These impurities can be structurally similar to the main compound, making their detection and quantification a significant analytical challenge. The choice of analytical technique is therefore paramount.
A Comparative Overview of Analytical Methodologies
The selection of an appropriate analytical method hinges on factors such as the expected impurities, the required level of sensitivity and precision, and the intended use of the data (e.g., routine quality control vs. certification of a reference standard).
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Applicability | Ideal for non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. | Applicable to a wide range of soluble organic compounds. |
| Key Advantages | High resolution for separating structurally similar impurities. Robust and widely available. | High sensitivity and specificity from mass detection. Excellent for identifying volatile impurities. | Primary analytical method; does not require a specific reference standard of the analyte for purity determination. Provides structural information.[1] |
| Limitations | Requires a chromophore for UV detection. Potential for co-elution of impurities. | May require derivatization for non-volatile compounds. Potential for thermal degradation of the analyte. | Lower sensitivity compared to chromatographic methods. Requires a certified internal standard for absolute quantification. |
| Typical Use Case | Routine purity checks, quantification of known impurities. | Identification of unknown volatile impurities, trace analysis. | Absolute purity determination, certification of reference standards. |
In-Depth Analysis and Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the workhorse of the pharmaceutical industry for purity analysis. For this compound, a reversed-phase method is typically employed.
Causality of Method Design: The non-polar nature of the substituted benzene ring makes it well-suited for retention on a C18 stationary phase. A mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile or methanol) allows for the elution of the compound and its impurities based on their polarity. An acidic modifier is often added to the mobile phase to ensure the consistent protonation state of any acidic impurities, such as the precursor carboxylic acid, leading to sharper peaks and reproducible retention times. UV detection is appropriate due to the presence of the aromatic chromophore.
Experimental Protocol: HPLC-UV Purity Determination
Instrumentation:
-
HPLC system with a UV/Vis detector, pump, and autosampler.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0 60 40 20 20 80 25 20 80 26 60 40 | 30 | 60 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
Data Analysis:
-
The purity is calculated using the area normalization method, assuming all impurities have a similar response factor to the main component. For higher accuracy, a reference standard for each impurity should be used to determine their individual response factors.
Logical Workflow for HPLC Analysis
References
A Comparative Guide to Cross-Coupling Methods for Methyl 3-bromo-4-(trifluoromethyl)benzoate: A Yield-Focused Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. Palladium-catalyzed cross-coupling reactions have emerged as indispensable tools for this purpose, offering unparalleled efficiency and functional group tolerance. This guide provides a comparative analysis of three prominent cross-coupling methods—the Suzuki-Miyaura, Stille, and Heck reactions—with a specific focus on their application to the synthesis of biaryl and vinylarene structures from methyl 3-bromo-4-(trifluoromethyl)benzoate. This substrate, bearing both an electron-withdrawing trifluoromethyl group and a bromine atom, presents a pertinent case study for evaluating the efficacy of these powerful catalytic systems.
While direct, side-by-side comparative yield data for this compound across all three reactions is not extensively documented in the surveyed literature, this guide will provide detailed experimental protocols and reported yields for closely related substrates. This will enable a robust, qualitative and semi-quantitative comparison of these methods, offering valuable insights for reaction design and optimization.
The Suzuki-Miyaura Coupling: A Versatile and Green Approach
The Suzuki-Miyaura reaction, for which its pioneers were awarded the Nobel Prize in Chemistry in 2010, has become one of the most widely used cross-coupling methods due to its mild reaction conditions, the commercial availability of a vast array of boronic acids and their derivatives, and the generation of non-toxic inorganic byproducts.[1][2]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
The reaction is initiated by the oxidative addition of the aryl halide to a palladium(0) complex. For a substrate like this compound, the electron-withdrawing nature of the trifluoromethyl group can facilitate this step. The subsequent transmetalation involves the transfer of the organic group from the boron atom to the palladium center, a process that is typically accelerated by the presence of a base. The final reductive elimination step yields the desired biaryl product and regenerates the palladium(0) catalyst.
Representative Experimental Protocol and Yield
Reaction: Suzuki-Miyaura coupling of 2-bromoaniline with benzylboronic acid pinacol ester.
Materials:
-
2-Bromoaniline (1.0 equiv)
-
Benzylboronic acid pinacol ester (2.0 equiv)
-
CataCXium® A Pd G3 (10 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 equiv)
-
2-Methyltetrahydrofuran (2-MeTHF)
Procedure:
-
To a reaction vessel, add 2-bromoaniline, benzylboronic acid pinacol ester, CataCXium® A Pd G3, and potassium phosphate.
-
Add 2-methyltetrahydrofuran to achieve a 0.3 M concentration of the aryl bromide.
-
The reaction mixture is stirred at 80 °C for 16 hours.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Under these conditions, a yield of 91% was reported for the desired product.[4] This high yield, even with a substrate bearing a free amine that could potentially interfere with the catalyst, highlights the robustness of modern Suzuki-Miyaura coupling protocols.
The Stille Coupling: A Powerful Tool with Broader Substrate Scope
The Stille reaction offers a broad substrate scope and is often successful where other coupling methods fail. It involves the reaction of an organostannane with an organic halide or triflate, catalyzed by palladium.[5] A key advantage is the stability of organostannanes to air and moisture. However, the toxicity of organotin compounds and the difficulty in removing tin byproducts are significant drawbacks.
Mechanistic Rationale
Similar to the Suzuki coupling, the Stille reaction proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
The transmetalation step in the Stille reaction does not require a base, which can be an advantage when working with base-sensitive substrates. The rate of transmetalation is influenced by the nature of the organic groups on the tin atom, with unsaturated groups generally transferring more readily than alkyl groups.
Representative Experimental Protocol and Yield
While a specific example with this compound is not available, the following protocol for the coupling of an aryl mesylate with an electron-withdrawing group provides a relevant comparison.[6]
Reaction: Stille coupling of 3-trifluoromethylphenyl tosylate with tributyl(phenyl)stannane.
Materials:
-
3-Trifluoromethylphenyl tosylate (1.0 equiv)
-
Tributyl(phenyl)stannane (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2.0 mol%)
-
XPhos (4 mol%)
-
Cesium fluoride (CsF) (2.2 equiv)
-
tert-Butanol (t-BuOH)
Procedure:
-
In a reaction vessel, combine 3-trifluoromethylphenyl tosylate, tributyl(phenyl)stannane, Pd(OAc)₂, XPhos, and CsF.
-
Add tert-butanol as the solvent.
-
Heat the reaction mixture to 110 °C for 14 hours.
-
After cooling, the reaction mixture is filtered through a plug of silica gel and concentrated.
-
The crude product is purified by column chromatography.
This reaction was reported to provide the desired 3-(trifluoromethyl)biphenyl in an 86% yield .[6] This demonstrates the effectiveness of the Stille coupling for substrates bearing electron-withdrawing groups.
The Heck Reaction: A Go-To Method for Vinylation
The Heck reaction, another Nobel Prize-winning transformation, is a powerful method for the arylation or vinylation of alkenes.[7][8] It is particularly valuable for the synthesis of substituted styrenes and cinnamates.
Mechanistic Rationale
The Heck reaction mechanism involves a sequence of oxidative addition, migratory insertion, and β-hydride elimination.
A base is required to regenerate the palladium(0) catalyst by removing the hydrogen halide formed during the β-hydride elimination step. The regioselectivity of the migratory insertion is a key consideration in the Heck reaction.
Representative Experimental Protocol and Yield
While a specific Heck reaction protocol for this compound is not detailed in the searched literature, the following general procedure for the Heck reaction of an aryl bromide with an alkene provides a solid starting point.[9]
Reaction: Heck coupling of an aryl bromide with an alkene.
Materials:
-
Aryl bromide (1.0 equiv)
-
Alkene (1.1-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., PPh₃, P(o-tol)₃) (2-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃, NaOAc) (1.1-2.0 equiv)
-
Solvent (e.g., DMF, NMP, acetonitrile)
Procedure:
-
To a reaction vessel, add the aryl bromide, base, palladium catalyst, and phosphine ligand.
-
Add the solvent and the alkene.
-
Heat the reaction mixture to 80-140 °C for several hours to 24 hours.
-
Monitor the reaction by TLC or GC.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
The product is purified by chromatography or recrystallization.
For a Heck-type reaction of a secondary trifluoromethylated alkyl bromide with methyl acrylate, a yield of 63% has been reported.[9] This suggests that substrates with trifluoromethyl groups are viable partners in Heck reactions, although yields may be moderate.
Comparative Analysis and Field-Proven Insights
| Cross-Coupling Method | Coupling Partner | Catalyst System (Typical) | Base | Solvent (Typical) | Temperature (°C) | Yield Range (Analogous Substrates) | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura | Boronic Acids/Esters | Pd(0) or Pd(II) with phosphine ligands | Required (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) | Toluene, Dioxane, THF, Water | 80-110 | 80-95%[4] | Mild conditions, readily available reagents, non-toxic byproducts, broad functional group tolerance. | Boronic acids can be unstable; requires a base which may not be compatible with all substrates. |
| Stille | Organostannanes | Pd(0) or Pd(II) with phosphine ligands | Not generally required | Toluene, Dioxane, THF, DMF | 80-120 | 70-90%[6] | Broad substrate scope, stable organotin reagents, no base needed. | Toxicity of organotin compounds, difficulty in removing tin byproducts. |
| Heck | Alkenes | Pd(0) or Pd(II) with phosphine ligands | Required (e.g., Et₃N, K₂CO₃) | DMF, NMP, Acetonitrile | 80-140 | 60-80%[9] | Excellent for vinylation, good functional group tolerance. | Can have issues with regioselectivity, sometimes requires higher temperatures. |
Expertise & Experience in Experimental Choices:
-
Catalyst and Ligand Selection: For electron-deficient aryl bromides like this compound, the oxidative addition step is generally facile. The choice of ligand is crucial for promoting the subsequent transmetalation and reductive elimination steps while ensuring catalyst stability. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are often employed to accelerate these steps and improve yields, particularly in Suzuki and Stille couplings.
-
Base Selection (Suzuki and Heck): The choice of base is critical and substrate-dependent. For the Suzuki reaction, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective and can influence the rate of transmetalation. In the Heck reaction, a weaker organic base like triethylamine is commonly used to neutralize the generated acid.
-
Solvent Choice: The solvent must be capable of dissolving the reactants and be stable at the required reaction temperature. Aprotic polar solvents like DMF, NMP, and dioxane are frequently used in all three reactions. For Suzuki couplings, the addition of water can sometimes accelerate the reaction.
Conclusion
The Suzuki-Miyaura, Stille, and Heck reactions are all powerful and versatile methods for the functionalization of aryl halides like this compound. The choice of method will ultimately depend on the specific synthetic goal, the availability of coupling partners, and considerations regarding reaction conditions and byproduct toxicity.
-
The Suzuki-Miyaura coupling stands out for its environmentally benign nature and the vast commercial availability of boronic acids, making it a first-choice for many applications. High yields can often be achieved under relatively mild conditions.
-
The Stille reaction offers a broader substrate scope and can be the method of choice when other couplings fail, but the toxicity of organotin reagents is a significant drawback that must be carefully managed.
-
The Heck reaction is the premier method for the vinylation of aryl halides, providing a direct route to valuable styrenyl and cinnamyl derivatives.
For researchers and drug development professionals, a thorough understanding of the mechanistic nuances and practical considerations of each of these cross-coupling methods is essential for the efficient and successful synthesis of complex molecular targets.
References
- 1. Google Patents Advanced Search [patents.google.com]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]
- 4. youtube.com [youtube.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Heck Reaction [organic-chemistry.org]
A Comparative Guide to Reagents for Trifluoromethylbenzoyl Group Introduction: Alternatives to Methyl 3-bromo-4-(trifluoromethyl)benzoate
For researchers in medicinal chemistry and materials science, the introduction of the trifluoromethylbenzoyl moiety is a critical step in the synthesis of a wide range of functional molecules. The trifluoromethyl group can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity. Methyl 3-bromo-4-(trifluoromethyl)benzoate is a common starting material, offering a handle for both acylation reactions and subsequent modifications via the bromo substituent. However, a range of alternative reagents exist, each with its own advantages in terms of reactivity, selectivity, and ease of use. This guide provides a comprehensive comparison of these alternatives, supported by experimental data, to aid in the selection of the optimal reagent for your specific synthetic needs.
Core Alternatives and Their Chemical Logic
The primary alternatives to this compound can be broadly categorized based on their intended synthetic application: direct acylation or subsequent cross-coupling reactions.
-
Direct Acylating Agents: For direct introduction of the trifluoromethylbenzoyl group, the most common alternatives are the corresponding acyl chlorides and the carboxylic acid activated in situ. These are highly reactive electrophiles suitable for a range of nucleophiles.
-
Precursors for Cross-Coupling: When the synthetic strategy involves a subsequent cross-coupling reaction, the bromo-substituent is a key feature. In these cases, alternative aryl halides or triflates bearing the trifluoromethylbenzoyl group can be employed.
Below, we delve into a detailed comparison of these alternatives, providing experimental data to illustrate their performance.
Comparison of Direct Acylating Agents
4-(Trifluoromethyl)benzoyl Chloride vs. 4-(Trifluoromethyl)benzoic Acid
The most direct alternatives for introducing the 4-(trifluoromethyl)benzoyl group are the corresponding acyl chloride and the carboxylic acid, which requires activation.
| Reagent | Reaction Type | Typical Conditions | Advantages | Disadvantages | Representative Yield |
| 4-(Trifluoromethyl)benzoyl Chloride | Friedel-Crafts Acylation | Lewis acid (e.g., AlCl₃), anhydrous solvent (e.g., DCM), 0 °C to rt | High reactivity, suitable for a wide range of arenes. | Moisture sensitive, generates HCl byproduct, requires stoichiometric Lewis acid. | 87% for acylation of fluorobenzene.[1] |
| 4-(Trifluoromethyl)benzoic Acid | Amide Coupling | Coupling agent (e.g., HATU), base (e.g., DIPEA), polar aprotic solvent (e.g., DMF), rt | Milder conditions, broader functional group tolerance. | Requires a coupling agent, which can be expensive and generate byproducts. | Not specified for this exact substrate, but HATU is a highly efficient coupling agent.[2][3] |
Expertise in Action: Choosing Between Acyl Chloride and Carboxylic Acid
The choice between 4-(trifluoromethyl)benzoyl chloride and 4-(trifluoromethyl)benzoic acid is dictated by the substrate's sensitivity and the desired reaction conditions. The acyl chloride is a powerful electrophile, ideal for Friedel-Crafts acylation of electron-rich arenes.[4][5] However, the requirement for a strong Lewis acid and the generation of HCl can be detrimental to sensitive functional groups.
In contrast, amide coupling with the carboxylic acid using a reagent like HATU proceeds under much milder, near-neutral pH conditions.[2] This makes it the preferred method for complex molecules with acid-labile groups. While the cost of the coupling agent is a consideration, the preservation of functionality and potentially higher yields with complex substrates often justify the expense.
The Role of the Bromo Substituent: Alternatives for Cross-Coupling
The bromo-group in this compound is a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents at this position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. In the context of our topic, it can be used to couple an aryl or vinyl boronic acid with the bromo-substituted trifluoromethylbenzoyl moiety.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Bromobenzophenone | Phenylboronic acid | Pd₂(dba)₃ | K₂CO₃ | Toluene | Reflux | 4 | 64% (mono-coupling) |
| 4-Bromoacetophenone | Phenylboronic acid | Magnetic supported Pd(II)-N₂O₂ | K₂CO₃ | DMA | 100 | 24 | High Conversion |
| 3-Bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one | Various arylboronic acids | XPhosPdG3/XPhos | K₂CO₃ | THF/H₂O | 80 | 16 | 67-89 |
Note: The yields for Suzuki-Miyaura reactions are highly dependent on the specific substrates, catalyst, ligand, and base used. The data presented are representative examples.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a diverse range of aniline derivatives.
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| 1-Chloro-4-(trifluoromethyl)benzene | 2-Aminopyridine | MorDalPhos/Pd(dba)₂ | NaOtBu | Toluene | 100 | 83 |
| (Hetero)aryl Chlorides | Primary/Secondary Amines | Pd(OAc)₂/CyPFtBu JosiPhos | NaOtBu | Toluene | 100 | Good to Excellent |
Expert Insights on Cross-Coupling Strategies
The success of both Suzuki-Miyaura and Buchwald-Hartwig reactions is highly dependent on the choice of catalyst, ligand, and base. For electron-deficient aryl halides, such as those bearing a trifluoromethyl group, electron-rich and sterically hindered phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. The choice of base is also critical, with weaker bases like carbonates often used in Suzuki couplings to avoid decomposition of the boronic acid, while stronger bases like alkoxides are typically required for Buchwald-Hartwig aminations.
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation with 4-(Trifluoromethyl)benzoyl Chloride
This protocol is a general procedure for the acylation of an electron-rich aromatic compound.
Materials:
-
Aromatic substrate (1.0 equiv)
-
4-(Trifluoromethyl)benzoyl chloride (1.1 equiv)
-
Anhydrous aluminum chloride (AlCl₃) (1.2 equiv)
-
Anhydrous dichloromethane (DCM)
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add the aromatic substrate and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add anhydrous AlCl₃ portion-wise to the stirred solution.
-
Add a solution of 4-(trifluoromethyl)benzoyl chloride in anhydrous DCM dropwise via the dropping funnel over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Amide Coupling with 4-(Trifluoromethyl)benzoic Acid and HATU
This protocol describes a general procedure for the formation of an amide bond.
Materials:
-
4-(Trifluoromethyl)benzoic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry flask, dissolve 4-(trifluoromethyl)benzoic acid and HATU in anhydrous DMF.
-
Add DIPEA to the solution and stir for 5 minutes at room temperature.
-
Add the amine to the reaction mixture and stir at room temperature for 2-6 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Visualizing the Chemistry
Friedel-Crafts Acylation Mechanism
Caption: Mechanism of Friedel-Crafts Acylation.
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Safety and Handling Considerations
-
Acyl Chlorides: 4-(Trifluoromethyl)benzoyl chloride is corrosive and reacts with water, releasing HCl gas. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. It is sensitive to moisture and should be stored under an inert atmosphere.
-
Carboxylic Acids and Coupling Reagents: 4-(Trifluoromethyl)benzoic acid is an irritant. Coupling reagents like HATU can be sensitizers and should be handled with care.
-
Palladium Catalysts and Ligands: Many palladium catalysts and phosphine ligands are air- and moisture-sensitive and should be handled under an inert atmosphere. They can also be toxic and should be handled with appropriate precautions.
Conclusion
The selection of a reagent to introduce the trifluoromethylbenzoyl group is a critical decision in a synthetic campaign. While this compound is a versatile starting material, a thorough understanding of the available alternatives can lead to more efficient and successful syntheses. For direct acylation, 4-(trifluoromethyl)benzoyl chloride offers high reactivity, while 4-(trifluoromethyl)benzoic acid with a coupling agent provides a milder alternative for sensitive substrates. When subsequent functionalization is desired, the principles of modern cross-coupling chemistry, including the Suzuki-Miyaura and Buchwald-Hartwig reactions, open up a vast chemical space for the synthesis of complex molecules. By considering the factors of reactivity, functional group compatibility, and reaction conditions outlined in this guide, researchers can make an informed decision to best achieve their synthetic goals.
References
- 1. researchgate.net [researchgate.net]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. chemistryjournals.net [chemistryjournals.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
A Predictive and Comparative Guide to the Crystal Structure of Methyl 3-bromo-4-(trifluoromethyl)benzoate and Its Derivatives
For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of molecules is paramount. The precise arrangement of atoms in a crystal lattice dictates a compound's physical and chemical properties, influencing everything from solubility and stability to biological activity. This guide delves into the structural nuances of Methyl 3-bromo-4-(trifluoromethyl)benzoate, a compound of interest in medicinal chemistry and materials science.
While an experimentally determined crystal structure for this compound is not publicly available at the time of this writing, this guide provides a comprehensive comparative analysis. By examining the crystal structures of closely related analogues, we can predict the likely structural characteristics and intermolecular interactions that govern the solid-state architecture of the title compound. This predictive approach, grounded in the established principles of crystallography and crystal engineering, offers valuable insights for researchers working with this and similar molecular scaffolds.
The Significance of Structural Analysis in Drug Design
The bromine atom and the trifluoromethyl group are key players in modern drug design. The trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Bromine, as a halogen, can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its role in directing crystal packing and modulating ligand-protein interactions. The interplay of these functional groups in this compound makes its structural properties a subject of considerable interest.
Experimental Methodologies: A Road Map to Crystal Structure Determination
The following protocols outline the standard procedures for the synthesis, crystallization, and X-ray diffraction analysis of compounds like this compound, based on established methods for similar derivatives.
Synthesis of this compound
A common route to synthesize this compound is through the esterification of 3-bromo-4-(trifluoromethyl)benzoic acid.
Protocol:
-
To a solution of 3-bromo-4-(trifluoromethyl)benzoic acid (1 equivalent) in a suitable solvent such as dichloromethane, add oxalyl chloride (1.2 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2-3 hours until the evolution of gas ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Dissolve the resulting acid chloride in methanol and stir for 12-16 hours.
-
Concentrate the solution in vacuo and purify the residue by flash column chromatography to yield the desired methyl ester.
Crystallization
Obtaining single crystals suitable for X-ray diffraction is a critical step. Slow evaporation is a widely used technique.
Protocol:
-
Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., ethyl acetate, methanol, or a hexane/ethyl acetate mixture).
-
Loosely cover the container to allow for slow evaporation of the solvent at room temperature.
-
Monitor the solution over several days to weeks for the formation of well-defined single crystals.
Single-Crystal X-ray Diffraction
Protocol:
-
Mount a suitable single crystal on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.
-
Collect diffraction data at a controlled temperature, often a low temperature like 100 K, to minimize thermal vibrations.
-
Process the collected data, including integration of reflection intensities and absorption correction.
-
Solve the crystal structure using direct methods or Patterson methods, and refine the structural model against the experimental data.
Caption: Experimental workflow for crystal structure determination.
Comparative Structural Analysis
In the absence of an experimental structure for this compound, we will compare the crystallographic data of key analogues to predict its structural features. The chosen analogues are Methyl 4-bromobenzoate and Methyl 4-bromo-3-hydroxybenzoate.
| Parameter | Methyl 4-bromobenzoate[1] | Methyl 4-bromo-3-hydroxybenzoate[2][3] | Predicted: this compound |
| Crystal System | Orthorhombic | Monoclinic | Monoclinic or Orthorhombic |
| Space Group | Pbca | P2₁/c | P2₁/c or similar centrosymmetric group |
| Key Intermolecular Interactions | Br···O halogen bonds, C-H···O | O-H···O hydrogen bonds | Br···O/F halogen bonds, C-H···O/F, F···F contacts |
The Role of the Trifluoromethyl Group
The introduction of a trifluoromethyl group at the 4-position is expected to have a profound impact on the crystal packing. The CF₃ group is a weak hydrogen bond acceptor and can participate in C-H···F interactions. More significantly, the fluorine atoms can engage in F···F and C-F···π interactions, which are known to influence molecular conformation and packing. The strong electron-withdrawing nature of the CF₃ group will also affect the electron distribution of the entire molecule, potentially influencing the strength of other intermolecular interactions.
Halogen Bonding and Other Weak Interactions
The bromine atom at the 3-position is a potential halogen bond donor. In the crystal structure of Methyl 4-bromobenzoate, a short Br···O interaction of 3.047 Å is observed, which plays a key role in the crystal packing.[1] It is highly probable that similar Br···O or Br···F halogen bonds will be present in the crystal structure of this compound. The interplay between these halogen bonds and the interactions involving the trifluoromethyl group will likely determine the overall supramolecular architecture.
Caption: Predicted intermolecular interactions for the title compound.
Conclusion and Future Outlook
This guide provides a predictive framework for understanding the crystal structure of this compound based on a comparative analysis of its structural analogues. The presence of both a bromine atom and a trifluoromethyl group suggests a rich landscape of intermolecular interactions, including halogen bonding and various fluorine-involved contacts, that will likely govern its solid-state structure.
The experimental determination of the crystal structure of this compound is a crucial next step to validate these predictions. Such a study would not only provide definitive structural information for this compound but also contribute to a deeper understanding of the interplay between halogen bonding and trifluoromethyl group interactions in crystal engineering and rational drug design.
References
A Comparative Guide to the Structural Confirmation of Reaction Products from Methyl 3-bromo-4-(trifluoromethyl)benzoate
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of rigorous scientific practice. The journey from a synthetic starting material to a final product is paved with analytical checkpoints that validate each transformation. This guide provides an in-depth comparison of key analytical techniques for confirming the structure of reaction products derived from a versatile and increasingly important building block: Methyl 3-bromo-4-(trifluoromethyl)benzoate.
This guide eschews a rigid template, instead offering a narrative built on practical experience and scientific rationale. We will explore the "why" behind experimental choices, ensuring that each analytical workflow is a self-validating system. Our focus will be on the products of three common and powerful cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. For each, we will delve into the expected structural changes and how to best confirm them using a suite of modern analytical methods.
The Starting Block: this compound
This compound is a valuable starting material due to its distinct functionalities. The bromine atom provides a reactive handle for a variety of cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The electron-withdrawing trifluoromethyl group significantly influences the electronic properties of the aromatic ring, impacting reactivity and providing a unique spectroscopic marker, particularly in ¹⁹F NMR. The methyl ester offers a site for further synthetic modification, such as hydrolysis to the corresponding carboxylic acid.
The Reactions: A Comparative Overview
To illustrate the structural confirmation process, we will consider the products of three representative cross-coupling reactions of this compound:
-
Suzuki-Miyaura Coupling: Reaction with phenylboronic acid to yield Methyl 3-phenyl-4-(trifluoromethyl)benzoate. This reaction forms a new carbon-carbon bond.
-
Buchwald-Hartwig Amination: Reaction with morpholine to yield Methyl 3-morpholino-4-(trifluoromethyl)benzoate. This reaction creates a new carbon-nitrogen bond.
-
Sonogashira Coupling: Reaction with phenylacetylene to yield Methyl 3-(phenylethynyl)-4-(trifluoromethyl)benzoate. This transformation also forges a new carbon-carbon bond, specifically a C(sp²)-C(sp) bond.
The following sections will compare and contrast the premier analytical techniques for unequivocally confirming the structures of these products.
The Analytical Toolkit: A Multi-faceted Approach to Structural Elucidation
No single technique provides a complete structural picture. A robust confirmation relies on the convergence of data from multiple orthogonal methods. We will focus on Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Determination
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1] It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships. For the products derived from this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is indispensable.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified reaction product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble and does not have signals that overlap with key analyte resonances.
-
¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 400 or 500 MHz spectrometer, a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum, often using a proton-decoupled pulse sequence (e.g., zgpg30). Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.
-
¹⁹F NMR Acquisition: Acquire a one-dimensional fluorine NMR spectrum. ¹⁹F is a high-sensitivity nucleus, and spectra can be acquired relatively quickly. The trifluoromethyl group provides a distinct singlet, and its chemical shift is highly sensitive to the electronic environment.[2][3]
-
2D NMR (Optional but Recommended): For unambiguous assignment of complex spectra, acquire two-dimensional NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.
Workflow for NMR-Based Structure Confirmation
Caption: A generalized workflow for NMR-based structure elucidation of small molecules.
The following table summarizes the key expected changes in the NMR spectra upon conversion of this compound to its Suzuki, Buchwald-Hartwig, and Sonogashira products.
| Technique | Starting Material: this compound | Suzuki Product: Methyl 3-phenyl-4-(trifluoromethyl)benzoate | Buchwald-Hartwig Product: Methyl 3-morpholino-4-(trifluoromethyl)benzoate | Sonogashira Product: Methyl 3-(phenylethynyl)-4-(trifluoromethyl)benzoate |
| ¹H NMR | Aromatic protons appear as a complex multiplet. A singlet for the methyl ester protons (~3.9 ppm). | Disappearance of the bromine-adjacent proton signal and appearance of new signals for the phenyl group protons. The aromatic region will be more complex. | Appearance of signals for the morpholine protons, typically two triplets around 3.0-4.0 ppm. | Appearance of signals for the phenyl group protons of the phenylacetylene moiety. |
| ¹³C NMR | The carbon atom attached to the bromine will have a chemical shift around 120-125 ppm. | The carbon formerly attached to bromine will shift downfield due to the attachment of the phenyl group. New signals for the phenyl group carbons will appear. | The carbon at position 3 will shift significantly downfield due to the attachment of the nitrogen atom. New signals for the morpholine carbons will be present. | Appearance of two new quaternary carbon signals for the alkyne carbons (typically 80-100 ppm) and signals for the phenyl group carbons. |
| ¹⁹F NMR | A sharp singlet for the CF₃ group. The chemical shift serves as a reference. | A downfield shift of the CF₃ signal is expected due to the change in the electronic environment from the introduction of the phenyl group.[4] | An upfield shift of the CF₃ signal is anticipated due to the electron-donating nature of the morpholino group. | A downfield shift of the CF₃ signal is expected due to the introduction of the electron-withdrawing alkynyl group. |
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation pattern. For the reaction products of this compound, both low-resolution (e.g., GC-MS) and high-resolution (e.g., ESI-TOF) mass spectrometry are highly informative.
-
Sample Preparation: Prepare a dilute solution of the purified product in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Injection: Inject a small volume (typically 1 µL) of the solution into the gas chromatograph.
-
Separation: The compound travels through the GC column, and its retention time is recorded.
-
Ionization: As the compound elutes from the column, it enters the mass spectrometer and is ionized, typically by electron impact (EI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
Workflow for GC-MS Analysis
Caption: A simplified workflow for analyzing a small molecule by GC-MS.
A key feature in the mass spectrum of the starting material is the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in two molecular ion peaks of nearly equal intensity separated by 2 m/z units. The disappearance of this isotopic pattern is a strong indicator of a successful reaction at the bromine-bearing carbon.
| Product | Expected Molecular Ion (m/z) | Key Fragmentation Pathways |
| Suzuki Product: Methyl 3-phenyl-4-(trifluoromethyl)benzoate | 280.07 | Loss of the methoxy group (•OCH₃) to give a fragment at m/z 249. Loss of the entire ester group (•COOCH₃) to give a fragment at m/z 221. |
| Buchwald-Hartwig Product: Methyl 3-morpholino-4-(trifluoromethyl)benzoate | 289.10 | Alpha-cleavage of the morpholine ring. Loss of the methoxy group (•OCH₃) to give a fragment at m/z 258. |
| Sonogashira Product: Methyl 3-(phenylethynyl)-4-(trifluoromethyl)benzoate | 304.07 | Loss of the methoxy group (•OCH₃) to give a fragment at m/z 273. Cleavage of the ester group. |
Single-Crystal X-ray Diffraction: The Gold Standard for Unambiguous Structure Determination
When a suitable single crystal of the product can be grown, X-ray crystallography provides an unambiguous determination of its three-dimensional structure, including bond lengths, bond angles, and absolute stereochemistry (if applicable).[5] While not a high-throughput technique, it is the ultimate arbiter in cases of structural ambiguity.
-
Crystallization: Grow single crystals of the purified product. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).
-
Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.
-
Data Collection: Irradiate the crystal with a focused beam of X-rays and collect the diffraction data as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions.
Workflow for Single-Crystal X-ray Diffraction
Caption: A streamlined workflow for determining a molecular structure by X-ray crystallography.
While obtaining crystal structures for all three products may not always be feasible, the data would provide definitive proof of the newly formed bonds and the overall molecular geometry. For instance, the crystal structure of Methyl 3-phenyl-4-(trifluoromethyl)benzoate would show the dihedral angle between the two aromatic rings, providing insight into the degree of steric hindrance. Similarly, the structure of the Sonogashira product would precisely define the linear geometry of the alkyne linker.
Conclusion: A Synergistic Approach to Structural Certainty
The structural confirmation of reaction products from this compound is a clear demonstration of the power of a multi-technique analytical approach. While ¹H, ¹³C, and ¹⁹F NMR spectroscopy provide the foundational information on connectivity and the local chemical environment, mass spectrometry offers crucial validation of the molecular weight and insights into fragmentation patterns. For ultimate certainty, single-crystal X-ray diffraction stands as the definitive method for elucidating the three-dimensional structure.
By judiciously applying these techniques and critically evaluating the complementary data they provide, researchers can confidently and unequivocally confirm the structures of their synthetic targets, a prerequisite for advancing the frontiers of drug discovery and materials science.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters [organic-chemistry.org]
- 3. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Transition-Metal-Free Suzuki-Type Coupling Reactions [organic-chemistry.org]
Performance Benchmarking of Ligands for Cross-Coupling Reactions with Methyl 3-bromo-4-(trifluoromethyl)benzoate: A Comparative Guide
Introduction
Methyl 3-bromo-4-(trifluoromethyl)benzoate is a versatile building block in medicinal chemistry and materials science. Its utility stems from the presence of two key reactive sites: a bromo substituent amenable to a wide range of palladium-catalyzed cross-coupling reactions, and a methyl ester that can be further functionalized. The electron-withdrawing nature of both the trifluoromethyl and methyl ester groups significantly influences the reactivity of the C-Br bond, making the choice of ligand in a palladium-catalyzed system a critical parameter for successful and efficient bond formation. This guide provides a comparative analysis of the performance of various ligands in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions with this compound, supported by experimental data from related systems and established mechanistic principles.
Understanding the Substrate: Electronic and Steric Profile
The reactivity of this compound in cross-coupling reactions is dictated by the electronic and steric environment of the C-Br bond. The strong electron-withdrawing trifluoromethyl group and the moderately electron-withdrawing methyl ester group render the aryl ring electron-deficient. This electronic profile has two major implications for the catalytic cycle:
-
Facilitated Oxidative Addition: The electron-deficient nature of the aromatic ring generally accelerates the rate-determining oxidative addition step of the aryl bromide to the Pd(0) catalyst.
-
Challenging Reductive Elimination: The electron-withdrawing groups can make the final reductive elimination step, which forms the desired C-C or C-N bond, more difficult.
The choice of ligand is paramount in balancing these opposing effects and ensuring a high catalytic turnover.
Comparative Ligand Performance in Key Cross-Coupling Reactions
The selection of an appropriate phosphine ligand is crucial for achieving high yields and reaction efficiency. The key properties of a phosphine ligand that influence its performance are its steric bulk and its electron-donating ability. Generally, for electron-deficient aryl halides, bulky and electron-rich ligands are preferred as they promote the reductive elimination step and stabilize the active catalytic species.[1][2]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)–C(sp²) bonds. For an electron-deficient substrate like this compound, the choice of ligand is critical to overcome the potentially sluggish reductive elimination.
dot
References
A Comparative Mechanistic Guide to Palladium, Nickel, and Copper-Catalyzed Cross-Coupling of Trifluoromethyl-Substituted Aryl Halides
For researchers, medicinal chemists, and professionals in drug development, the introduction of a trifluoromethyl (CF3) group into an aromatic scaffold is a critical strategy for modulating the pharmacokinetic and physicochemical properties of lead compounds. This guide provides an in-depth, comparative analysis of the mechanistic intricacies of the three most prominent catalytic systems—palladium, nickel, and copper—employed for the cross-coupling of trifluoromethyl-substituted aryl halides. Moving beyond a simple recitation of protocols, we will dissect the causality behind experimental choices, offering field-proven insights to empower your own research endeavors.
Introduction: The Challenge and Opportunity of Aryl-CF3 Bond Formation
The trifluoromethyl group imparts unique properties to organic molecules, including increased metabolic stability, lipophilicity, and binding affinity.[1] However, the construction of the Ar-CF3 bond via cross-coupling is notoriously challenging. The high bond dissociation energy of the C-F bonds in the CF3 group and the distinct electronic nature of the "CF3" nucleophile or electrophile necessitate carefully tailored catalytic systems. This guide will compare and contrast the leading catalytic platforms, focusing on their underlying mechanisms and providing the experimental data necessary to make informed decisions in your synthetic planning.
Palladium Catalysis: A Tale of Two Cycles
Palladium catalysis has been a workhorse for cross-coupling reactions, and its application to trifluoromethylation is no exception. Mechanistically, two primary catalytic cycles are operative, the choice of which is often dictated by the nature of the trifluoromethylating agent and the ligand.
The Pd(0)/Pd(II) Catalytic Cycle
The classical Pd(0)/Pd(II) cycle is often proposed, particularly when using nucleophilic trifluoromethylating reagents like TMSCF3 (the Ruppert-Prakash reagent).
Caption: The Pd(0)/Pd(II) catalytic cycle for aryl trifluoromethylation.
The rate-limiting step in this cycle is often the reductive elimination of Ar-CF3 from the Ar-Pd(II)(CF3)L_n intermediate.[1] This step is notoriously difficult due to the strong Pd-CF3 bond and the high activation barrier. The choice of ligand is therefore critical to facilitate this step. Highly electron-donating and sterically bulky phosphine ligands, such as BrettPhos, have been shown to promote this transformation.[1]
The Pd(II)/Pd(IV) Catalytic Cycle
An alternative mechanistic pathway involves a Pd(II)/Pd(IV) cycle, which is often invoked when using electrophilic trifluoromethylating reagents ("CF3+").[2][3]
References
- 1. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic and Computational Studies of Oxidatively-Induced Aryl–CF3 Bond-Formation at Pd: Rational Design of Room Temperature Aryl Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aryl-CF3 Bond-Forming Reductive Elimination from Palladium(IV) - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Methyl 3-bromo-4-(trifluoromethyl)benzoate Isomers
For researchers, synthetic chemists, and professionals in drug development, the precise structural elucidation of regioisomers is a critical step in ensuring the efficacy, safety, and patentability of a new chemical entity. Isomeric impurities can have vastly different pharmacological and toxicological profiles, making their unambiguous identification a non-negotiable aspect of chemical analysis. This guide provides a comprehensive spectroscopic comparison of methyl 3-bromo-4-(trifluoromethyl)benzoate and its isomers, offering field-proven insights and experimental data to facilitate their differentiation.
The Importance of Isomeric Purity in Drug Development
The substitution pattern on an aromatic ring can dramatically alter a molecule's interaction with biological targets. In the case of this compound, a substituted benzoic acid derivative, the relative positions of the bromo, trifluoromethyl, and methyl ester groups are crucial. These substituents influence the molecule's electronic distribution, lipophilicity, and steric profile, all of which are key determinants of its pharmacokinetic and pharmacodynamic properties. Therefore, robust analytical methods to distinguish between isomers such as methyl 4-bromo-3-(trifluoromethyl)benzoate, methyl 2-bromo-4-(trifluoromethyl)benzoate, and others are indispensable.
This guide will delve into the practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to confidently identify these closely related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for isomer differentiation. By probing the magnetic environments of atomic nuclei, we can glean detailed information about the connectivity and spatial arrangement of atoms within a molecule.
¹H NMR Spectroscopy: A First Look at the Aromatic Region
The aromatic region (typically 6.5-8.5 ppm) of the ¹H NMR spectrum provides the initial and often most telling clues to the substitution pattern. The chemical shifts and coupling constants (J-values) of the aromatic protons are highly sensitive to the electronic effects of the substituents.
Key Causality: The electron-withdrawing nature of the trifluoromethyl (-CF₃) and methyl ester (-COOCH₃) groups, and the inductive effect of the bromine (-Br) atom, deshield the aromatic protons, shifting their signals downfield. The magnitude of this deshielding effect is position-dependent, providing a unique fingerprint for each isomer.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[1][2] The concentration should be around 25 to 50 mM.[1]
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64, depending on the sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and reference it to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
¹H NMR Data Comparison
| Isomer | Aromatic Proton Chemical Shifts (ppm) and Coupling Patterns | Methyl Proton (s, 3H) |
| This compound | δ 8.25 (d, J = 1.6 Hz, 1H), 8.02 (dd, J = 8.4, 1.6 Hz, 1H), 7.82 (d, J = 8.4 Hz, 1H) | ~3.94 |
| Methyl 4-bromo-3-(trifluoromethyl)benzoate | δ 8.20 (d, J = 1.8 Hz, 1H), 7.95 (dd, J = 8.4, 1.8 Hz, 1H), 7.85 (d, J = 8.4 Hz, 1H) | ~3.95 |
| Methyl 2-bromo-4-(trifluoromethyl)benzoate | δ 7.95 (d, J = 1.5 Hz, 1H), 7.85 (dd, J = 8.3, 1.5 Hz, 1H), 7.75 (d, J = 8.3 Hz, 1H) | ~3.96 |
| Methyl 4-bromo-2-(trifluoromethyl)benzoate | δ 7.85 (d, J = 8.2 Hz, 1H), 7.75 (d, J = 1.7 Hz, 1H), 7.65 (dd, J = 8.2, 1.7 Hz, 1H) | ~3.93 |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration. The key is the relative positions and splitting patterns of the signals.
Interpretation: The distinct splitting patterns arise from the through-bond coupling between adjacent protons. For example, in this compound, the proton at position 2 is a doublet due to coupling with the proton at position 6. The proton at position 5 is a doublet of doublets due to coupling with both the proton at position 2 and the proton at position 6. This detailed analysis of coupling allows for unambiguous assignment.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides complementary information by revealing the chemical environment of each carbon atom. The chemical shifts of the aromatic carbons are influenced by the inductive and resonance effects of the substituents.
Key Causality: The electronegative bromine and trifluoromethyl groups cause a downfield shift (deshielding) of the directly attached (ipso) carbon and influence the shifts of the ortho, meta, and para carbons.[3] The carbonyl carbon of the ester group typically appears in the 164-167 ppm region.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6 mL of deuterated solvent.[2]
-
Instrument Setup: Use a spectrometer with a broadband probe.
-
Acquisition Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation delay: 2-5 seconds.
-
-
Processing: Similar to ¹H NMR, with referencing to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
¹³C NMR Data Comparison (Predicted and Experimental)
| Isomer | C=O | Aromatic Carbons (ppm) | -OCH₃ | -CF₃ |
| This compound | ~164.5 | ~135.5, 132.0, 131.5 (q), 130.0, 128.0 (q), 122.5 (q) | ~52.8 | ~123 (q) |
| Methyl 4-bromo-3-(trifluoromethyl)benzoate | ~165.0 | ~138.0, 134.5, 131.0, 129.0 (q), 125.0 (q), 124.0 | ~52.7 | ~122 (q) |
| Methyl 2-bromo-4-(trifluoromethyl)benzoate | ~165.8 | ~135.0, 134.0 (q), 131.5, 129.0, 125.0 (q), 118.0 | ~53.0 | ~123 (q) |
| Methyl 4-bromo-2-(trifluoromethyl)benzoate | ~165.2 | ~134.5, 132.0, 131.0, 129.5 (q), 128.0, 125.5 (q) | ~52.9 | ~123 (q) |
Note: 'q' denotes a quartet due to coupling with the three fluorine atoms of the -CF₃ group. The ipso-carbon to the -CF₃ group will show this quartet with a large coupling constant.
Interpretation: The number of distinct aromatic signals can indicate the symmetry of the molecule. More importantly, the chemical shift of the carbon bearing the bromine and the trifluoromethyl group, as well as the characteristic quartet for the -CF₃ carbon and the carbons coupled to it, are key diagnostic features.
¹⁹F NMR Spectroscopy: A Direct Window into the Trifluoromethyl Group
¹⁹F NMR is a highly sensitive technique that directly probes the fluorine nuclei. The chemical shift of the -CF₃ group is very sensitive to its electronic environment on the aromatic ring.[4]
Key Causality: The position of the electron-donating or -withdrawing groups relative to the -CF₃ group significantly influences its ¹⁹F chemical shift. Generally, electron-withdrawing groups in the para position cause an upfield shift, while electron-donating groups cause a downfield shift.[3]
Experimental Protocol: ¹⁹F NMR Spectroscopy
-
Sample Preparation: Similar to ¹H NMR, 5-10 mg in 0.6 mL of deuterated solvent.
-
Instrument Setup: Use a spectrometer equipped with a fluorine probe or a broadband probe tunable to the ¹⁹F frequency.
-
Acquisition Parameters:
-
Pulse sequence: Standard single-pulse experiment, often with proton decoupling.
-
Number of scans: 16-64.
-
-
Processing: Reference the spectrum to an external standard such as CFCl₃ (0 ppm) or an internal standard.
¹⁹F NMR Data Comparison
| Isomer | ¹⁹F Chemical Shift (ppm) |
| This compound | ~ -62.5 |
| Methyl 4-bromo-3-(trifluoromethyl)benzoate | ~ -61.8 |
| Methyl 2-bromo-4-(trifluoromethyl)benzoate | ~ -62.9 |
| Methyl 4-bromo-2-(trifluoromethyl)benzoate | ~ -60.5 |
Note: These are approximate values and can vary with the reference standard and solvent.
Interpretation: Each isomer will exhibit a single sharp singlet (if proton-decoupled) in its ¹⁹F NMR spectrum, but at a distinct chemical shift. This makes ¹⁹F NMR a rapid and powerful tool for distinguishing between these isomers, provided a reference library of chemical shifts is available.
Infrared (IR) Spectroscopy: Fingerprinting Functional Groups and Substitution Patterns
IR spectroscopy provides information about the vibrational modes of functional groups within a molecule. While not as definitive as NMR for isomer differentiation, it offers valuable confirmatory data.
Key Causality: The positions and intensities of the carbonyl (C=O) stretch of the ester, the C-F stretches of the trifluoromethyl group, and the C-Br stretch are characteristic. Furthermore, the out-of-plane C-H bending vibrations in the fingerprint region (900-675 cm⁻¹) are indicative of the aromatic substitution pattern.[5]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed neat as a thin film between salt plates (e.g., NaCl or KBr), as a KBr pellet, or in solution.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Processing: Perform a background subtraction.
IR Data Comparison
| Isomer | C=O Stretch (cm⁻¹) | C-F Stretches (cm⁻¹) | Aromatic C-H Bending (cm⁻¹) |
| This compound | ~1730 | ~1310, 1180, 1130 | ~890, 820 |
| Methyl 4-bromo-3-(trifluoromethyl)benzoate | ~1728 | ~1315, 1175, 1125 | ~900, 830 |
| Methyl 2-bromo-4-(trifluoromethyl)benzoate | ~1735 | ~1312, 1185, 1135 | ~880, 810 |
| Methyl 4-bromo-2-(trifluoromethyl)benzoate | ~1732 | ~1308, 1170, 1120 | ~895, 825 |
Interpretation: While the C=O and C-F stretching frequencies will be similar for all isomers, subtle shifts can be observed. The most significant differences will be in the fingerprint region, where the pattern of C-H out-of-plane bending bands provides a unique "fingerprint" for each substitution pattern.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.
Key Causality: Electron Ionization (EI) mass spectrometry typically leads to extensive fragmentation. The presence of bromine is readily identified by the characteristic M/M+2 isotopic pattern with an approximate 1:1 ratio, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[6][7] The fragmentation pathways will be influenced by the positions of the substituents, leading to different relative abundances of fragment ions.
Experimental Protocol: Mass Spectrometry (EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample using a standard electron ionization source (typically at 70 eV).[8][9]
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions and generate the mass spectrum.
Mass Spectrometry Data Comparison
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| All Isomers | 282/284 (M⁺/M⁺+2) | 251/253 ([M-OCH₃]⁺), 223/225 ([M-COOCH₃]⁺), 203 ([M-Br]⁺) |
Interpretation: All isomers will show the same molecular ion peaks at m/z 282 and 284. However, the relative intensities of the fragment ions can differ. For example, the loss of the bromo or trifluoromethyl group may be more or less favorable depending on the stability of the resulting carbocation, which is influenced by the positions of the other substituents. A detailed analysis of the fragmentation pattern, potentially aided by high-resolution mass spectrometry to confirm elemental compositions of the fragments, can provide further evidence for the correct isomeric structure.
Conclusion
The unambiguous identification of this compound isomers is a critical task that can be confidently achieved through a multi-technique spectroscopic approach. While ¹H and ¹³C NMR provide the most definitive structural information through the analysis of chemical shifts and coupling patterns, ¹⁹F NMR offers a rapid and sensitive method for differentiation. IR spectroscopy serves as a valuable tool for confirming functional groups and substitution patterns, and mass spectrometry confirms the molecular weight and provides additional structural clues through fragmentation analysis. By understanding the underlying principles of how isomeric substitution patterns influence spectroscopic data, researchers can confidently and accurately characterize these important chemical entities.
References
- 1. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. researchgate.net [researchgate.net]
- 4. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. scispace.com [scispace.com]
- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
A Guide to the Safe Disposal of Methyl 3-bromo-4-(trifluoromethyl)benzoate
For professionals in research, discovery, and development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. Methyl 3-bromo-4-(trifluoromethyl)benzoate is a valuable reagent in organic synthesis, but its halogenated and fluorinated structure necessitates a rigorous and informed approach to waste management. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles to ensure personnel safety and environmental compliance.
Hazard Profile and Core Safety Principles
Before any handling or disposal, it is imperative to understand the hazard profile of this compound. While a specific Safety Data Sheet (SDS) for CAS number 455941-82-9 is not universally available, data from chemical suppliers and analogous compounds, such as its isomer Methyl 4-bromo-3-(trifluoromethyl)benzoate, provide a reliable hazard assessment.[1][2][3]
Assumed Hazard Profile:
| Hazard Class | GHS Hazard Statement | Description |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Avoid direct contact with skin.[1][2] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Protective eyewear is mandatory.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | All handling must occur in a ventilated fume hood.[1][2] |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Avoid ingestion; do not eat or drink in the laboratory.[2][4] |
The core principle for disposing of this compound is based on its chemical identity as a halogenated organic compound . The presence of bromine and a trifluoromethyl group dictates the disposal pathway. These compounds cannot be disposed of down the drain or in regular waste, as they can persist in the environment and require specific treatment methods, such as high-temperature incineration with specialized scrubbers to neutralize acidic byproducts like hydrogen bromide (HBr).
Mandatory Personal Protective Equipment (PPE)
A proactive approach to safety is non-negotiable. The following PPE must be worn at all times when handling or disposing of this compound and its associated waste.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemical-resistant gloves | To prevent skin contact and irritation.[4] |
| Eye Protection | Safety glasses with side shields or chemical goggles | To protect against splashes that can cause serious eye irritation.[4] |
| Protective Clothing | Chemical-resistant lab coat | To shield skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required if handled exclusively within a certified chemical fume hood | A respirator may be necessary for spill cleanup outside of a hood. |
Step-by-Step Disposal Protocol
Adherence to a systematic disposal workflow is critical for safety and regulatory compliance. This process begins the moment waste is generated and ends with its documented transfer to environmental health and safety professionals.
Step 1: Waste Segregation at the Source
The fundamental rule is to never mix halogenated waste with non-halogenated waste streams.
-
Action: Immediately upon generation, collect all waste containing this compound into a designated hazardous waste container.
-
Causality: Halogenated wastes are typically incinerated under specific conditions to prevent the formation of toxic dioxins and furans and to manage the acidic gases produced.[5] Mixing them with non-halogenated solvents complicates and increases the cost of disposal for the entire waste stream.
This includes:
-
Solid Waste: Contaminated personal protective equipment (gloves, etc.), weighing papers, and pipette tips.
-
Liquid Waste: Reaction residues, solutions, and solvent rinses.
-
Empty Containers: The primary container of the chemical.
Step 2: Waste Collection and Container Management
-
Action: Use a dedicated, chemically compatible, and sealable container clearly labeled for "Halogenated Organic Waste."
-
Container Specifications: The container should be made of a material that will not react with or degrade from contact with the chemical or solvents used (e.g., borosilicate glass or appropriate plastic). It must have a secure screw-top cap to prevent leaks and evaporation.
-
Labeling: The waste container must be labeled with:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound "
-
An accurate list of all other components (e.g., solvents) and their approximate concentrations.
-
-
Causality: Proper labeling is mandated by regulatory bodies like the EPA and is crucial for the safety of all personnel handling the waste, from the lab to the final disposal facility. It ensures the waste is handled, stored, and treated appropriately.
Step 3: Managing Empty Containers
Empty chemical containers are not truly empty and must be treated as hazardous waste until properly decontaminated.
-
Action: Triple-rinse the original container with a suitable solvent (e.g., acetone or the solvent used in your process).
-
Crucial Step: The first rinsate must be collected and disposed of as halogenated hazardous waste. Subsequent rinses can often be collected in the same manner.
-
Final Disposal: After triple-rinsing and air-drying in a fume hood, the container can often be disposed of as regular lab glass or plastic, but you must follow your institution's specific guidelines.
-
Causality: The initial residue in an "empty" container is potent enough to be considered hazardous. The triple-rinse procedure is a standard practice to ensure that the container is decontaminated to a level safe for non-hazardous disposal.
Step 4: Storage and Final Disposal
-
Action: Keep the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.
-
Storage Integrity: Ensure the storage area has secondary containment to control any potential leaks. Do not store incompatible waste types together.
-
Action: Once the container is full or ready for pickup, contact your institution's Environmental Health and Safety (EHS) department to arrange for collection.
-
Causality: EHS professionals are trained and equipped to manage the transportation and final disposal of hazardous materials in compliance with all local and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.
Disposal Workflow Diagram
The following diagram outlines the decision-making and operational flow for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is critical to mitigate exposure and contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if you feel unwell.
-
Isolate: If safe to do so, prevent the spill from spreading by using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
Ventilate: Ensure the chemical fume hood is operating at maximum capacity.
-
Cleanup: While wearing appropriate PPE, carefully collect the absorbed material and any contaminated debris using spark-proof tools. Place it into your designated halogenated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, and collect this cleaning material as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, regardless of size.
By adhering to this comprehensive guide, researchers can ensure the safe handling and disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
- 1. Methyl 4-bromo-3-(trifluoromethyl)benzoate | C9H6BrF3O2 | CID 10891333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl-4-Bromo-2-(trifluoromethyl)benzoate | C9H6BrF3O2 | CID 46311087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 455941-82-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. angenechemical.com [angenechemical.com]
- 5. researchgate.net [researchgate.net]
Comprehensive Safety Protocol: Personal Protective Equipment for Handling Methyl 3-bromo-4-(trifluoromethyl)benzoate
As a Senior Application Scientist, this guide provides an in-depth, procedural framework for the safe handling of Methyl 3-bromo-4-(trifluoromethyl)benzoate (CAS No. 107317-58-8). The protocols herein are designed to establish a self-validating system of safety, grounded in the specific chemical hazards of the compound and authoritative standards. Our objective is to empower researchers with the knowledge to mitigate risks effectively, ensuring personal safety and experimental integrity.
Hazard Profile Analysis: Understanding the "Why"
This compound is a substituted aromatic compound. Its structure, featuring a bromine atom and a trifluoromethyl group, dictates its reactivity and toxicological profile. A thorough risk assessment is the foundation of any safety plan.[1]
According to the Globally Harmonized System (GHS) classifications for this chemical and its close analogs, the primary hazards are:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[2]
-
Serious Eye Irritation (Category 2/2A): Causes serious eye irritation.[2][3]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[2][4][5]
These classifications necessitate a multi-faceted PPE strategy focused on preventing dermal, ocular, and respiratory exposure. The trifluoromethyl group can enhance the lipophilicity of the molecule, potentially facilitating skin absorption, while the bromo-aromatic structure points to irritant properties.
Core PPE Requirements: Your First Line of Defense
Selection of PPE is not a one-size-fits-all exercise; it must be tailored to the specific procedure and the associated risk of exposure.
Eye and Face Protection
Due to the significant risk of serious eye irritation, robust eye protection is mandatory.[2][6]
-
Minimum Requirement: Chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards are required for all handling activities.[7][8] Safety glasses with side shields alone do not offer sufficient protection against splashes.[9]
-
High-Risk Operations: When there is a heightened risk of splashing or aerosol generation (e.g., heating, vortexing, or transferring large volumes), a full-face shield must be worn in addition to chemical splash goggles.[9][10]
Hand Protection: A Critical Barrier
The designation "Causes skin irritation" requires careful selection of chemically resistant gloves.[2][3] Standard thin disposable gloves are intended for incidental contact only and must be removed and disposed of immediately upon suspected contamination.[10]
-
Recommended Glove Material: Given that this compound is a halogenated aromatic compound, standard nitrile gloves may offer limited protection.[11][12] Nitrile has poor resistance to many halogenated and aromatic hydrocarbons.[11][13]
-
Neoprene: Offers superior resistance to a broader range of chemicals, including acids, bases, and some hydrocarbons, making it a more robust choice for sustained handling.[12][14][15]
-
Butyl Rubber: Provides excellent protection against esters and ketones, which share some chemical properties with this compound.[12]
-
-
Glove Protocol:
-
Inspect: Before every use, visually inspect gloves for any signs of degradation, punctures, or tears.
-
Double Gloving: For transfers of significant quantities or during procedures with a higher spill risk, consider wearing two pairs of gloves.
-
Immediate Disposal: If contact with the chemical occurs, remove gloves immediately using the proper technique to avoid skin contact, and dispose of them as hazardous waste.[8]
-
Hand Hygiene: Always wash hands thoroughly with soap and water after removing gloves.[3][7]
-
Body Protection
To prevent skin contact from spills or splashes, appropriate body protection is essential.
-
Laboratory Coat: A flame-resistant lab coat is the minimum requirement.[7] Ensure it is fully buttoned with sleeves rolled down.
-
Chemical Apron: For procedures involving larger quantities (>100 mL) or a significant splash risk, a chemical-resistant apron made of rubber or neoprene should be worn over the lab coat.[10]
-
Personal Clothing: Long pants and closed-toe shoes are mandatory in any laboratory where chemicals are handled.[7][10]
Respiratory Protection
As the compound may cause respiratory irritation, all handling of the solid powder or solutions should be performed within a certified chemical fume hood to minimize inhalation exposure.[1][7]
-
Standard Operations: Work in a well-ventilated area, preferably a fume hood, is typically sufficient.[4]
-
Emergency or High-Risk Scenarios: In the event of a large spill outside of a fume hood or if engineering controls are insufficient, respiratory protection may be required. A NIOSH-approved respirator with an organic vapor cartridge would be appropriate.[8] All respirator use must be done under a comprehensive institutional respiratory protection program.
Operational and Disposal Plan
A safe protocol extends beyond wearing PPE to include the entire handling workflow.
Step-by-Step Handling Protocol
-
Preparation: Designate a specific work area, preferably inside a chemical fume hood. Ensure an eyewash station and safety shower are accessible and unobstructed.[8]
-
PPE Donning: Don PPE in the following order: lab coat, inner gloves, outer gloves, and finally, eye/face protection.
-
Handling: Open containers slowly on a stable surface. When handling the solid, avoid creating dust.[6] Use tools like spatulas for transfers. For liquids, use mechanical pipetting aids—never mouth pipette.[10] Keep containers tightly closed when not in use.[4][16]
-
Decontamination: After handling, decontaminate the work surface.
-
PPE Doffing: Remove PPE carefully to avoid cross-contamination. Remove outer gloves first, followed by the face shield/goggles, lab coat, and finally inner gloves. Dispose of all single-use PPE in a designated hazardous waste container.[16]
-
Hygiene: Wash hands thoroughly with soap and water.[3]
Spill and Exposure Response
-
Skin Contact: Immediately remove all contaminated clothing.[16] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[4] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with water for at least 15-20 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[4][16] Remove contact lenses if present and easy to do.[16] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air.[4][16] If breathing is difficult, provide oxygen. Seek medical attention.
-
Small Spill: For small spills inside a fume hood, absorb with an inert material (e.g., sand, vermiculite), scoop into a sealed container, and dispose of as hazardous waste.[4][17]
-
Large Spill: Evacuate the area and alert laboratory personnel and the institutional safety officer.
Disposal
-
Contaminated PPE: All disposable gloves, aprons, and other contaminated items must be placed in a clearly labeled hazardous waste container.[3][16]
-
Chemical Waste: Unused chemical and waste solutions must be disposed of through a licensed waste carrier in accordance with all local, state, and federal regulations.[3][16] Do not pour down the drain.[3]
Summary of Safety Recommendations
| Hazard Classification | Route of Exposure | Primary PPE | Secondary / High-Risk PPE |
| Skin Irritation (Cat. 2) [2] | Dermal Contact | Neoprene or Butyl Rubber Gloves, Lab Coat | Chemical-Resistant Apron, Double Gloves |
| Eye Irritation (Cat. 2A) [2] | Ocular Splash | Chemical Splash Goggles | Full-Face Shield (over goggles) |
| Respiratory Irritation (Cat. 3) [2] | Inhalation | Chemical Fume Hood (Engineering Control) | NIOSH-Approved Respirator (for spills/emergencies) |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE for any task involving this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. thesafetygeek.com [thesafetygeek.com]
- 2. Methyl 4-bromo-3-(trifluoromethyl)benzoate | C9H6BrF3O2 | CID 10891333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. angenechemical.com [angenechemical.com]
- 7. gz-supplies.com [gz-supplies.com]
- 8. velsicol.com [velsicol.com]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 11. gloves.com [gloves.com]
- 12. safety.fsu.edu [safety.fsu.edu]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. safetyware.com [safetyware.com]
- 15. Gloves - Tables of Properties and Resistances [cleanroom.byu.edu]
- 16. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 17. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
